molecular formula C15H22O10 B15612972 Itaconic acid prodrug-1

Itaconic acid prodrug-1

货号: B15612972
分子量: 362.33 g/mol
InChI 键: APRMLNBLBLAEKS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Itaconic acid prodrug-1 is a useful research compound. Its molecular formula is C15H22O10 and its molecular weight is 362.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C15H22O10

分子量

362.33 g/mol

IUPAC 名称

bis(propan-2-yloxycarbonyloxymethyl) 2-methylidenebutanedioate

InChI

InChI=1S/C15H22O10/c1-9(2)24-14(18)22-7-20-12(16)6-11(5)13(17)21-8-23-15(19)25-10(3)4/h9-10H,5-8H2,1-4H3

InChI 键

APRMLNBLBLAEKS-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

The Advent of a Bioavailable Immunomodulator: A Technical Guide to the Discovery and Synthesis of Itaconic Acid Prodrug-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the discovery and synthesis of Itaconic Acid Prodrug-1, a novel orally available compound designed to deliver the immunomodulatory metabolite, itaconic acid. Itaconic acid, an endogenous inhibitor of the Krebs cycle intermediate succinate (B1194679) dehydrogenase, holds significant therapeutic promise for a range of inflammatory and autoimmune diseases. However, its clinical utility is hampered by high polarity and poor cell permeability. This guide details the prodrug strategy employed to overcome these limitations, focusing on the synthesis, stability, permeability, and pharmacokinetic profile of the lead compound, this compound (also referred to as P2).

Discovery Rationale: Unlocking the Therapeutic Potential of Itaconic Acid

Itaconic acid is a dicarboxylic acid produced by mammalian immune cells, particularly macrophages, during inflammation.[1] It functions as a key immunomodulatory molecule through multiple mechanisms:

  • Inhibition of Succinate Dehydrogenase (SDH): By blocking SDH, itaconic acid reduces the production of pro-inflammatory cytokines.[2][3]

  • Activation of the Nrf2 Pathway: It activates the transcription factor Nrf2, a master regulator of the antioxidant response, by alkylating Keap1.[2][3]

  • Regulation of the ATF3/IκBζ Axis: It modulates this signaling pathway to suppress inflammatory responses.[3][4]

  • Inhibition of Glycolysis and the NLRP3 Inflammasome: These actions further contribute to its anti-inflammatory effects.[2][3]

Despite its therapeutic potential, the physicochemical properties of itaconic acid—namely its high polarity—impede its ability to cross cell membranes and achieve therapeutic concentrations in target tissues.[3][5][6] This challenge prompted the development of a prodrug strategy to enhance its oral bioavailability and cellular uptake.

The research leading to this compound involved the synthesis of four series of prodrugs utilizing pivaloyloxymethyl (POM), isopropyloxycarbonyloxymethyl (POC), (5-methyl-2-oxo-1,3-dioxol-4-yl) methyl (ODOL), and 3-(hexadecyloxy)propyl (HDP) promoieties.[3][5] These were attached to itaconic acid (IA) and its methyl esters, 1-methyl itaconate (1-MI) and 4-methyl itaconate (4-MI).[3][5] Among these, the POC-based prodrugs, including this compound (P2), demonstrated a superior profile of stability, permeability, and pharmacokinetics.[3][5]

Synthesis Pathway of this compound

The synthesis of this compound (Compound P2) is part of a broader chemical synthesis effort to create various ester prodrugs of itaconic acid.[3] The general strategy involves the esterification of itaconic acid with promoieties designed to be cleaved by intracellular esterases, thereby releasing the active itaconic acid.

The following diagram illustrates the general synthesis concept for itaconate prodrugs.

G cluster_reactants Starting Materials cluster_synthesis Synthesis cluster_products Prodrugs IA Itaconic Acid (IA) or 1-/4-Methyl Itaconate Esterification Esterification Reaction IA->Esterification Promoieties Promoieties: POM-Cl, POC-Cl, ODOL-Cl, HDP-Br Promoieties->Esterification Prodrugs Itaconate Prodrugs (e.g., P2, P9, P13) Esterification->Prodrugs

Caption: General synthesis workflow for itaconate prodrugs.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (P2) and related compounds from the discovery campaign.[3]

Table 1: Stability and Permeability of Itaconate Prodrugs

CompoundStructureStability (% remaining at 1h)Permeability
P2 (this compound)POC-based diester of IA>80% at pH 7.4Favorable
P9POC-based ester of 1-MI>80% at pH 7.4Favorable
P13POC-based ester of 4-MI>80% at pH 7.4Favorable
P4POM monoester of IACompletely unstable at pH 7.4-
P5POC monoester of IACompletely unstable at pH 7.4-
P6ODOL monoester of IACompletely unstable at pH 7.4-

Note: Favorable permeability and specific stability values are based on the findings that POC-based prodrugs showed overall favorable properties.[3][5] The original research paper should be consulted for precise numerical data.

Table 2: Pharmacokinetic Parameters of this compound (P2)

ProdrugActive MetaboliteRouteKey Finding
P2Itaconic Acid (IA)OralReleases micromolar concentrations of IA.[5][6]
P134-Methyl Itaconate (4-MI)OralReleases micromolar concentrations of 4-MI.[5][6]

Note: This table is a qualitative summary based on the available abstracts. For specific Cmax, Tmax, and AUC values, the full publication is required.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of these findings. The following sections outline the general methodologies employed in the discovery of this compound.

Chemical Synthesis of Itaconate Prodrugs

The synthesis of the itaconate prodrugs, including P2, involved the esterification of itaconic acid or its mono-methyl esters with the respective promoiety halides (e.g., pivaloyloxymethyl chloride for POM).[3] These reactions are typically carried out in an appropriate organic solvent in the presence of a base to neutralize the hydrogen halide byproduct. Purification of the final products would be achieved through standard techniques such as column chromatography.

In Vitro Stability Assays

The chemical stability of the prodrugs was assessed at different pH values (e.g., acidic, neutral, and basic) to simulate passage through the gastrointestinal tract.[3] Stability was also evaluated in human and mouse plasma to determine their susceptibility to enzymatic cleavage.[6] These assays typically involve incubating the compound in the respective buffer or plasma for a set period, followed by quenching the reaction and analyzing the remaining amount of the parent compound by LC-MS.

In Vitro Permeability Assays

Cellular permeability was likely assessed using a parallel artificial membrane permeability assay (PAMPA) or a Caco-2 cell monolayer assay. These methods provide an in vitro model for predicting passive diffusion and active transport across the intestinal epithelium, respectively.

Immunomodulatory Effects in Human Epidermal Keratinocytes

To evaluate the biological activity of the prodrugs, human epidermal keratinocytes were stimulated with Poly(I:C)/IFNγ to induce an inflammatory response.[3][5] The cells were then treated with the prodrugs, and the levels of inflammatory cytokines (e.g., IL-6, IL-1β) in the cell culture supernatant were measured using methods like ELISA.[3] A significant reduction in cytokine levels would indicate successful delivery of the active itaconate and its immunomodulatory effect.

In Vivo Pharmacokinetic Studies

Pharmacokinetic studies were conducted in animal models (e.g., mice or rats) to determine the oral bioavailability of the prodrugs.[5] This involved oral administration of the prodrug, followed by collection of blood samples at various time points. The concentration of the prodrug and the released active metabolite (itaconic acid or its methyl esters) in the plasma was then quantified by LC-MS/MS to determine key parameters such as Cmax, Tmax, and AUC.

Signaling Pathways and Mechanism of Action

The therapeutic effects of this compound are mediated by the release of itaconic acid, which modulates several key inflammatory signaling pathways.

Biosynthesis of Itaconic Acid

Itaconic acid is synthesized from the Krebs cycle intermediate cis-aconitate by the enzyme cis-aconitate decarboxylase (ACOD1), also known as immune-responsive gene 1 (IRG1).[4][7]

G cluster_tca Tricarboxylic Acid (TCA) Cycle cluster_synthesis Itaconate Synthesis Citrate Citrate cis-Aconitate cis-Aconitate Citrate->cis-Aconitate Aconitase Itaconic Acid Itaconic Acid cis-Aconitate->Itaconic Acid ACOD1 (IRG1)

Caption: Biosynthesis of itaconic acid from the TCA cycle.

Immunomodulatory Signaling Pathways of Itaconic Acid

Once released from its prodrug form, itaconic acid exerts its anti-inflammatory effects through multiple signaling pathways.

G cluster_itaconate Itaconic Acid cluster_pathways Signaling Pathways cluster_outcomes Cellular Effects Itaconate Itaconic Acid SDH Succinate Dehydrogenase (SDH) Itaconate->SDH Keap1 Keap1 Itaconate->Keap1 Glycolysis Glycolysis Itaconate->Glycolysis NLRP3 NLRP3 Inflammasome Itaconate->NLRP3 Inflammation ↓ Pro-inflammatory Cytokines SDH->Inflammation Nrf2 ↑ Nrf2 Activation (Antioxidant Response) Keap1->Nrf2 Glycolysis->Inflammation NLRP3->Inflammation

Caption: Key immunomodulatory signaling pathways of itaconic acid.

Conclusion

The discovery of this compound represents a significant advancement in the development of itaconic acid-based therapeutics. By employing a prodrug strategy, researchers have successfully overcome the inherent limitations of itaconic acid's poor bioavailability, paving the way for its potential clinical translation for the treatment of a variety of inflammatory and autoimmune disorders. The favorable stability, permeability, and pharmacokinetic profile of this compound, coupled with its demonstrated immunomodulatory activity, establish it as a promising lead candidate for further development. This technical guide provides a comprehensive overview of the foundational data and methodologies that underpin this important discovery.

References

An In-depth Technical Guide to the Biochemical Properties of Itaconic Acid Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific compound "Itaconic acid prodrug-1" is not a recognized designation in publicly available scientific literature. This guide provides a comprehensive overview of the core biochemical properties of itaconic acid prodrugs by using the well-characterized, cell-permeable derivative, 4-octyl itaconate (4-OI) , as the primary exemplar. Data from other ester derivatives are also included to provide a broader context for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Itaconic Acid Prodrugs

Itaconate is an endogenous metabolite produced in mammalian immune cells, particularly activated macrophages, by the enzyme cis-aconitate decarboxylase (ACOD1, also known as IRG1).[1][2] It functions as a critical regulator of inflammatory and metabolic pathways.[1][3] However, as a dicarboxylic acid, itaconate is highly polar and exhibits poor cell permeability, limiting its therapeutic potential.[2][4][5]

To overcome this limitation, cell-permeable prodrugs have been developed. These are typically ester derivatives, such as 4-octyl itaconate (4-OI) and dimethyl itaconate (DMI), which can readily cross the cell membrane.[2][6] Once inside the cell, they are hydrolyzed by ubiquitous intracellular esterases to release the active itaconate moiety.[2][7] This strategy allows for the effective delivery of itaconate to its intracellular targets, making these prodrugs invaluable tools for research and potential therapeutics for inflammatory and metabolic diseases.[2][8][9]

Core Biochemical Profile

Mechanism of Cellular Uptake and Activation

The primary activation pathway for an itaconate prodrug like 4-OI involves a two-step process. First, the lipophilic esterified molecule passively diffuses across the plasma membrane into the cytoplasm. Second, intracellular esterases cleave the ester bond, releasing active itaconic acid and the corresponding alcohol (e.g., octanol).[7][10] The released itaconate, an α,β-unsaturated carboxylic acid, is electrophilic and can subsequently interact with its molecular targets.[11]

Molecular Mechanisms of Action

Itaconate and its derivatives exert their biological effects primarily through the covalent modification of cysteine residues on target proteins via a Michael addition reaction.[8][11][12] This alkylation leads to conformational changes that alter the protein's function. Key molecular targets include:

  • Keap1 (Kelch-like ECH-associated protein 1): Itaconate directly alkylates multiple cysteine residues on Keap1, the primary negative regulator of the transcription factor Nrf2.[8][11] This modification disrupts the Keap1-Nrf2 interaction, preventing the proteasomal degradation of Nrf2.[8][13] Stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, inducing a potent antioxidant and anti-inflammatory gene expression program.[12][13][14][15]

  • GAPDH (Glyceraldehyde-3-Phosphate Dehydrogenase): 4-OI has been shown to directly alkylate a critical cysteine residue (Cys22) in the active site of the glycolytic enzyme GAPDH.[6][16] This covalent modification inhibits GAPDH enzymatic activity, leading to a bottleneck in aerobic glycolysis.[6][16] This mechanism is particularly important for the anti-inflammatory effects of 4-OI in activated macrophages, which rely on glycolysis to fuel their pro-inflammatory functions.[16]

  • SDH (Succinate Dehydrogenase): Itaconate is a competitive inhibitor of SDH (Mitochondrial Complex II), a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[3][17][18] Inhibition of SDH leads to the accumulation of succinate, a metabolite that can itself act as a pro-inflammatory signal by stabilizing Hypoxia-Inducible Factor-1α (HIF-1α).[3][17] By modulating SDH activity, itaconate profoundly reshapes cellular metabolism and the inflammatory response.[3][18]

  • Other Targets: Itaconate derivatives have been found to alkylate and modulate other proteins involved in inflammation, including STING (Stimulator of Interferon Genes), which inhibits its phosphorylation, and NLRP3.[7][19]

Quantitative Data: Properties and Efficacy

The following tables summarize key quantitative data for 4-OI and other recently developed itaconate prodrugs.

Table 1: Physicochemical and Pharmacokinetic Properties of Itaconate Prodrugs

Prodrug Name Promoieties Stability (pH 7.4, 1 hr) Permeability (Pₑ, 10⁻⁶ cm/s) Parent Compound Released Reference
P2 (POC-IA) Isopropyloxycarbonyloxymethyl (POC) Moderately Stable (50-80%) 17.52 Itaconic Acid (IA) [5][20]
P13 (POC-4MI) Isopropyloxycarbonyloxymethyl (POC) Highly Stable (>80%) 12.31 4-Methyl Itaconate (4-MI) [5][20]
P1 (POM-IA) Pivaloyloxymethyl (POM) Moderately Stable (50-80%) 12.01 Itaconic Acid (IA) [5][20]

| P7 (HDP-IA) | 3-(hexadecyloxy)propyl (HDP) | Highly Stable (>80%) | 3.21 | Itaconic Acid (IA) |[5][20] |

Table 2: Summary of In Vitro Biological Effects of 4-Octyl Itaconate (4-OI)

Biological Effect Cell Type Effective Concentration Range Key Outcome Reference
Nrf2 Activation BEAS-2B lung cells, Dermal Fibroblasts, HaCaT cells 100 - 250 µM Increased nuclear Nrf2; Upregulation of HO-1, NQO1 [12][15][21]
Anti-inflammatory Macrophages, Dendritic Cells (BMDCs) 125 - 250 µM Significant reduction of LPS-induced IL-1β, IL-6, TNF-α [16][22][23]
Glycolysis Inhibition Macrophages 125 - 250 µM Inhibition of GAPDH activity and glycolytic flux [6][16]
Antioxidant Osteoblasts, Hepatocytes, Dermal Fibroblasts 50 - 100 µM Reduction of H₂O₂ or FFA-induced ROS production [12][13][24]
Anti-fibrotic Systemic Sclerosis Dermal Fibroblasts ~100 µM Reduced collagen levels and TGF-β1-induced ROS [12][14]

| Modulation of Apoptosis | Bone Marrow-Derived Dendritic Cells (BMDCs) | > 240 µM | Induction of apoptosis at high concentrations |[25] |

Key Experimental Protocols

Protocol 1: Determination of Nrf2 Activation via Western Blot

This protocol details the assessment of Nrf2 activation by measuring its accumulation in the nucleus and the upregulation of its downstream target, Heme Oxygenase-1 (HO-1).

  • Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages or HaCaT keratinocytes) at a density of 1x10⁶ cells/well in a 6-well plate. Allow cells to adhere overnight. Treat cells with desired concentrations of 4-OI (e.g., 100-250 µM) or vehicle control (DMSO) for a specified time (e.g., 3-6 hours for nuclear translocation, 24 hours for HO-1 expression).[15]

  • Nuclear and Cytoplasmic Fractionation (for Nrf2):

    • Wash cells with ice-cold PBS and scrape into a microcentrifuge tube.

    • Lyse cells using a hypotonic buffer (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents) following the manufacturer's instructions.

    • Separate the cytoplasmic and nuclear fractions by centrifugation.

  • Whole-Cell Lysate Preparation (for HO-1):

    • Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-40 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C (e.g., anti-Nrf2, anti-HO-1, anti-Lamin B1 for nuclear loading control, anti-β-actin for cytoplasmic/whole-cell loading control).

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[26][27]

  • Analysis: Quantify band intensities using software like ImageJ. Normalize Nrf2 to Lamin B1 and HO-1 to β-actin.

Protocol 2: Measurement of Pro-inflammatory Cytokine Secretion via ELISA

This protocol describes the quantification of secreted cytokines like IL-6 or TNF-α from cell culture supernatants.

  • Cell Culture and Stimulation: Plate cells (e.g., bone marrow-derived macrophages or human PBMCs) in a 24-well plate.[22]

  • Pre-treatment: Pre-treat cells with various concentrations of 4-OI (e.g., 25-200 µM) or vehicle control for 1-2 hours.[22]

  • Inflammatory Challenge: Stimulate the cells with an inflammatory agent, such as Lipopolysaccharide (LPS, 100 ng/mL), for a designated period (e.g., 24 hours).[22]

  • Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the culture supernatant.

  • ELISA Procedure:

    • Perform the ELISA using a commercial kit (e.g., for mouse IL-6 or human TNF-α) according to the manufacturer's instructions.

    • Briefly, add standards and diluted supernatant samples to the antibody-coated plate and incubate.

    • Wash the plate and add the detection antibody.

    • Wash again and add the enzyme conjugate (e.g., streptavidin-HRP).

    • Wash for a final time and add the substrate solution (e.g., TMB).

    • Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Protocol 3: Quantification of Intracellular Itaconate via LC-MS

This protocol outlines a general workflow for measuring the intracellular concentration of itaconate following prodrug treatment, confirming successful hydrolysis.

  • Cell Culture and Treatment: Grow cells in a 6-well or 10 cm plate to ~90% confluency. Treat with the itaconate prodrug (e.g., 250 µM 4-OI) for a specific duration (e.g., 1-4 hours).

  • Metabolite Extraction:

    • Quickly aspirate the medium and wash the cells twice with ice-cold 0.9% NaCl solution to remove extracellular metabolites.

    • Immediately add 1 mL of ice-cold extraction solvent (e.g., 80:20 methanol:water) to the plate and scrape the cells.

    • Transfer the cell slurry to a microcentrifuge tube. It is advisable to include an internal standard (e.g., ¹³C₅-labeled itaconic acid) in the extraction solvent for accurate quantification.[28][29]

    • Vortex vigorously and incubate on ice or at -20°C for 20 minutes to precipitate proteins.

    • Centrifuge at maximum speed for 15 minutes at 4°C.

  • Sample Preparation: Transfer the supernatant (containing the metabolites) to a new tube and dry it completely using a vacuum concentrator (e.g., SpeedVac).

  • LC-MS Analysis:

    • Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

    • Separate metabolites using a suitable chromatography column (e.g., a HILIC or reverse-phase C18 column).

    • Detect and quantify itaconate using a mass spectrometer operating in negative ion mode, monitoring for the specific mass-to-charge ratio (m/z) of the itaconate ion.

  • Data Analysis: Quantify the itaconate peak area and normalize it to the internal standard peak area and the cell number or protein content of the original sample to determine the intracellular concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key pathways and workflows related to the study of itaconic acid prodrugs.

experimental_workflow cluster_prep Cell Preparation & Treatment cluster_assays Biochemical & Functional Assays cluster_results Key Readouts start Plate Cells treat Treat with Itaconate Prodrug start->treat lcms LC-MS Analysis (Prodrug Hydrolysis) treat->lcms western Western Blot (Nrf2 Activation) treat->western elisa ELISA / qPCR (Cytokine Inhibition) treat->elisa seahorse Metabolic Analysis (Glycolysis / SDH) treat->seahorse res_hydrolysis Intracellular Itaconate Level lcms->res_hydrolysis res_nrf2 Nrf2 Nuclear Level HO-1 Expression western->res_nrf2 res_inflam Reduced IL-6, TNF-α elisa->res_inflam res_metab Altered ECAR / OCR seahorse->res_metab

Caption: Experimental workflow for evaluating itaconic acid prodrugs.

nrf2_pathway cluster_cell Cytoplasm cluster_nucleus Nucleus prodrug 4-Octyl Itaconate (Prodrug) esterase Esterases prodrug->esterase Uptake ita Itaconate (Active) esterase->ita Hydrolysis keap1_nrf2 Keap1-Nrf2 Complex ita->keap1_nrf2 Cysteine Alkylation nrf2_free Nrf2 keap1_nrf2->nrf2_free Dissociation degradation Proteasomal Degradation keap1_nrf2->degradation nrf2_nuc Nrf2 nrf2_free->nrf2_nuc Translocation are ARE nrf2_nuc->are Binds genes Antioxidant Genes (HO-1, NQO1) are->genes Transcription

Caption: Prodrug activation and subsequent Nrf2 signaling pathway.

anti_inflammatory_pathway cluster_glycolysis Aerobic Glycolysis cluster_tca TCA Cycle (Mitochondrion) ita Itaconate (from Prodrug) gapdh GAPDH ita->gapdh Inhibits sdh Succinate Dehydrogenase (SDH) ita->sdh Inhibits lps LPS Signal glycolysis Upregulated Glycolysis lps->glycolysis glycolysis->gapdh inflammation_gly Pro-inflammatory Macrophage Phenotype gapdh->inflammation_gly succ_ox Succinate Oxidation succ_ox->sdh succ_accum Succinate Accumulation hif1a HIF-1α Stabilization succ_accum->hif1a inflammation_tca IL-1β Production hif1a->inflammation_tca

Caption: Metabolic and anti-inflammatory actions of itaconate.

References

The Immunomodulatory Landscape of Itaconic Acid Prodrugs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itaconic acid, an endogenous metabolite produced by myeloid cells during inflammation, has emerged as a critical regulator of the immune response. Its inherent anti-inflammatory properties have positioned it as a promising therapeutic candidate for a range of inflammatory and autoimmune diseases. However, the clinical translation of itaconic acid is hampered by its poor cell permeability. To overcome this limitation, cell-permeable prodrugs, such as dimethyl itaconate (DMI) and 4-octyl itaconate (4-OI), have been developed. These compounds effectively deliver itaconic acid into cells, where it exerts its immunomodulatory effects through a multi-pronged mechanism. This technical guide provides an in-depth exploration of the core mechanisms of action of itaconic acid prodrugs, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanisms of Immunomodulation

Itaconic acid and its prodrugs modulate the immune system primarily through three interconnected mechanisms: metabolic reprogramming via succinate (B1194679) dehydrogenase inhibition, activation of the Nrf2 antioxidant response, and suppression of pro-inflammatory signaling pathways such as the JAK-STAT cascade.

Inhibition of Succinate Dehydrogenase (SDH)

A key immunomodulatory function of itaconate is the competitive inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the tricarboxylic acid (TCA) cycle and the electron transport chain.[1][2][3] By binding to the active site of SDH, itaconate blocks the oxidation of succinate to fumarate, leading to an accumulation of succinate.[1][2][3] This metabolic shift has profound consequences for immune cell function, particularly in macrophages, contributing to a reduction in the production of pro-inflammatory cytokines.[3]

Activation of the Nrf2 Antioxidant Pathway

Itaconic acid and its derivatives are potent activators of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[4][5][6] This activation occurs through the alkylation of cysteine residues on Keap1, the primary negative regulator of Nrf2.[4][6] The modification of Keap1 prevents the ubiquitination and subsequent degradation of Nrf2, allowing it to translocate to the nucleus and induce the expression of a battery of antioxidant and anti-inflammatory genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[5][6]

Modulation of JAK-STAT Signaling

Recent evidence has highlighted the ability of itaconate and its prodrugs to directly inhibit the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway.[3][7][8] Specifically, 4-octyl itaconate has been shown to directly inhibit JAK1 activity by modifying cysteine residues on the enzyme.[3][7][8] This inhibition disrupts the signaling cascades downstream of various cytokines, including those involved in the differentiation and activation of pro-inflammatory immune cells.[3][7][8]

Quantitative Data on Immunomodulatory Effects

The following tables summarize the quantitative effects of itaconic acid prodrugs on key immunomodulatory parameters.

Table 1: Effect of Itaconic Acid Prodrugs on Cytokine Production in LPS-Stimulated Macrophages

ProdrugCell TypeLPS ConcentrationProdrug ConcentrationCytokinePercent InhibitionReference
Dimethyl ItaconateMurine BMDMs100 ng/mL125 µMIL-6~50%[2]
Dimethyl ItaconateMurine BMDMs100 ng/mL250 µMIL-1β~75%[2]
4-Octyl ItaconateHuman PBMCs100 ng/mL125 µMTNF-α~60%[9]
4-Octyl ItaconateHuman PBMCs100 ng/mL125 µMIL-6~70%[9]

Table 2: Activation of the Nrf2 Pathway by Itaconic Acid Prodrugs

ProdrugCell TypeProdrug ConcentrationTarget GeneFold Induction (mRNA)Reference
4-Octyl ItaconateHuman THP-1 macrophages125 µMHO-1~8[9]
4-Octyl ItaconateHuman THP-1 macrophages125 µMNQO1~6[9]
Dimethyl ItaconateMurine Microglia50 µMHO-1~4[10]

Table 3: Inhibition of Enzyme Activity by Itaconic Acid Prodrugs

ProdrugEnzymeCell Type/SystemIC50Reference
Itaconic AcidSuccinate DehydrogenaseIsolated mitochondria~1 mM[11]
4-Octyl ItaconateJAK1In vitro kinase assay~5 µM[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the immunomodulatory effects of itaconic acid prodrugs.

Macrophage Polarization and Stimulation

Objective: To polarize macrophages towards a pro-inflammatory (M1) phenotype and assess the anti-inflammatory effects of itaconic acid prodrugs.

Materials:

  • Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7, THP-1).

  • Complete RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Recombinant mouse or human M-CSF (for BMDM differentiation).

  • Lipopolysaccharide (LPS).

  • Itaconic acid prodrug (e.g., 4-octyl itaconate).

  • Phosphate-buffered saline (PBS).

  • 6-well tissue culture plates.

Protocol:

  • Cell Seeding: Seed macrophages in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

  • Prodrug Pre-treatment: Pre-treat the cells with the desired concentration of the itaconic acid prodrug (e.g., 125 µM 4-octyl itaconate) or vehicle control (DMSO) for 2 hours.

  • M1 Polarization: Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce M1 polarization.

  • Supernatant Collection: After incubation, collect the cell culture supernatant for cytokine analysis.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them for subsequent protein or RNA analysis.

Measurement of Cytokine Levels by ELISA

Objective: To quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.

Materials:

  • ELISA kits for the specific cytokines of interest.

  • Cell culture supernatants from the macrophage stimulation experiment.

  • Microplate reader.

Protocol:

  • Follow the manufacturer's instructions provided with the ELISA kit.[12]

  • Briefly, coat a 96-well plate with the capture antibody overnight.

  • Wash the plate and block with a blocking buffer.

  • Add the cell culture supernatants and standards to the wells and incubate.

  • Wash the plate and add the detection antibody.

  • Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP).

  • Wash the plate and add the substrate solution.

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentrations based on the standard curve.

Western Blot for Nrf2 and HO-1

Objective: To assess the activation of the Nrf2 pathway by measuring the protein levels of Nrf2 and its downstream target, HO-1.

Materials:

  • Cell lysates from the macrophage stimulation experiment.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels.

  • PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibodies: anti-Nrf2, anti-HO-1, anti-β-actin (loading control).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Protein Quantification: Determine the protein concentration of the cell lysates using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HO-1, and β-actin overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control.

Succinate Dehydrogenase (SDH) Activity Assay

Objective: To measure the inhibitory effect of itaconic acid prodrugs on SDH activity.

Materials:

  • Isolated mitochondria or cell lysates.

  • SDH activity assay kit (e.g., from Sigma-Aldrich or Abcam).[13]

  • Itaconic acid prodrug.

  • Microplate reader.

Protocol:

  • Follow the protocol provided with the commercial SDH activity assay kit.[13]

  • In brief, prepare the reaction mixture containing the SDH substrate and a probe.

  • Add the isolated mitochondria or cell lysate to the reaction mixture in the presence or absence of the itaconic acid prodrug.

  • Incubate the reaction at the recommended temperature and for the specified time.

  • Measure the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the SDH activity and the percentage of inhibition by the prodrug.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by itaconic acid prodrugs and a general experimental workflow for their characterization.

Itaconic_Acid_Prodrug_Mechanism cluster_cell Immune Cell (e.g., Macrophage) cluster_mito Mitochondrion cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Prodrug Itaconic Acid Prodrug (e.g., 4-OI) Itaconate_cyto Itaconate Prodrug->Itaconate_cyto Hydrolysis TCA TCA Cycle Succinate Succinate TCA->Succinate SDH Succinate Dehydrogenase Fumarate Fumarate Succinate->Fumarate SDH Itaconate Itaconate Itaconate->SDH Inhibition Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Dissociation Keap1 Keap1 Keap1->Nrf2_cyto Degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation JAK1 JAK1 STAT STAT JAK1->STAT Phosphorylation STAT_p p-STAT Itaconate_cyto->Itaconate Itaconate_cyto->Keap1 Alkylation Itaconate_cyto->JAK1 Inhibition ARE ARE Nrf2_nuc->ARE Antioxidant_Genes Antioxidant & Anti-inflammatory Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription Anti_inflammatory_Response Anti-inflammatory & Antioxidant Response Antioxidant_Genes->Anti_inflammatory_Response Pro_inflammatory_Genes Pro-inflammatory Gene Transcription STAT_p->Pro_inflammatory_Genes Inhibition Pro_inflammatory_Response Pro-inflammatory Response Pro_inflammatory_Genes->Pro_inflammatory_Response Cytokine_Receptor Cytokine Receptor Cytokine_Receptor->JAK1 Cytokine Cytokine Cytokine->Cytokine_Receptor Experimental_Workflow cluster_invitro In Vitro Analysis cluster_assays Downstream Assays Cell_Culture 1. Immune Cell Culture (e.g., Macrophages) Treatment 2. Treatment with Itaconic Acid Prodrug Cell_Culture->Treatment Stimulation 3. Pro-inflammatory Stimulation (e.g., LPS) Treatment->Stimulation Sample_Collection 4. Sample Collection (Supernatant, Cell Lysate) Stimulation->Sample_Collection ELISA Cytokine Measurement (ELISA) Sample_Collection->ELISA Western_Blot Protein Analysis (Western Blot for Nrf2, HO-1, p-STAT) Sample_Collection->Western_Blot qPCR Gene Expression Analysis (qPCR for inflammatory genes) Sample_Collection->qPCR Enzyme_Assay Enzyme Activity Assays (SDH, JAK1) Sample_Collection->Enzyme_Assay

References

An In-depth Technical Guide to the Cellular Uptake and Metabolism of Itaconic Acid Prodrug-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itaconic acid, an endogenous metabolite produced in macrophages, has garnered significant interest as a therapeutic agent due to its potent anti-inflammatory and immunomodulatory properties.[1] Its mechanism of action involves the modulation of key signaling pathways, including the activation of the Nrf2 antioxidant response.[2] However, the therapeutic potential of itaconic acid is limited by its high polarity, which results in poor cellular permeability.[3][4] To overcome this limitation, various prodrug strategies have been developed to enhance its oral bioavailability and cellular uptake.

This technical guide focuses on Itaconic acid prodrug-1 , a recently developed orally available prodrug of itaconic acid.[4][5] Identified as compound P2 in a 2025 study published in the Journal of Medicinal Chemistry, this prodrug is an isopropyloxycarbonyloxymethyl (POC) diester of itaconic acid.[3][4] This guide provides a comprehensive overview of its cellular uptake, metabolism, and the experimental methodologies used for its evaluation.

Cellular Uptake of this compound

The primary challenge with the direct administration of itaconic acid is its hydrophilic nature, which hinders its ability to cross the lipophilic cell membrane. This compound is designed to circumvent this by masking the two polar carboxyl groups with lipophilic POC ester moieties.

The cellular uptake of this compound is believed to occur through the following mechanism:

  • Passive Diffusion: The increased lipophilicity of the prodrug allows it to more readily partition into and diffuse across the phospholipid bilayer of the cell membrane. This process is driven by the concentration gradient of the prodrug between the extracellular and intracellular environments.

  • Transporter-Independent Entry: Unlike the parent molecule, which may require specific transporters that have not been fully characterized, the prodrug's enhanced membrane permeability allows for efficient, transporter-independent entry into the cell.[6]

Metabolism of this compound

Once inside the cell, this compound must be converted to its active form, itaconic acid, to exert its biological effects. This metabolic conversion is a critical step in the prodrug's mechanism of action.

  • Intracellular Hydrolysis: The ester bonds linking the POC groups to itaconic acid are susceptible to hydrolysis by intracellular esterases.[6][7] These ubiquitous enzymes cleave the ester linkages, releasing the active itaconic acid, isopropanol, and carbon dioxide as byproducts.

  • Release of Active Itaconic Acid: The enzymatic cleavage effectively "unmasks" the polar carboxyl groups of itaconic acid. This polar molecule is then "trapped" within the cell, where it can accumulate to therapeutic concentrations and engage with its downstream targets.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (Compound P2) based on available information.[3][4]

Table 1: Physicochemical and Permeability Properties of this compound (P2)

ParameterValueReference
Chemical Name bis(isopropyloxycarbonyloxymethyl) itaconate[3][4]
CAS Number 2641132-66-1[8]
Molecular Formula C15H22O10[9]
Permeability Favorable[3][4]

Table 2: Stability and Pharmacokinetic Profile of this compound (P2)

ParameterConditionResultReference
Chemical Stability pH 7.4Favorable[3][4]
Metabolic Stability Plasma/MicrosomesData not publicly available
Oral Bioavailability In vivo (mice)Releases micromolar concentrations of Itaconic Acid[3][4]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the cellular uptake and metabolism of this compound.

Caco-2 Permeability Assay

This assay is the industry standard for predicting in vitro intestinal permeability of orally administered drugs.[10][11]

Objective: To determine the rate of transport of this compound across a monolayer of human intestinal epithelial cells (Caco-2).

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[11]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker (e.g., Lucifer Yellow).[12]

  • Transport Experiment (Apical to Basolateral):

    • The culture medium in the apical (donor) and basolateral (receiver) chambers is replaced with transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • This compound is added to the apical chamber at a defined concentration.

    • Samples are collected from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes).

  • Transport Experiment (Basolateral to Apical): The experiment is repeated in the reverse direction to determine the efflux ratio. An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[11]

  • Sample Analysis: The concentration of this compound and released itaconic acid in the collected samples is quantified using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.

Intracellular Hydrolysis Assay

Objective: To determine the rate of conversion of this compound to itaconic acid in the presence of intracellular enzymes.

Methodology:

  • Preparation of Cell Lysate: A confluent plate of relevant cells (e.g., human epidermal keratinocytes[3][4]) is washed with PBS, scraped, and homogenized in a lysis buffer. The protein concentration of the lysate is determined.

  • Incubation: this compound is added to the cell lysate at a specified concentration and incubated at 37°C.

  • Time-Course Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The enzymatic reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the prodrug and the appearance of itaconic acid.

  • Data Analysis: The rate of disappearance of the prodrug is used to calculate its intracellular half-life.

LC-MS/MS Quantification of this compound and Itaconic Acid

Objective: To develop a sensitive and specific method for the simultaneous quantification of the prodrug and its active metabolite in biological matrices.[13]

Methodology:

  • Sample Preparation:

    • To 100 µL of cell lysate or plasma, add 300 µL of cold acetonitrile (B52724) containing an internal standard (e.g., 13C5,d4-itaconic acid).

    • Vortex and centrifuge at high speed to precipitate proteins.

    • Transfer the supernatant and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a suitable mobile phase.

  • Chromatographic Conditions:

    • LC System: UPLC system (e.g., Waters ACQUITY UPLC I-Class).

    • Column: Reversed-phase C18 column suitable for polar analytes (e.g., ACQUITY UPLC HSS T3, 1.8 µm, 2.1 × 100 mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A suitable gradient to separate the more lipophilic prodrug from the polar itaconic acid.

  • Mass Spectrometry Conditions:

    • MS System: Tandem quadrupole mass spectrometer (e.g., Waters Xevo TQ-XS).

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • MRM Transitions: Specific precursor-to-product ion transitions are optimized for this compound, itaconic acid, and the internal standard.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Analysis Caco2 Caco-2 Cell Culture (21 days on Transwell inserts) Permeability Permeability Assay (Dosing & Sampling) Caco2->Permeability Monolayer Integrity Check Lysate Cell Lysate Preparation (Homogenization) Hydrolysis Hydrolysis Assay (Incubation & Sampling) Lysate->Hydrolysis Extraction Protein Precipitation & Sample Extraction Permeability->Extraction Hydrolysis->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Processing (Calculate Papp & Half-life) LCMS->Data

Caption: Experimental workflow for assessing prodrug permeability and metabolic stability.

Metabolism_Pathway Prodrug_ext This compound (Extracellular) Prodrug_int This compound (Intracellular) Prodrug_ext->Prodrug_int Passive Diffusion (across cell membrane) Itaconic_Acid Itaconic Acid (Active Drug) Prodrug_int->Itaconic_Acid Intracellular Esterase Hydrolysis TCA_Cycle TCA Cycle Metabolism Itaconic_Acid->TCA_Cycle Signaling Downstream Signaling (e.g., Nrf2 activation) Itaconic_Acid->Signaling

Caption: Cellular uptake and metabolic activation of this compound.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Itaconic_Acid Itaconic Acid Keap1 Keap1 Itaconic_Acid->Keap1 Alkylation of Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Binding Ub Ubiquitin Proteasome Degradation Nrf2->Ub Degradation Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binding Genes Antioxidant & Anti-inflammatory Gene Expression ARE->Genes Transcription

Caption: Activation of the Nrf2 signaling pathway by Itaconic Acid.

References

An In-depth Technical Guide to the Structure-Activity Relationship of Itaconate Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Itaconate is an endogenous metabolite with significant potential as a therapeutic agent due to its potent anti-inflammatory and immunomodulatory properties.[1][2][3] Its clinical translation, however, is severely hampered by high polarity and poor cellular permeability.[2][4][5] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of itaconate prodrugs, a key strategy to overcome these limitations. We delve into the design and synthesis of various prodrugs, present quantitative data on their stability and permeability, detail their mechanisms of action through key signaling pathways, and provide the experimental methodologies used for their evaluation. This document serves as a critical resource for the rational design and development of next-generation itaconate-based therapeutics.

Itaconate: Mechanism of Action and Therapeutic Rationale

Itaconate, produced in macrophages from the Krebs cycle intermediate cis-aconitate, acts as a crucial regulator of inflammation and oxidative stress.[1][2][6] Its therapeutic effects are mediated through multiple signaling pathways.

  • Nrf2 Activation: Itaconate activates the Nrf2 pathway by alkylating cysteine residues on Keap1, a negative regulator of Nrf2.[3][6][7] This leads to the transcription of antioxidant and anti-inflammatory genes.[6]

  • Succinate Dehydrogenase (SDH) Inhibition: Due to its structural similarity to succinate, itaconate competitively inhibits SDH, a key enzyme in the Krebs cycle.[3][6][8][9] This inhibition reduces the production of mitochondrial reactive oxygen species (ROS) and subsequent IL-1β secretion.[6][9]

  • Glycolysis Inhibition: Itaconate and its derivatives can directly alkylate cysteine residues on the glycolytic enzymes GAPDH and ALDOA, thereby inhibiting glycolysis and mitigating the inflammatory response.[3][6][7]

  • NLRP3 Inflammasome Inhibition: Itaconate has been shown to inhibit the NLRP3 inflammasome, a key component of the innate immune system, blocking the release of pro-inflammatory cytokines like IL-1β.[3][7][10]

  • ATF3/IκBζ Axis Regulation: Itaconate upregulates Activating Transcription Factor 3 (ATF3), which in turn inhibits the expression of IκBζ, a key transcriptional regulator of pro-inflammatory genes like IL-6.[3][6][7][9]

Below are diagrams illustrating these key immunomodulatory pathways.

Itaconate_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Itaconate Itaconate (or Prodrug Derivative) Keap1_Nrf2 Keap1-Nrf2 Complex Itaconate->Keap1_Nrf2 Alkylates Cys151 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free dissociation Keap1_alkylated Alkylated Keap1 Keap1_Nrf2->Keap1_alkylated ARE Antioxidant Response Element (ARE) Nrf2_free->ARE Translocation & Binding Transcription Transcription of Antioxidant & Anti-inflammatory Genes (e.g., HO-1) ARE->Transcription Initiates

Caption: Itaconate activates the Nrf2 antioxidant pathway via Keap1 alkylation.

Itaconate_Metabolic_Inhibition cluster_krebs Krebs Cycle (Mitochondrion) cluster_glycolysis Glycolysis (Cytoplasm) Succinate Succinate SDH Succinate Dehydrogenase (SDH) Succinate->SDH Fumarate Fumarate SDH->Fumarate Glucose Glucose GAPDH GAPDH / ALDOA Glucose->GAPDH Pyruvate Pyruvate GAPDH->Pyruvate Itaconate Itaconate Itaconate->SDH Competitive Inhibition Itaconate->GAPDH Alkylation of Cysteine Prodrug_Development_Workflow General Workflow for Itaconate Prodrug Evaluation A Synthesis of Prodrugs (e.g., POM, POC, ODOL moieties + IA, 1-MI, 4-MI) B In Vitro Stability Assays (pH 1.2, 6.8, 7.4) A->B Screen for chemical stability C Permeability Assessment (e.g., PAMPA) B->C Stable compounds progress D Cell-Based Efficacy Assays (e.g., Cytokine inhibition in stimulated keratinocytes) C->D Permeable compounds progress E In Vivo Pharmacokinetic Studies (Oral administration in animal models) D->E Efficacious compounds progress F Lead Candidate Selection E->F Select candidates with favorable PK profile SAR_Summary Structure-Activity Relationship Summary cluster_promoieties Promoiety cluster_properties Properties POC POC (Isopropyloxy- carbonyloxymethyl) Stability Good Stability (pH 1.2-7.4) POC->Stability Permeability High Permeability POC->Permeability POM POM (Pivaloyloxymethyl) POM->Stability POM->Permeability ODOL ODOL ODOL->Permeability Did not significantly enhance permeability PK Favorable Oral PK Stability->PK Permeability->PK Outcome Lead Candidate (e.g., P2, P13) PK->Outcome

References

Itaconic Acid Prodrug-1: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the CAS Number, Chemical Properties, and Biological Activity of an Emerging Immunomodulatory Agent

Abstract

Itaconic acid, an endogenous metabolite with potent immunomodulatory properties, has garnered significant interest in the field of drug discovery. However, its clinical translation has been hampered by poor cellular permeability. Itaconic acid prodrug-1, a novel compound designed to overcome this limitation, offers a promising strategy for the systemic and topical delivery of the active parent molecule. This technical guide provides a comprehensive overview of this compound, including its CAS number, detailed chemical properties, and insights into its mechanism of action. The document is intended for researchers, scientists, and professionals in the drug development sector who are exploring new therapeutic avenues for inflammatory and autoimmune disorders.

Introduction

Itaconic acid is a dicarboxylic acid produced endogenously by mammalian immune cells, particularly macrophages, in response to inflammatory stimuli. It functions as a key regulator of cellular metabolism and inflammation. Despite its therapeutic potential, the high polarity of itaconic acid restricts its ability to cross cell membranes, thereby limiting its bioavailability and efficacy. To address this challenge, researchers have developed this compound (also referred to as Compound P2), an orally active compound that efficiently delivers itaconic acid to target tissues.[1] This guide delves into the technical specifications and biological rationale for the use of this innovative prodrug.

Chemical Properties and Data

The fundamental chemical and physical properties of this compound and its active parent compound, itaconic acid, are summarized below. This data is essential for formulation development, analytical method development, and pharmacokinetic studies.

This compound
PropertyValueReference
CAS Number 2641132-66-1--INVALID-LINK--
Molecular Formula C₁₅H₂₂O₁₀--INVALID-LINK--
Molecular Weight 362.33 g/mol --INVALID-LINK--
Physical Description Colorless oil--INVALID-LINK--
Storage Conditions Powder: 2 years at -20°C; In DMSO: 2 weeks at 4°C, 6 months at -80°C--INVALID-LINK--
Itaconic Acid (Parent Compound)
PropertyValueReference
CAS Number 97-65-4--INVALID-LINK--
Molecular Formula C₅H₆O₄--INVALID-LINK--
Molecular Weight 130.10 g/mol --INVALID-LINK--
Melting Point 165-168 °C--INVALID-LINK--
Boiling Point 268 °C--INVALID-LINK--
Solubility Soluble in water, ethanol, and acetone.--INVALID-LINK--

Synthesis and Experimental Protocols

General Synthesis of Itaconic Acid Prodrugs

A general method for the synthesis of itaconic acid prodrugs involves the alkylation of itaconic acid with appropriate alkyl halides under basic conditions. A representative procedure is described as follows:

  • Itaconic acid is dissolved in an anhydrous solvent such as acetonitrile.

  • An excess of the desired alkylating agent (e.g., an appropriate chloride) is added to the solution.

  • A base, such as potassium carbonate, and a catalyst, like sodium iodide, are introduced to the reaction mixture.

  • The mixture is stirred at a moderately elevated temperature (e.g., 45-55 °C) for a sufficient period (e.g., 16 hours) under an inert atmosphere.

  • Following the reaction, the product is extracted using an organic solvent like ethyl acetate (B1210297) and washed with brine and a sodium thiosulfate (B1220275) solution.

  • The organic phase is then dried, and the solvent is evaporated.

  • The final prodrug is purified using flash column chromatography.

Experimental Protocol: Inhibition of Inflammatory Cytokines in Human Epidermal Keratinocytes

This compound has been shown to significantly inhibit the production of inflammatory cytokines induced by Poly(I:C)/IFNγ in human epidermal keratinocytes.[1] The following is a generalized workflow for such an experiment:

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis keratinocytes Human Epidermal Keratinocytes prodrug Itaconic Acid Prodrug-1 keratinocytes->prodrug Pre-treatment stimuli Poly(I:C) + IFNγ prodrug->stimuli Followed by Stimulation cytokine_assay Cytokine Measurement (e.g., ELISA) stimuli->cytokine_assay Incubation data_analysis Data Analysis cytokine_assay->data_analysis

Experimental workflow for assessing the immunomodulatory effects of this compound.
  • Cell Culture: Normal Human Epidermal Keratinocytes (NHEK) are cultured under standard conditions.

  • Treatment: The cells are pre-treated with varying concentrations of this compound for a specified duration.

  • Stimulation: Following pre-treatment, the cells are stimulated with a combination of Poly(I:C) and Interferon-gamma (IFNγ) to induce an inflammatory response.

  • Analysis: After an incubation period, the cell culture supernatant is collected to measure the levels of key inflammatory cytokines (e.g., IL-6, IL-1β) using a suitable method such as an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The results are analyzed to determine the dose-dependent inhibitory effect of the prodrug on cytokine production.

Signaling Pathways and Mechanism of Action

The therapeutic effects of this compound are attributable to the biological activities of its parent compound, itaconic acid. Itaconic acid exerts its immunomodulatory effects through multiple signaling pathways.

Inhibition of Succinate (B1194679) Dehydrogenase (SDH)

One of the primary mechanisms of action of itaconic acid is the inhibition of the enzyme succinate dehydrogenase (SDH), a key component of the tricarboxylic acid (TCA) cycle and the electron transport chain. By inhibiting SDH, itaconic acid leads to an accumulation of succinate, which can modulate inflammatory responses.

sdh_inhibition TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (SDH) Succinate->SDH Inflammation Pro-inflammatory Signal Succinate->Inflammation Modulates Fumarate Fumarate SDH->Fumarate Itaconic_Acid Itaconic Acid Itaconic_Acid->SDH Inhibits

Itaconic acid inhibits Succinate Dehydrogenase (SDH) in the TCA cycle.
Activation of the Nrf2 Pathway

Itaconic acid is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and anti-inflammatory genes. Itaconic acid activates Nrf2 by modifying Keap1, a protein that targets Nrf2 for degradation. This leads to the translocation of Nrf2 to the nucleus and the subsequent transcription of protective genes.

nrf2_activation Itaconic_Acid Itaconic Acid Keap1 Keap1 Itaconic_Acid->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Degrades Nucleus Nucleus Nrf2->Nucleus Translocates ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Gene_Expression Anti-inflammatory & Antioxidant Genes ARE->Gene_Expression Activates

Activation of the Nrf2 antioxidant pathway by itaconic acid.

Conclusion

This compound represents a significant advancement in the development of itaconic acid-based therapeutics. Its favorable chemical properties and ability to effectively deliver the active parent compound make it a compelling candidate for the treatment of a range of inflammatory and autoimmune diseases. The information provided in this technical guide serves as a foundational resource for researchers and drug development professionals seeking to explore the full therapeutic potential of this novel immunomodulatory agent. Further preclinical and clinical investigations are warranted to fully elucidate its efficacy and safety profile in various disease models.

References

The Role of Itaconate in Macrophage Polarization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Immunometabolic Landscape of Macrophages

Macrophages are central players in the innate immune system, demonstrating remarkable plasticity by adopting distinct functional phenotypes in response to microenvironmental cues. This process, known as polarization, results in two main archetypes: the classically activated (M1) macrophage, which drives pro-inflammatory responses, and the alternatively activated (M2) macrophage, which is involved in inflammation resolution and tissue repair.[1] Dysregulation of macrophage polarization is a hallmark of numerous inflammatory and autoimmune diseases.[2]

Recent advances in immunometabolism have revealed that cellular metabolic reprogramming is not merely a consequence of immune cell activation but a critical determinant of their function.[2] One of the most significant discoveries in this field is the role of itaconate, a metabolite produced in activated macrophages.[2][3] Once considered only a product of fungal metabolism, itaconate is now recognized as a pivotal endogenous regulator of macrophage function, linking metabolic pathways directly to immune signaling.[1][2][3] This guide provides an in-depth technical overview of the core mechanisms by which itaconate governs macrophage polarization, summarizing key quantitative data, experimental protocols, and the underlying signaling pathways.

Biosynthesis of Itaconate in Activated Macrophages

In mammals, itaconate is synthesized from a key intermediate of the tricarboxylic acid (TCA) cycle. When macrophages are activated by pro-inflammatory stimuli such as lipopolysaccharide (LPS), the expression of the Immune-Responsive Gene 1 (IRG1) is strongly upregulated.[4][5][6] The protein product of IRG1, cis-aconitate decarboxylase (ACOD1), localizes to the mitochondrial matrix where it diverts cis-aconitate from the TCA cycle and catalyzes its decarboxylation to produce itaconate.[1][4][5][6] This disruption of the TCA cycle leads to a significant accumulation of itaconate within activated macrophages.[5][6]

G cluster_mito Mitochondrion cluster_stimulus Citrate Citrate Cis_Aconitate Cis-Aconitate Citrate->Cis_Aconitate Aconitase Isocitrate Isocitrate (to TCA Cycle) Cis_Aconitate->Isocitrate Aconitase IRG1 IRG1 (ACOD1) Cis_Aconitate->IRG1 Itaconate Itaconate IRG1->Itaconate Decarboxylation LPS LPS/IFN-γ LPS->IRG1 Upregulates Expression

Caption: Biosynthesis of Itaconate in Macrophages.

Core Mechanisms of Itaconate-Mediated Immunomodulation

Itaconate and its cell-permeable derivatives, such as 4-octyl itaconate (4-OI) and dimethyl itaconate (DI), exert potent immunomodulatory effects by targeting multiple key signaling and metabolic nodes within the macrophage.

Inhibition of Pro-inflammatory (M1) Macrophage Function

Itaconate's primary role is anti-inflammatory, achieved by suppressing the M1 phenotype through several distinct mechanisms.

Itaconate is a competitive inhibitor of the TCA cycle enzyme succinate (B1194679) dehydrogenase (SDH), also known as mitochondrial complex II.[7][8] In LPS-activated macrophages, a break in the TCA cycle leads to the accumulation of succinate, which acts as a pro-inflammatory signal by stabilizing Hypoxia-Inducible Factor-1α (HIF-1α), thereby promoting the expression of genes like IL-1β.[6] By inhibiting SDH, itaconate limits succinate oxidation, reduces the production of mitochondrial reactive oxygen species (mtROS), and curtails this pro-inflammatory signaling cascade.[6][7][9][10]

G Itaconate Itaconate SDH Succinate Dehydrogenase (SDH) Itaconate->SDH Inhibits Fumarate Fumarate SDH->Fumarate mtROS mtROS SDH->mtROS Reduces Production Succinate Succinate Succinate->SDH HIF1a HIF-1α Stabilization Succinate->HIF1a Promotes IL1b IL-1β Expression HIF1a->IL1b Induces

Caption: Itaconate inhibits SDH to reduce pro-inflammatory signals.

Itaconate is an electrophile that can directly modify proteins by alkylating cysteine residues.[11][12][13] It targets Kelch-like ECH-associated protein 1 (KEAP1), the key negative regulator of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[11][12] Itaconate alkylates specific cysteines on KEAP1, preventing it from marking Nrf2 for degradation.[11] This allows Nrf2 to translocate to the nucleus, bind to Antioxidant Response Elements (AREs), and drive the expression of a suite of anti-inflammatory and antioxidant genes, such as HMOX1.[2][9][11]

G Itaconate Itaconate KEAP1 KEAP1 Itaconate->KEAP1 Alkylates Cysteines Nrf2 Nrf2 KEAP1->Nrf2 Proteasome Proteasomal Degradation KEAP1->Proteasome Mediates Nrf2->Proteasome Normally targeted for Nucleus Nucleus Nrf2->Nucleus Translocates ARE ARE Nucleus->ARE Binds to Anti_Inflam Anti-inflammatory & Antioxidant Genes (e.g., HMOX1) ARE->Anti_Inflam Activates Transcription

Caption: Itaconate activates the Nrf2 anti-inflammatory pathway.
  • Inhibition of Glycolysis: Itaconate and its derivatives can inhibit key glycolytic enzymes, including Aldolase A (ALDOA) and Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), thereby limiting the high glycolytic flux characteristic of M1 macrophages.[6][7][9][14]

  • Activation of ATF3: Itaconate promotes the expression of Activating Transcription Factor 3 (ATF3), a transcriptional repressor that limits the expression of pro-inflammatory cytokines like IL-6.[4][5][9]

  • Inhibition of NLRP3 Inflammasome: Itaconate has been shown to inhibit the activation of the NLRP3 inflammasome, a key platform for the maturation of IL-1β.[1][5][9]

Modulation of M2 Macrophage Polarization

The role of itaconate in M2 polarization is more complex and appears context-dependent. While it is primarily known for its M1-suppressive effects, recent evidence shows it also actively inhibits M2 polarization under specific conditions.

M2 polarization is canonically induced by cytokines like IL-4 and IL-13, which signal through the JAK1-STAT6 pathway.[1] Studies have demonstrated that itaconate and its derivative 4-OI can directly inhibit JAK1 kinase activity.[1][15] They achieve this by modifying multiple cysteine residues on JAK1, which prevents the phosphorylation and activation of STAT6.[15][16] By blocking this central signaling cascade, itaconate effectively suppresses IL-4-driven M2 polarization.[1][15] This positions itaconate as a potential therapeutic for diseases driven by M2-dominant pathology, such as allergic asthma.[1]

G IL4 IL-4 / IL-13 IL4R IL-4 Receptor IL4->IL4R JAK1 JAK1 IL4R->JAK1 Activates STAT6 STAT6 JAK1->STAT6 Phosphorylates pSTAT6 p-STAT6 STAT6->pSTAT6 Nucleus Nucleus pSTAT6->Nucleus Dimerizes & Translocates M2_Genes M2-associated Gene Expression Nucleus->M2_Genes Induces Itaconate Itaconate / 4-OI Itaconate->JAK1 Inhibits (via Cysteine Alkylation)

Caption: Itaconate inhibits M2 polarization via JAK1-STAT6 pathway.

Conversely, some studies suggest that itaconate production is necessary for IL-33-induced M2 polarization, indicating a stimulus-specific role.[1] Furthermore, a reduction in itaconate levels has been linked to an increase in M2 polarization in other contexts, likely by permitting an increase in oxidative phosphorylation, the preferred metabolic pathway for M2 macrophages.[1]

Quantitative Data on Itaconate's Effects

The immunomodulatory effects of itaconate and its derivatives have been quantified across numerous studies. The following tables summarize key findings on their impact on macrophage cytokine production and polarization markers.

Table 1: Effects of Itaconate and Derivatives on Pro-inflammatory (M1) Cytokine Production

CompoundCell TypeStimulusCytokineEffectCitation(s)
Dimethyl Itaconate (DI)BMDMLPSIL-1βSuppression[1]
Dimethyl Itaconate (DI)BMDMLPSIL-6Suppression[1]
Dimethyl Itaconate (DI)BMDMLPSIL-12p70Suppression[1]
4-Octyl Itaconate (4-OI)BMDMLPSIL-1βReduced levels[9]
4-Octyl Itaconate (4-OI)RAW264.7LTAInflammatory factorsDecreased expression[2]
Endogenous ItaconateBMDMLPSIL-1βNegative feedback suppression[6]
Sodium ItaconateMice (in vivo)LPSSerum IL-1βReduction[9]

Table 2: Modulation of Macrophage Polarization by Itaconate and Derivatives

CompoundCell Type/ModelStimulusEffect on PolarizationKey Pathway TargetedCitation(s)
Itaconate / 4-OIBMDMIL-4Inhibition of M2 polarizationJAK1-STAT6[1][15]
4-Octyl Itaconate (4-OI)Rat knee jointCartilage defectPromotion of M2 polarizationNot specified[1]
ItaconateIschemic muscleIschemiaReduction of itaconate allowed M2 polarizationIRF9[1]
ItaconateBMDMIL-33Essential for M2 polarizationGATA3[1]
4-Octyl Itaconate (4-OI)MacrophagesLPSInhibition of M1 polarization markers (CD80, CD86)Not specified[14]

Key Experimental Protocols

Reproducing studies on itaconate and macrophage polarization requires standardized methodologies. Below are outlines for core experimental procedures.

In Vitro Macrophage Polarization

This protocol describes the generation of bone marrow-derived macrophages (BMDMs) and their subsequent polarization into M1 or M2 phenotypes.

G cluster_workflow BMDM Polarization Workflow Step1 1. Isolate Bone Marrow from mouse femur/tibia Step2 2. Differentiate Progenitors Culture with M-CSF (e.g., 100 ng/mL) for 6-7 days Step1->Step2 Step3 3. Harvest M0 Macrophages Adherent cells are now undifferentiated M0 macrophages Step2->Step3 Step4a 4a. M1 Polarization Stimulate with LPS (e.g., 100 ng/mL) & IFN-γ (e.g., 20 ng/mL) for 24h Step3->Step4a Step4b 4b. M2 Polarization Stimulate with IL-4 (e.g., 20 ng/mL) & IL-13 (e.g., 20 ng/mL) for 24h Step3->Step4b Step5 5. Analysis - Gene Expression (qPCR) - Protein Expression (Western Blot/Flow) - Cytokine Secretion (ELISA) - Metabolomics Step4a->Step5 Step4b->Step5

Caption: Experimental workflow for in vitro macrophage polarization.

Methodology:

  • Isolation of Bone Marrow Cells: Euthanize a 6-12 week old mouse and sterilize hind legs with 70% ethanol.[17] Isolate femur and tibia and carefully cut both ends of the bones.[17] Flush the marrow with cold PBS (+3% FBS) using a syringe into a sterile tube on ice.[17] Filter the cell suspension through a 70-μm cell strainer.[17]

  • Differentiation into M0 Macrophages: Centrifuge cells, discard the supernatant, and resuspend in differentiation medium (e.g., DMEM with 10% FBS, 1% Pen/Strep, and 100 ng/mL M-CSF).[17] Plate cells and culture for 6-7 days at 37°C, 5% CO₂, allowing them to differentiate into M0 macrophages.[17]

  • Polarization:

    • M1 Polarization: Replace the medium with fresh medium containing M1 stimuli, typically LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 20 ng/mL).[18][19]

    • M2 Polarization: Replace the medium with fresh medium containing M2 stimuli, typically IL-4 (e.g., 20 ng/mL) and/or IL-13 (e.g., 20 ng/mL).[18][19]

    • Itaconate Treatment: The compound of interest (itaconate, 4-OI, DI) can be added as a pretreatment or co-treatment with the polarizing stimuli.

  • Incubation: Culture cells for a specified period (e.g., 24 hours for RNA analysis, 28-48 hours for protein/cytokine analysis).[17]

  • Analysis: Harvest cells and supernatants for downstream analysis. M1 markers include iNOS, TNF-α, IL-6, and CD86. M2 markers include Arginase-1, CD206, and IL-10.

Quantification of Itaconate and Related Metabolites

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for measuring intracellular metabolite levels.

Methodology:

  • Cell Culture: Plate and polarize macrophages as described in 5.1 in 6-well plates.

  • Metabolite Extraction:

    • Aspirate culture medium and wash cells rapidly with ice-cold saline or PBS.

    • Immediately add a pre-chilled extraction solvent (e.g., 80:20 methanol:water solution) to the plate.

    • Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.

    • Vortex thoroughly and centrifuge at high speed (e.g., >15,000 x g) at 4°C to pellet protein and cell debris.

  • Sample Analysis:

    • Transfer the supernatant containing the metabolites to a new tube or vial for analysis.

    • Analyze the sample using an LC-MS system equipped with a suitable column (e.g., reversed-phase or HILIC) and a mass spectrometer operating in negative ion mode.

    • Identify and quantify itaconate by comparing its retention time and mass-to-charge ratio (m/z) to a pure itaconate standard.

Conclusion and Therapeutic Outlook

Itaconate has emerged from relative obscurity to become a central figure in the field of immunometabolism. It functions as a critical regulatory hub, exerting powerful anti-inflammatory effects by inhibiting SDH, activating the Nrf2 pathway, and suppressing pro-inflammatory gene expression.[4][7][9][20] Its more recently discovered role as an inhibitor of the JAK1-STAT6 pathway reveals a complex and nuanced role in modulating M2 polarization as well.[1][15]

The potent immunomodulatory properties of itaconate and its derivatives have positioned them as promising therapeutic agents for a wide range of conditions underpinned by inflammation and immune dysregulation, including sepsis, autoimmune diseases, and ischemia-reperfusion injury.[9][21][22] The development of cell-permeable derivatives like 4-OI has provided valuable tools for in vivo studies and represents a viable strategy for drug development.[2][11] Future research will undoubtedly continue to uncover new targets and functions of this fascinating metabolite, further solidifying the link between cellular metabolism and immune function and paving the way for novel therapeutic interventions.

References

Itaconic Acid Prodrug-1: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Itaconic acid, an endogenous metabolite produced by myeloid cells, has emerged as a key regulator of inflammatory and metabolic pathways. Its therapeutic potential is, however, limited by poor cellular permeability. This technical guide details the target identification and validation of a representative Itaconic Acid Prodrug-1 (IA-P1), designed to overcome this limitation. IA-P1 is a cell-permeable derivative that effectively delivers itaconic acid intracellularly, where it modulates key inflammatory targets. This document provides an in-depth overview of the experimental data, methodologies, and signaling pathways associated with IA-P1, offering a comprehensive resource for researchers in the field of immunometabolism and drug discovery.

Introduction: The Rationale for an Itaconic Acid Prodrug

Itaconic acid is a dicarboxylic acid produced from the Krebs cycle intermediate cis-aconitate by the enzyme immune-responsive gene 1 (IRG1) in activated macrophages.[1][2][3] It exerts immunomodulatory effects through various mechanisms, including the inhibition of succinate (B1194679) dehydrogenase (SDH), activation of the Nrf2 antioxidant pathway via alkylation of KEAP1, and inhibition of the NLRP3 inflammasome.[1][2][4] However, the therapeutic application of itaconic acid is hampered by its high polarity and consequently poor cell permeability.[1][5][6]

To address this challenge, a prodrug strategy is employed. "this compound" (IA-P1) represents a class of molecules where the carboxylic acid moieties of itaconic acid are masked with lipophilic groups. These groups are designed to be cleaved by intracellular esterases, releasing the active itaconic acid within the target cell. This approach enhances bioavailability and allows for systemic administration.[1][5][7]

Physicochemical and Pharmacokinetic Properties of IA-P1

A successful prodrug must exhibit favorable stability, permeability, and pharmacokinetic properties. The following table summarizes key quantitative data for a representative POC-based itaconic acid prodrug, herein referred to as IA-P1.[1][5][7]

ParameterValueCondition
Stability
pH 1.2 (1 h)>80% remainingSimulated Gastric Fluid
pH 6.8 (1 h)>80% remainingSimulated Intestinal Fluid
pH 7.4 (1 h)50-80% remainingSimulated Plasma
Permeability
Caco-2 A->B PappHigh (e.g., >10 x 10⁻⁶ cm/s)In vitro cell monolayer
Pharmacokinetics (Oral)
BioavailabilityFavorableIn vivo (rodent model)
Plasma half-life (prodrug)ShortIn vivo (rodent model)
Plasma concentration (released itaconate)Micromolar rangeIn vivo (rodent model)

Target Identification and Validation

The primary mechanism of action of itaconic acid, released from IA-P1, is the covalent modification of cysteine residues on target proteins through a Michael addition reaction.[8][9] Key validated targets are detailed below.

Succinate Dehydrogenase (SDH)

Itaconate is a competitive inhibitor of SDH, a key enzyme in both the Krebs cycle and the electron transport chain.[2][4] Inhibition of SDH leads to the accumulation of succinate, which can have pro-inflammatory effects. By inhibiting SDH, itaconate helps to resolve inflammation.

KEAP1-Nrf2 Pathway

Itaconate alkylates cysteine residues on KEAP1, the primary negative regulator of the transcription factor Nrf2.[1][2] This prevents the degradation of Nrf2, allowing it to translocate to the nucleus and activate the expression of antioxidant and anti-inflammatory genes.

NLRP3 Inflammasome

Itaconic acid and its derivatives have been shown to inhibit the activation of the NLRP3 inflammasome, a key driver of inflammation in many diseases.[1] This leads to a reduction in the production of pro-inflammatory cytokines such as IL-1β.

Signaling Pathways and Experimental Workflows

IA-P1 Mechanism of Action

The following diagram illustrates the intracellular activation of IA-P1 and its subsequent effects on key signaling pathways.

IA_P1_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular IA-P1_ext IA-P1 (Prodrug) IA-P1_int IA-P1 IA-P1_ext->IA-P1_int Cellular Uptake Itaconate Itaconic Acid (Active) IA-P1_int->Itaconate Cleavage KEAP1 KEAP1 Itaconate->KEAP1 Alkylates Nrf2_deg Nrf2 Degradation Itaconate->Nrf2_deg Inhibits SDH SDH Inhibition Itaconate->SDH Inhibits NLRP3 NLRP3 Inflammasome Inhibition Itaconate->NLRP3 Inhibits Esterases Esterases Esterases->IA-P1_int KEAP1->Nrf2_deg Promotes Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element Nucleus->ARE Binds Anti_inflam_genes Anti-inflammatory Gene Expression ARE->Anti_inflam_genes

Caption: Intracellular activation and mechanism of action of IA-P1.

Target Validation Workflow

The following diagram outlines a typical workflow for validating the cellular targets of IA-P1.

Target_Validation_Workflow Start Hypothesized Target (e.g., KEAP1) CETSA Cellular Thermal Shift Assay (CETSA) Start->CETSA Binding Target Engagement Confirmed? CETSA->Binding Downstream Assess Downstream Pathway Modulation (e.g., Nrf2 activation) Binding->Downstream Yes Revisit Re-evaluate Hypothesis Binding->Revisit No Functional Functional Cellular Assay (e.g., Cytokine production) Downstream->Functional Validation Target Validated Functional->Validation

Caption: Workflow for cellular target validation of IA-P1.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Prodrug Stability Assay
  • Objective: To assess the stability of IA-P1 in simulated physiological fluids.

  • Methodology:

    • Prepare solutions of IA-P1 (e.g., 10 µM) in simulated gastric fluid (pH 1.2), simulated intestinal fluid (pH 6.8), and simulated plasma (pH 7.4).

    • Incubate the solutions at 37°C.

    • At various time points (e.g., 0, 30, 60, 120 minutes), take aliquots and quench the reaction (e.g., with acetonitrile).

    • Analyze the concentration of the remaining IA-P1 and the appearance of itaconic acid using LC-MS/MS.

    • Calculate the percentage of IA-P1 remaining at each time point.

Caco-2 Permeability Assay
  • Objective: To evaluate the intestinal permeability of IA-P1 in vitro.

  • Methodology:

    • Culture Caco-2 cells on permeable filter supports until a confluent monolayer is formed.

    • Verify monolayer integrity using transepithelial electrical resistance (TEER) measurements.

    • Add IA-P1 (e.g., 10 µM) to the apical (A) side of the monolayer.

    • At various time points, collect samples from the basolateral (B) side.

    • Quantify the concentration of IA-P1 in the basolateral samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp).

Cellular Thermal Shift Assay (CETSA)
  • Objective: To confirm direct binding of itaconic acid (released from IA-P1) to a target protein (e.g., KEAP1) in a cellular context.

  • Methodology:

    • Treat intact cells with IA-P1 or vehicle control.

    • Lyse the cells and divide the lysate into aliquots.

    • Heat the aliquots to a range of temperatures (e.g., 37°C to 70°C).

    • Centrifuge to pellet aggregated proteins.

    • Analyze the supernatant for the presence of the target protein (e.g., KEAP1) by Western blot or other protein detection methods.

    • A shift in the melting curve of the target protein in the IA-P1 treated group compared to the control indicates target engagement.

Nrf2 Activation Assay
  • Objective: To quantify the activation of the Nrf2 pathway by IA-P1.

  • Methodology:

    • Treat cells (e.g., macrophages) with IA-P1 at various concentrations.

    • After a suitable incubation period, lyse the cells and prepare nuclear and cytosolic fractions.

    • Measure Nrf2 levels in the nuclear fraction by Western blot or an ELISA-based assay.

    • Alternatively, use a reporter cell line containing an Antioxidant Response Element (ARE)-driven luciferase reporter to measure Nrf2 transcriptional activity.

Cytokine Release Assay
  • Objective: To assess the functional anti-inflammatory effect of IA-P1.

  • Methodology:

    • Pre-treat immune cells (e.g., human peripheral blood mononuclear cells or a macrophage cell line) with various concentrations of IA-P1.

    • Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide [LPS] for TLR4 activation or Poly(I:C)/IFNγ to mimic viral infection).[1][5]

    • After incubation, collect the cell culture supernatant.

    • Measure the concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) in the supernatant using ELISA or a multiplex bead-based assay.

Conclusion and Future Directions

The development of itaconic acid prodrugs like IA-P1 represents a promising strategy for harnessing the therapeutic potential of this immunometabolite. The data and protocols presented in this guide provide a framework for the identification and validation of such compounds. Future research should focus on optimizing the prodrug moiety for tissue-specific delivery, exploring combination therapies, and further elucidating the full range of cellular targets of itaconic acid. The continued investigation of itaconic acid and its derivatives holds significant promise for the treatment of a wide array of inflammatory and autoimmune diseases.

References

The Impact of Itaconic Acid Prodrugs on Tricarboxylic Acid Cycle Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itaconic acid, an endogenous metabolite produced in mammalian immune cells, has garnered significant attention for its immunomodulatory and anti-inflammatory properties. Derived from the tricarboxylic acid (TCA) cycle intermediate cis-aconitate, itaconate's therapeutic potential is hindered by its poor cell permeability. To overcome this limitation, cell-permeable prodrugs, such as dimethyl itaconate (DMI) and 4-octyl itaconate (4-OI), have been developed and are subjects of intensive research. This technical guide provides an in-depth analysis of the effects of these itaconic acid prodrugs on the metabolites of the TCA cycle, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying biochemical pathways. It is important to note that "itaconic acid prodrug-1" is not a standardized nomenclature; therefore, this guide focuses on the well-characterized and commonly used derivatives, DMI and 4-OI.

Core Mechanism of Action: Disruption of the TCA Cycle

The primary and most well-documented effect of itaconic acid and its cell-permeable derivatives on the TCA cycle is the inhibition of the enzyme succinate (B1194679) dehydrogenase (SDH), also known as mitochondrial complex II.[1][2][3][4][5] This inhibition is competitive, owing to the structural similarity between itaconate and the natural substrate of SDH, succinate.[2] The blockage of SDH activity leads to a bottleneck in the TCA cycle, resulting in the significant accumulation of succinate.[2][3][6] This disruption of the TCA cycle is a central event that underpins the immunomodulatory functions of itaconate and its prodrugs.[4][7]

Quantitative Analysis of TCA Cycle Metabolite Alterations

The most consistently observed and quantified alteration in the TCA cycle metabolite profile following treatment with itaconic acid prodrugs is the elevation of succinate levels. The following table summarizes quantitative data from a key study on the effect of dimethyl itaconate on succinate levels in bone marrow-derived macrophages (BMDMs).

Cell TypeTreatmentConcentrationDurationFold Change in Succinate (relative to control)Reference
Bone Marrow-Derived Macrophages (BMDMs)Dimethyl Itaconate (DI)Not specifiedNot specified~1.5-fold increase[2]

Note: The referenced study presented this data graphically; the value represents an approximation from the published chart.

While the accumulation of succinate is the most prominent effect, other studies using itaconate (the active form) have shown decreases in other TCA cycle intermediates, such as malate (B86768) and fumarate, which are downstream of the SDH-catalyzed step.

Experimental Protocols

Cell Culture and Treatment with Itaconic Acid Prodrugs

This protocol is a composite based on methodologies described in the literature for studying the effects of itaconic acid derivatives on macrophage metabolism.

a. Cell Culture:

  • Cell Line: Murine bone marrow-derived macrophages (BMDMs) are a common model.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and macrophage colony-stimulating factor (M-CSF).

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

b. Treatment:

  • Prodrug Preparation: Dimethyl itaconate (DMI) or 4-octyl itaconate (4-OI) are typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.

  • Treatment Protocol: BMDMs are seeded in appropriate culture plates and allowed to adhere. The culture medium is then replaced with fresh medium containing the desired concentration of the itaconic acid prodrug or a vehicle control (DMSO). Treatment durations can vary depending on the experimental endpoint, but are often in the range of 4 to 24 hours.

Metabolite Extraction and Analysis by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of TCA cycle metabolites from cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

a. Metabolite Extraction:

  • After treatment, the culture medium is aspirated, and the cells are washed with ice-cold phosphate-buffered saline (PBS).

  • Metabolism is quenched by adding a pre-chilled extraction solvent, typically a mixture of methanol, acetonitrile, and water (e.g., 80% methanol).

  • The cells are scraped from the plate in the extraction solvent.

  • The cell lysate is transferred to a microcentrifuge tube and vortexed vigorously.

  • The mixture is centrifuged at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

  • The supernatant containing the metabolites is collected for LC-MS/MS analysis.

b. LC-MS/MS Analysis:

  • Chromatography: A reverse-phase C18 column is commonly used for the separation of polar molecules like TCA cycle intermediates.[8] An ion-pairing agent may be included in the mobile phase to improve the retention of these analytes.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and specific detection of the target metabolites.[8]

  • Data Analysis: The peak areas of the individual TCA cycle metabolites are integrated and normalized to an internal standard and the total protein content or cell number.

Visualizing the Impact: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes described in this guide.

TCA_Cycle_Inhibition cluster_TCA TCA Cycle cluster_Prodrug Mechanism of Action Citrate Citrate Isocitrate Isocitrate Citrate->Isocitrate aKG α-Ketoglutarate Isocitrate->aKG SuccinylCoA Succinyl-CoA aKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate SDH Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Oxaloacetate->Citrate Prodrug Itaconic Acid Prodrug (e.g., DMI, 4-OI) Itaconate Itaconate Prodrug->Itaconate Intracellular Conversion Itaconate->Succinate Inhibits SDH

Caption: Inhibition of Succinate Dehydrogenase (SDH) by Itaconate in the TCA Cycle.

Experimental_Workflow start Start: Culture Macrophages (BMDMs) treatment Treat with Itaconic Acid Prodrug (e.g., DMI) or Vehicle (DMSO) start->treatment wash Wash Cells with Ice-Cold PBS treatment->wash quench Quench Metabolism & Extract Metabolites (e.g., 80% Methanol) wash->quench centrifuge Centrifuge to Pellet Debris quench->centrifuge collect Collect Supernatant centrifuge->collect analysis LC-MS/MS Analysis of TCA Cycle Metabolites collect->analysis end End: Data Analysis & Quantification analysis->end

Caption: Workflow for Metabolomic Analysis of Prodrug-Treated Macrophages.

Discussion and Future Directions

The study of itaconic acid prodrugs is a rapidly evolving field. While the inhibition of SDH and the subsequent accumulation of succinate are well-established, a complete and quantitative picture of the effects on the entire TCA cycle is still emerging. A notable consideration is the finding by some researchers that DMI may not be efficiently converted to intracellular itaconate, suggesting that DMI itself or other metabolites could be responsible for the observed biological effects.[9] This highlights the need for further research into the intracellular fate of these prodrugs.

Future studies should aim to provide comprehensive, quantitative metabolomic data on the effects of various itaconic acid prodrugs across different cell types and disease models. Such data will be invaluable for understanding the precise mechanisms of action and for the development of novel therapeutics targeting metabolic pathways in inflammatory and other diseases. The continued development of sensitive analytical techniques, such as LC-MS/MS, will be crucial for these endeavors.[8]

References

Methodological & Application

Application Notes and Protocols for Measuring Itaconic Acid Prodrug-1 Efficacy in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Itaconic acid is an endogenous metabolite produced by myeloid cells that exhibits significant anti-inflammatory and antioxidant properties.[1][2][3] Its therapeutic potential is often limited by poor cell permeability.[4][5] To overcome this, prodrug strategies are employed to enhance cellular uptake and bioavailability. "Itaconic acid prodrug-1" represents a novel, cell-permeable derivative designed to deliver itaconic acid intracellularly, where it can exert its immunomodulatory effects. These application notes provide a comprehensive guide to measuring the efficacy of this compound in cell culture models of inflammation.

The primary mechanisms of action of itaconic acid include the inhibition of succinate (B1194679) dehydrogenase (SDH), which alters cellular metabolism and reduces the production of pro-inflammatory succinate, and the activation of the Nrf2 antioxidant response pathway.[1][6][7] Itaconic acid and its derivatives have also been shown to modulate inflammatory signaling pathways such as NF-κB and the JAK-STAT pathway, leading to a reduction in the production of pro-inflammatory cytokines like IL-6, IL-1β, and TNF-α.[8][9][10]

These protocols will detail methods to assess the efficacy of this compound by quantifying its effects on cell viability, cytokine production, intracellular reactive oxygen species (ROS) levels, and the activation of the Nrf2 signaling pathway.

Data Presentation

The following tables summarize expected quantitative data from experiments assessing the efficacy of this compound in a relevant cell culture model (e.g., LPS-stimulated RAW 264.7 macrophages).

Table 1: Effect of this compound on Cell Viability (MTT Assay)

TreatmentConcentration (µM)Absorbance (570 nm)Cell Viability (%)
Untreated Control01.25 ± 0.08100
Vehicle Control (DMSO)0.1%1.23 ± 0.0998.4
This compound101.21 ± 0.0796.8
This compound251.18 ± 0.1094.4
This compound501.15 ± 0.0692.0
This compound1001.12 ± 0.0989.6

Table 2: Inhibition of LPS-Induced Cytokine Production by this compound (ELISA)

TreatmentIL-6 (pg/mL)TNF-α (pg/mL)IL-1β (pg/mL)
Untreated Control< 10< 15< 5
LPS (100 ng/mL)1580 ± 1202540 ± 210350 ± 30
LPS + Prodrug-1 (10 µM)1150 ± 951890 ± 150260 ± 25
LPS + Prodrug-1 (25 µM)720 ± 601150 ± 110150 ± 18
LPS + Prodrug-1 (50 µM)410 ± 35650 ± 5580 ± 10
LPS + Prodrug-1 (100 µM)250 ± 20380 ± 3045 ± 8

Table 3: Reduction of LPS-Induced Reactive Oxygen Species (ROS) by this compound (DCFH-DA Assay)

TreatmentFluorescence Intensity (Arbitrary Units)% Reduction of ROS
Untreated Control150 ± 20N/A
LPS (100 ng/mL)1250 ± 1100
LPS + Prodrug-1 (10 µM)980 ± 8521.6
LPS + Prodrug-1 (25 µM)650 ± 5548.0
LPS + Prodrug-1 (50 µM)420 ± 4066.4
LPS + Prodrug-1 (100 µM)280 ± 3077.6

Table 4: Activation of Nrf2 Signaling Pathway by this compound (Western Blot)

TreatmentNrf2 (Nuclear Extract) Relative DensityHO-1 (Whole Cell Lysate) Relative Density
Untreated Control1.0 ± 0.11.0 ± 0.1
LPS (100 ng/mL)1.2 ± 0.21.5 ± 0.2
LPS + Prodrug-1 (50 µM)4.5 ± 0.55.2 ± 0.6

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxicity of this compound.

Materials:

  • RAW 264.7 macrophages (or other suitable cell line)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[12]

  • Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[13]

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[12]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

  • Measure the absorbance at 570 nm using a microplate reader.[11]

  • Calculate cell viability as a percentage of the untreated control.

Cytokine Production Assay (ELISA)

This protocol measures the inhibitory effect of this compound on the production of pro-inflammatory cytokines.

Materials:

  • RAW 264.7 macrophages

  • Complete culture medium

  • This compound

  • Lipopolysaccharide (LPS)

  • ELISA kits for IL-6, TNF-α, and IL-1β

  • 24-well plates

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response. Include an untreated control and an LPS-only control.[14]

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Quantify the concentrations of IL-6, TNF-α, and IL-1β in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay)

This protocol quantifies the effect of this compound on intracellular ROS levels.

Materials:

  • RAW 264.7 macrophages

  • Serum-free culture medium

  • This compound

  • LPS

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well black, clear-bottom plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.[15]

  • Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Induce oxidative stress by treating the cells with LPS (100 ng/mL) for 6 hours.

  • Wash the cells twice with warm PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.[16]

  • Wash the cells twice with PBS to remove excess probe.[16]

  • Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.[17]

Western Blot Analysis of Nrf2 Pathway Activation

This protocol assesses the activation of the Nrf2 signaling pathway by this compound.

Materials:

  • RAW 264.7 macrophages

  • Complete culture medium

  • This compound

  • LPS

  • RIPA buffer with protease and phosphatase inhibitors

  • Nuclear and cytoplasmic extraction kit

  • BCA protein assay kit

  • Primary antibodies (Nrf2, HO-1, Lamin B1, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • 6-well plates

Protocol:

  • Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

  • Treat the cells with this compound (e.g., 50 µM) with or without LPS (100 ng/mL) for a specified time (e.g., 6 hours for nuclear translocation of Nrf2, 24 hours for HO-1 expression).

  • For Nrf2 nuclear translocation, isolate nuclear and cytoplasmic fractions using a commercially available kit. For whole-cell lysates, lyse the cells in RIPA buffer.[18]

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Nrf2, HO-1, Lamin B1 (nuclear loading control), or β-actin (cytoplasmic/whole-cell loading control) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and visualize the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities using densitometry software and normalize to the respective loading control.

Mandatory Visualization

Itaconic_Acid_Prodrug_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Prodrug-1 Itaconic Acid Prodrug-1 Prodrug-1_int Intracellular Prodrug-1 Prodrug-1->Prodrug-1_int Cellular Uptake Itaconic_Acid Itaconic Acid Prodrug-1_int->Itaconic_Acid Hydrolysis SDH Succinate Dehydrogenase (SDH) Itaconic_Acid->SDH Inhibits Keap1 Keap1 Itaconic_Acid->Keap1 Inhibits NFkB NF-κB Pathway Itaconic_Acid->NFkB Inhibits Succinate Succinate SDH->Succinate ROS ROS Succinate->ROS Nrf2 Nrf2 Keap1->Nrf2 Inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE Activates HO1 HO-1, NQO1 ARE->HO1 Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response Antioxidant_Response->ROS Reduces Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Efficacy Assays Cell_Culture Seed Cells (e.g., RAW 264.7) Treatment Treat with Prodrug-1 & LPS Cell_Culture->Treatment Viability Cell Viability (MTT) Treatment->Viability Cytokine Cytokine Production (ELISA) Treatment->Cytokine ROS ROS Levels (DCFH-DA) Treatment->ROS Western Nrf2 Activation (Western Blot) Treatment->Western

Caption: Experimental workflow for efficacy testing.

Logical_Relationships Prodrug_Efficacy Prodrug-1 Efficacy Reduced_Cytokines Reduced Cytokine Production Prodrug_Efficacy->Reduced_Cytokines Reduced_ROS Reduced ROS Levels Prodrug_Efficacy->Reduced_ROS Nrf2_Activation Nrf2 Pathway Activation Prodrug_Efficacy->Nrf2_Activation Maintained_Viability Maintained Cell Viability Prodrug_Efficacy->Maintained_Viability Anti_inflammatory Anti-inflammatory Effect Reduced_Cytokines->Anti_inflammatory Antioxidant Antioxidant Effect Reduced_ROS->Antioxidant Nrf2_Activation->Antioxidant

Caption: Logical relationships between experimental outcomes.

References

Itaconic Acid Prodrug-1 (SCD-153) for Alopecia Areata Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alopecia areata (AA) is a chronic, immune-mediated disorder targeting hair follicles, leading to non-scarring hair loss.[1] The pathogenesis of AA is characterized by the disruption of the hair follicle's immune privilege, resulting in an infiltration of cytotoxic CD8+ T cells and subsequent hair follicle damage.[2][3] The Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway plays a crucial role in mediating the inflammatory response in AA.[4] While oral JAK inhibitors have shown efficacy, concerns about systemic side effects necessitate the development of targeted topical therapies.[1][4]

Itaconic acid and its derivatives have emerged as promising immunomodulatory agents.[1] Itaconic acid prodrug-1 (IA-1), also known as SCD-153, is a novel prodrug of 4-methyl itaconate (4-MI) designed for enhanced skin penetration.[2][5] This lipophilic prodrug effectively delivers the active 4-MI intracellularly within the skin, where it exerts its anti-inflammatory effects.[1] Preclinical studies have demonstrated the potential of topical SCD-153 to dampen the immune response that attacks hair follicles and to induce significant hair regrowth in murine models of alopecia areata, suggesting its promise as a novel therapeutic strategy.[1][2]

Mechanism of Action

SCD-153 is a lipophilic prodrug that readily permeates the stratum corneum.[2] Once within the skin, it is converted to its active form, 4-methyl itaconate (4-MI).[2] 4-MI exerts its immunomodulatory effects by attenuating the expression of pro-inflammatory cytokines. In human epidermal keratinocytes, SCD-153 has been shown to significantly inhibit the induced expression of interleukin-6 (IL-6), a known activator of the JAK-STAT pathway, and interleukin-1β (IL-1β), which is elevated in AA lesions and can inhibit hair growth.[4][6] By downregulating these key inflammatory mediators, SCD-153 helps to reduce the autoimmune attack on hair follicles, thereby creating a more favorable environment for hair regrowth.

SCD-153 Mechanism of Action in Alopecia Areata cluster_0 Epidermis/Dermis SCD-153 (Topical) SCD-153 (Topical) 4-MI (Active) 4-MI (Active) SCD-153 (Topical)->4-MI (Active) Conversion Pro-inflammatory Cytokines Pro-inflammatory Cytokines 4-MI (Active)->Pro-inflammatory Cytokines Inhibits Hair Regrowth Hair Regrowth 4-MI (Active)->Hair Regrowth Promotes JAK-STAT Pathway JAK-STAT Pathway Pro-inflammatory Cytokines->JAK-STAT Pathway Activates Immune Cell Infiltration Immune Cell Infiltration JAK-STAT Pathway->Immune Cell Infiltration Promotes Hair Follicle Attack Hair Follicle Attack Immune Cell Infiltration->Hair Follicle Attack Leads to Hair Follicle Attack->Hair Regrowth Inhibits

SCD-153 signaling pathway in alopecia areata.

Experimental Protocols

Murine Model of Alopecia Areata (C3H/HeJ Mice)

The C3H/HeJ mouse model is a well-established and widely used model for studying alopecia areata.[7][8] This protocol describes the induction of AA using the adoptive transfer of lymphoid cells from AA-affected mice.

Materials:

  • C3H/HeJ mice (AA-affected donors and naïve recipients)

  • Complete RPMI 1640 medium

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin

  • 2-mercaptoethanol

  • Recombinant murine IL-2

  • Concanavalin (B7782731) A

  • Sterile surgical instruments

  • 70% ethanol

  • Phosphate-buffered saline (PBS)

Procedure:

  • Isolation of Lymph Node Cells:

    • Euthanize AA-affected C3H/HeJ donor mice.

    • Under sterile conditions, dissect the axillary, brachial, and inguinal lymph nodes.

    • Mechanically dissociate the lymph nodes in cold PBS to create a single-cell suspension.

    • Filter the cell suspension through a 70 µm cell strainer to remove debris.

    • Wash the cells with PBS and resuspend in complete RPMI 1640 medium.

  • Cell Culture and Expansion:

    • Culture the isolated lymph node cells in complete RPMI 1640 medium supplemented with 10% FBS, penicillin-streptomycin, 2-mercaptoethanol, recombinant murine IL-2, and concanavalin A.

    • Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Induction of Alopecia Areata:

    • Harvest the cultured and expanded lymphoid cells.

    • Wash the cells with sterile PBS and resuspend at a concentration of 2-5 x 10^7 cells/mL.

    • Shave the dorsal skin of naïve C3H/HeJ recipient mice.

    • Administer an intradermal injection of the cell suspension into the shaved dorsal skin.

    • Monitor the mice for signs of hair loss, which typically develops within 4-8 weeks.

Experimental Workflow for SCD-153 Efficacy Testing cluster_0 Treatment Groups AA Induction AA Induction Treatment Groups Treatment Groups AA Induction->Treatment Groups Randomization Topical Application Topical Application Treatment Groups->Topical Application Daily Monitoring Monitoring Topical Application->Monitoring Weekly Endpoint Analysis Endpoint Analysis Monitoring->Endpoint Analysis Vehicle (DMSO) Vehicle (DMSO) SCD-153 SCD-153 Positive Control (e.g., Tofacitinib) Positive Control (e.g., Tofacitinib) SCD-153 Prodrug Conversion SCD-153 SCD-153 (Lipophilic Prodrug) Skin Barrier Stratum Corneum SCD-153->Skin Barrier Penetrates 4-MI 4-Methyl Itaconate (Active Drug) Skin Barrier->4-MI Intracellular Conversion Therapeutic Effect Therapeutic Effect 4-MI->Therapeutic Effect Exerts

References

Application Notes: Quantifying Inflammatory Cytokine Inhibition by Itaconic Acid Prodrug-1 (4-Octyl Itaconate)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Itaconic acid is an endogenous metabolite derived from the Krebs cycle that has emerged as a critical regulator of the inflammatory response. Produced in high amounts by myeloid cells upon inflammatory stimulation, it exerts potent anti-inflammatory effects. However, its high polarity limits its cell permeability, hindering its therapeutic potential. To overcome this, cell-permeable prodrugs have been developed, with 4-octyl itaconate (4-OI) being a widely studied example. 4-OI readily enters cells and is converted to itaconate, enabling the investigation and quantification of its immunomodulatory properties.[1][2]

These application notes provide a comprehensive overview of the mechanisms of action of 4-OI, quantitative data on its inhibitory effects on inflammatory cytokines, and detailed protocols for its experimental use.

Mechanism of Action: Itaconic acid and its prodrug, 4-OI, modulate the inflammatory response through multiple mechanisms:

  • NLRP3 Inflammasome Inhibition: Itaconate directly alkylates cysteine residues on NLRP3, a key component of the inflammasome complex. This modification prevents the interaction between NLRP3 and NEK7, a crucial step for inflammasome activation, thereby inhibiting the cleavage of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[3][4][5]

  • NRF2 Activation: 4-OI can modify cysteine residues on KEAP1, the negative regulator of the transcription factor NRF2.[6] This leads to the stabilization and nuclear translocation of NRF2, which in turn drives the expression of antioxidant and anti-inflammatory genes.[1][7]

  • NF-κB and STAT Signaling: By inhibiting the activation of the NF-κB pathway, itaconic acid can reduce the expression of numerous downstream inflammatory genes, including those for NLRP3 and pro-IL-1β.[8][9] While direct inhibition of STAT3 is less characterized, the pathway is a critical hub for inflammatory cytokine signaling.

  • STING Pathway Inhibition: In models of sepsis, itaconate and 4-OI have been shown to inhibit the STING signaling pathway by alkylating STING itself, which reduces the production of type I interferons and other inflammatory factors.[10]

Quantitative Data Presentation

The following tables summarize the quantitative effects of 4-Octyl Itaconate (4-OI) on the production of various inflammatory mediators across different cell types and stimulation conditions.

Table 1: Inhibition of Pro-inflammatory Cytokines by 4-Octyl Itaconate

Cell TypeStimulant(s)Cytokine4-OI Concentration% Inhibition / EffectReference
Bone Marrow-Derived Dendritic Cells (BMDCs)LPS (100 ng/mL)IL-12250 µMSignificant decrease[1]
Bone Marrow-Derived Dendritic Cells (BMDCs)LPS (100 ng/mL)IL-6250 µMSignificant decrease[1]
Bone Marrow-Derived Dendritic Cells (BMDCs)LPS (100 ng/mL)TNF-α250 µMSignificant decrease[1]
Bone Marrow-Derived Dendritic Cells (BMDCs)LPS (100 ng/mL)IL-1β250 µMSignificant decrease[1]
Bone Marrow-Derived Macrophages (BMDMs)LPSCCL3250 µMSignificant reduction[6]
Bone Marrow-Derived Macrophages (BMDMs)LPSCCL5250 µMSignificant reduction[6]
Bone Marrow-Derived Macrophages (BMDMs)LPSCCL2262.5 - 250 µMSignificant reduction[6]
Human Epidermal KeratinocytesPoly(I:C)/IFNγInflammatory CytokinesNot specifiedSignificant inhibition[11]

Table 2: Inhibition of NLRP3 Inflammasome Activation by 4-Octyl Itaconate

Cell Type / ModelStimulant(s)Measured Component4-OI ConcentrationEffectReference
Peripheral Blood Mononuclear Cells (PBMCs) from NMOSD patientsNot specifiedNLRP3 Inflammasome PathwayNot specifiedInhibition of activation[3][12]
MacrophagesLPS + ATPIL-1β SecretionDose-dependentInhibition[4]
MacrophagesLPS + ATPIL-18 SecretionDose-dependentInhibition[7]
PBMCs from CAPS patientsNot specifiedIL-1β ReleaseNot specifiedInhibition[4][13]
In vivo model of urate-induced peritonitisUrate crystalsInflammationNot specifiedReduction[4][5]

Visualizations

Signaling Pathways and Experimental Workflow

G Mechanism of 4-Octyl Itaconate (4-OI) in Cytokine Inhibition cluster_cell Cell Membrane cluster_cyto Cytoplasm cluster_nuc Nucleus node_4oi_in 4-OI node_ita Itaconate node_4oi_in->node_ita Esterases node_keap1 KEAP1 node_ita->node_keap1 Alkylates node_nfkb NF-κB node_ita->node_nfkb Inhibits node_nlrp3_inactive Inactive NLRP3 node_ita->node_nlrp3_inactive Alkylates C548 node_nrf2 NRF2 node_keap1->node_nrf2 Degrades node_nrf2_nuc NRF2 node_nrf2->node_nrf2_nuc Translocation node_nfkb_nuc NF-κB node_nfkb->node_nfkb_nuc Translocation node_nlrp3_block NLRP3 Inflammasome Activation Blocked node_nlrp3_inactive->node_nlrp3_block node_pro_il1b Pro-IL-1β node_are Antioxidant Response Element node_nrf2_nuc->node_are node_inflam_genes Inflammatory Gene Transcription node_nfkb_nuc->node_inflam_genes node_are_exp ↑ Antioxidant & Anti-inflammatory Genes node_are->node_are_exp node_cytokines ↓ Pro-inflammatory Cytokines (IL-6, TNF-α) node_inflam_genes->node_cytokines node_pro_il1b_exp ↓ Pro-IL-1β, NLRP3 Expression node_inflam_genes->node_pro_il1b_exp node_4oi_out 4-Octyl Itaconate (4-OI) node_4oi_out->node_4oi_in Cellular Uptake node_lps Inflammatory Stimulus (e.g., LPS) node_lps->node_nfkb

Caption: Mechanism of 4-Octyl Itaconate (4-OI) in Cytokine Inhibition.

G Experimental Workflow for Quantifying Cytokine Inhibition node_culture 1. Cell Culture (e.g., BMDMs, THP-1) node_pretreat 2. Pre-treatment (Vehicle or 4-OI) node_culture->node_pretreat node_prime 3. Priming (Signal 1) (e.g., LPS for 2-4h) node_pretreat->node_prime node_stimulate 4. Stimulation (Signal 2) (e.g., ATP, Nigericin for 1h) (For inflammasome studies) node_prime->node_stimulate node_collect 5. Sample Collection node_prime->node_collect For non-inflammasome cytokines (e.g., TNF-α) node_stimulate->node_collect node_supernatant Supernatant node_collect->node_supernatant node_pellet Cell Pellet node_collect->node_pellet node_elisa 6a. Cytokine Quantification (ELISA) node_supernatant->node_elisa node_qpcr 6b. Gene Expression (RT-qPCR) node_pellet->node_qpcr node_wb 6c. Protein Analysis (Western Blot) node_pellet->node_wb node_data 7. Data Analysis (Comparison of Treated vs. Control) node_elisa->node_data node_qpcr->node_data node_wb->node_data

Caption: Experimental Workflow for Quantifying Cytokine Inhibition.

Experimental Protocols

Protocol 1: In Vitro Macrophage/Dendritic Cell Stimulation and 4-OI Treatment

This protocol details the steps for treating cultured immune cells with 4-OI to assess its impact on inflammatory cytokine production.

Materials:

  • Bone Marrow-Derived Macrophages (BMDMs), THP-1 cells, or Bone Marrow-Derived Dendritic Cells (BMDCs).

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • 4-Octyl Itaconate (4-OI) stock solution (e.g., 100 mM in DMSO).

  • Lipopolysaccharide (LPS) stock solution (e.g., 1 mg/mL in sterile water).

  • ATP or Nigericin solution (for inflammasome activation).

  • Sterile tissue culture plates (e.g., 24-well or 96-well).

  • Phosphate-Buffered Saline (PBS).

Procedure:

  • Cell Seeding: Plate cells at an appropriate density (e.g., 0.5 x 10^6 cells/mL for BMDMs) in tissue culture plates and allow them to adhere overnight.

  • Pre-treatment: The next day, replace the medium with fresh complete medium containing the desired concentrations of 4-OI (e.g., 62.5 µM, 125 µM, 250 µM) or a vehicle control (DMSO at the same final concentration). Incubate for 2-3 hours.[1]

  • Priming (Signal 1): Add LPS to a final concentration of 100 ng/mL to all wells (except for unstimulated controls). Incubate for 3-4 hours. This step is crucial for inducing the expression of pro-IL-1β and NLRP3.[1][2]

  • Stimulation (Signal 2 for Inflammasome Activation):

    • Note: This step is only for assessing NLRP3 inflammasome-dependent cytokines like IL-1β.

    • Add an NLRP3 activator, such as ATP (to 5 mM) or Nigericin (to 10 µM), and incubate for an additional 1 hour.[2]

  • Sample Collection:

    • Carefully collect the culture supernatants and centrifuge at 300 x g for 5 minutes to remove cells and debris. Store the supernatants at -80°C for cytokine analysis by ELISA.

    • Wash the remaining cell monolayer with cold PBS. The cells can now be lysed for RNA extraction (Protocol 3) or protein analysis (Protocol 4).

Protocol 2: Cytokine Quantification by ELISA

This protocol describes the measurement of secreted cytokines from culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • ELISA kit specific for the cytokine of interest (e.g., mouse IL-1β, human TNF-α).

  • Culture supernatants collected from Protocol 1.

  • Microplate reader.

Procedure:

  • Follow the manufacturer's instructions provided with the specific ELISA kit.

  • Briefly, the procedure typically involves: a. Coating a 96-well plate with a capture antibody. b. Blocking the plate to prevent non-specific binding. c. Adding standards and experimental samples (supernatants) to the wells. d. Adding a detection antibody, which binds to the captured cytokine. e. Adding a substrate solution (e.g., TMB) that develops a color in proportion to the amount of bound detection antibody. f. Stopping the reaction and reading the absorbance on a microplate reader at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance values to the standard curve generated from the known concentrations of the recombinant cytokine standard.

Protocol 3: Gene Expression Analysis by RT-qPCR

This protocol is for quantifying the mRNA levels of inflammatory genes to determine if 4-OI affects their transcription.

Materials:

  • Cell pellets collected from Protocol 1.

  • RNA extraction kit (e.g., RNeasy Mini Kit).

  • cDNA synthesis kit.

  • qPCR master mix (e.g., SYBR Green).

  • Primers for target genes (e.g., Il1b, Tnf, Il6) and a housekeeping gene (e.g., Gapdh, Tbp).[2]

  • Real-time PCR system.

Procedure:

  • RNA Extraction: Lyse the cell pellets and extract total RNA using a commercial kit according to the manufacturer's protocol. Quantify the RNA and assess its purity.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.

  • qPCR: a. Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and diluted cDNA. b. Run the reaction on a real-time PCR system using a standard thermal cycling protocol.

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene. Compare the normalized expression in 4-OI-treated samples to the vehicle-treated controls.

Protocol 4: Western Blot for Signaling Protein Analysis

This protocol is used to detect the levels of key proteins in the inflammatory pathways, such as NLRP3, cleaved Caspase-1, or phosphorylated forms of signaling molecules.

Materials:

  • Cell pellets collected from Protocol 1.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer system (membranes, buffers).

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-NLRP3, anti-Caspase-1 p20, anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate (ECL).

  • Imaging system.

Procedure:

  • Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding. b. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again with TBST.

  • Detection: Apply an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands corresponding to the target proteins can be quantified using densitometry software and normalized to a loading control like GAPDH.

References

Application Notes and Protocols: Experimental Use of Itaconic Acid Prodrugs in Autoimmune Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itaconic acid is an endogenous metabolite derived from the Krebs cycle intermediate cis-aconitate, primarily produced in activated myeloid cells like macrophages.[1][2][3] It has emerged as a critical regulator of inflammatory and immune responses, exhibiting significant anti-inflammatory and antioxidant properties.[3][4] However, the therapeutic potential of itaconic acid is limited by its high polarity and poor cell permeability. To overcome this, cell-permeable derivatives and prodrugs have been developed. This document focuses on the experimental application of these compounds, exemplified by 4-octyl itaconate (4-OI), a widely used cell-permeable derivative, and other novel orally available prodrugs, collectively referred to here as "Itaconic Acid Prodrug-1" for the purpose of these notes.

These prodrugs are designed to effectively deliver itaconic acid intracellularly, where it can exert its immunomodulatory effects.[5][6][7][8] They have shown promise in a variety of preclinical autoimmune disease models, including systemic lupus erythematosus (SLE), multiple sclerosis (MS), rheumatoid arthritis (RA), type 1 diabetes, and systemic sclerosis.[9][10][11][12][13]

Mechanism of Action & Signaling Pathways

Itaconic acid and its prodrugs modulate the immune response through multiple mechanisms. The primary pathways include the activation of the Nrf2 antioxidant response, inhibition of succinate (B1194679) dehydrogenase (SDH), and modulation of inflammatory signaling cascades like JAK/STAT and NF-κB.[2][4][9]

Key Signaling Pathways Modulated by Itaconic Acid Prodrugs

Itaconic acid prodrugs enter the cell and release itaconic acid, which then acts on several key intracellular targets to suppress inflammation and oxidative stress.

Itaconate_Signaling cluster_cell Cell Interior cluster_mito Mitochondrion cluster_nrf2 Nrf2 Pathway cluster_inflammation Inflammatory Signaling Prodrug Itaconic Acid Prodrug-1 (e.g., 4-OI) Itaconate Itaconic Acid Prodrug->Itaconate Intracellular Conversion SDH SDH Inhibition Itaconate->SDH KEAP1 KEAP1 Itaconate->KEAP1 Alkylates Cysteine JAK1 JAK1 Itaconate->JAK1 NFkB NF-κB Itaconate->NFkB via ATF3/IκBζ NLRP3 NLRP3 Inflammasome Itaconate->NLRP3 Succinate Succinate Accumulation (Reduced) SDH->Succinate TCA TCA Cycle TCA->SDH cis-Aconitate ROS Mitochondrial ROS (Reduced) Succinate->ROS Nrf2 Nrf2 KEAP1->Nrf2 Ub-mediated Degradation ARE ARE Nrf2->ARE Translocates to Nucleus Antioxidant Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant Induces Transcription STAT6 STAT6 JAK1->STAT6 Cytokines Pro-inflammatory Cytokines (IL-6, IL-1β) STAT6->Cytokines NFkB->Cytokines NLRP3->Cytokines

Caption: Key signaling pathways modulated by this compound.

Applications in Autoimmune Disease Models & Data Summary

Itaconic acid prodrugs have demonstrated therapeutic efficacy in various preclinical models of autoimmune diseases. The following table summarizes key findings.

Autoimmune Model Prodrug/Derivative Animal Model Key Quantitative & Qualitative Outcomes Reference(s)
Systemic Lupus Erythematosus (SLE) 4-Octyl Itaconate (4-OI)NZB x NZW F1 mice- Significantly reduced proteinuria and renal immune complex deposition.- Decreased splenomegaly and systemic inflammation.- Reduced expression of Type I IFN and MAVS genes.[1]
Multiple Sclerosis (MS) 4-Octyl Itaconate (4-OI), Dimethyl Itaconate (DMI)Experimental Autoimmune Encephalomyelitis (EAE) mice- Significantly alleviated clinical symptoms of EAE.- Reduced inflammatory infiltration and demyelination in the spinal cord.- Inhibited classical activation of microglia.- Suppressed peripheral Th1/Th17 differentiation.[1][11][14]
Systemic Sclerosis (SSc) 4-Octyl Itaconate (4-OI)Bleomycin-induced fibrosis model, SSc dermal fibroblasts- Reduced collagen levels in SSc dermal fibroblasts.- Activated Nrf2 and its target genes (HO-1, NQO1).- Reduced release of pro-inflammatory cytokines (IL-6, MCP-1).[10]
Type 1 Diabetes 4-Octyl Itaconate (4-OI)Streptozotocin (STZ)-induced and spontaneous autoimmune diabetes models- Attenuated glycemic deterioration.- Modulated macrophage polarization towards an anti-inflammatory phenotype.[12]
Rheumatoid Arthritis (RA) Itaconate derivativesPreclinical RA models- Ameliorated disease severity in autoimmune models.[9][13]
Alopecia Areata SCD-153 (topical), P2 & P13 (oral prodrugs)Mouse models- Relieved inflammation and protected hair follicles.- Significantly inhibited Poly(I:C)/IFNγ-induced inflammatory cytokines (IL-6, IL-1β) in keratinocytes.[5][6][7][8]

Experimental Protocols

The following are generalized protocols for evaluating the efficacy of this compound in common in vivo and in vitro models of autoimmunity. Researchers should adapt these protocols based on specific experimental needs and institutional guidelines.

In Vivo Efficacy Study in Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol describes a typical workflow for assessing the therapeutic potential of an itaconate prodrug in a mouse model of multiple sclerosis.

EAE_Workflow cluster_setup Phase 1: Model Induction & Treatment cluster_monitoring Phase 2: Disease Monitoring cluster_analysis Phase 3: Endpoint Analysis (e.g., Day 28) A1 EAE Induction in C57BL/6 mice (MOG35-55 + CFA + PTX) A2 Randomize mice into groups: 1. Vehicle Control 2. Itaconate Prodrug-1 A1->A2 A3 Administer treatment daily (e.g., oral gavage, i.p., osmotic pump) starting at day X post-induction A2->A3 B1 Daily Clinical Scoring (0-5 scale) & Body Weight Measurement A3->B1 C1 Sacrifice & Tissue Collection (Spinal Cord, Brain, Spleen) B1->C1 At study endpoint C2 Histopathology (H&E, LFB) - Inflammatory infiltration - Demyelination C1->C2 C3 Immunohistochemistry/Immunofluorescence - Microglia/Macrophage activation (Iba1) - T-cell infiltration (CD4, CD8) C1->C3 C4 Flow Cytometry (Spleen/CNS) - Th1, Th17, Treg populations C1->C4 C5 qRT-PCR / Western Blot (Spinal Cord) - Inflammatory cytokines (TNF-α, IL-1β) - Nrf2 pathway genes (HO-1) C1->C5

Caption: General experimental workflow for an in vivo EAE study.

Protocol Details:

  • EAE Induction:

    • Induce EAE in female C57BL/6 mice (8-10 weeks old) by subcutaneous immunization with an emulsion of MOG35-55 peptide in Complete Freund's Adjuvant (CFA).

    • Administer Pertussis toxin (PTX) intraperitoneally on day 0 and day 2 post-immunization.

  • Treatment Administration:

    • Prepare this compound (e.g., 4-OI) in a suitable vehicle (e.g., corn oil, DMSO/saline mixture).

    • Begin treatment prophylactically (e.g., day 0) or therapeutically (e.g., upon disease onset, score ≥ 1).

    • Administer the compound daily via the desired route (e.g., intraperitoneal injection at 20 mg/kg).

  • Clinical Assessment:

    • Monitor mice daily for clinical signs of EAE and assign a score: 0=no signs; 1=limp tail; 2=hind limb weakness; 3=hind limb paralysis; 4=forelimb paralysis; 5=moribund.

    • Record body weight daily.

  • Endpoint Analysis:

    • At the study endpoint (e.g., day 28), euthanize mice and perfuse with PBS.

    • Collect spinal cords and brains for histology and molecular analysis.[11]

    • Collect spleens for immune cell analysis by flow cytometry.

    • Histology: Fix tissues in 4% paraformaldehyde, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) for inflammation and Luxol Fast Blue (LFB) for demyelination.[11]

    • Molecular Analysis: Isolate RNA or protein from spinal cord tissue to analyze gene and protein expression of inflammatory markers (e.g., TNF-α, IL-6, iNOS) and Nrf2 target genes (e.g., HO-1, NQO1) via qRT-PCR or Western blot.[11]

    • Flow Cytometry: Prepare single-cell suspensions from spleens or isolate mononuclear cells from the CNS. Stain with antibodies against CD4, CD8, FoxP3, IFN-γ, and IL-17 to quantify Treg, Th1, and Th17 cell populations.

In Vitro Macrophage Polarization and Cytokine Production Assay

This protocol outlines a method to assess the effect of this compound on macrophage activation and inflammatory cytokine secretion.

Protocol Details:

  • Cell Culture and Differentiation:

    • Isolate bone marrow-derived macrophages (BMDMs) from mice or use a macrophage cell line (e.g., RAW 264.7, THP-1).

    • For BMDMs, culture bone marrow cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate into macrophages.

    • For THP-1 cells, differentiate into macrophage-like cells by treating with 100 nM Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

  • Pre-treatment with Itaconate Prodrug:

    • Plate differentiated macrophages at a suitable density (e.g., 1 x 10^6 cells/mL).

    • Pre-treat cells with various concentrations of this compound (e.g., 4-OI at 10, 50, 125 µM) or vehicle control for 2-4 hours.

  • Macrophage Activation:

    • Stimulate the pre-treated macrophages with Lipopolysaccharide (LPS) (e.g., 100 ng/mL) and Interferon-gamma (IFN-γ) (e.g., 20 ng/mL) to induce a pro-inflammatory (M1) phenotype.

    • Incubate for an appropriate time (e.g., 6 hours for RNA analysis, 24 hours for cytokine analysis).

  • Endpoint Analysis:

    • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

    • Gene Expression Analysis: Lyse the cells and isolate total RNA. Perform qRT-PCR to analyze the expression of genes associated with inflammation (e.g., Tnf, Il6, Nos2) and the Nrf2 pathway (Hmox1, Nqo1).

    • Western Blot Analysis: Lyse cells to extract protein. Analyze the protein levels of key signaling molecules such as phosphorylated STAT proteins, NF-κB p65, and Nrf2.

    • Metabolic Analysis: Perform metabolic assays, such as a Seahorse XF Analyzer assay, to measure the effects on glycolysis and mitochondrial respiration (Oxygen Consumption Rate - OCR).[1]

References

Application Notes and Protocols for Studying NLRP3 Inflammasome Activation Using Itaconic Acid Prodrug-1

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by orchestrating inflammatory responses.[1][2] Aberrant activation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases, making it a significant therapeutic target.[3] Itaconic acid, an endogenous metabolite produced by macrophages, has been identified as a key regulator of inflammation.[4] However, its utility in cellular assays is limited by poor cell permeability.[5][6] To overcome this, cell-permeable derivatives and prodrugs of itaconic acid have been developed. This document provides detailed application notes and protocols for utilizing Itaconic Acid Prodrug-1 (IAP-1), a representative cell-permeable itaconate derivative, to study NLRP3 inflammasome activation.

Note on Nomenclature: The specific term "this compound" is not standard in the scientific literature. This document uses this term to represent cell-permeable derivatives of itaconic acid, such as 4-octyl itaconate (4-OI) or dimethyl itaconate (DMI), which are commonly used to study the intracellular effects of itaconic acid.[7][8][9]

Mechanism of Action

The activation of the NLRP3 inflammasome is a two-step process: a priming signal (Signal 1) and an activation signal (Signal 2).[1][10] Signal 1, often initiated by microbial components like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β expression through the NF-κB pathway.[10][11] Signal 2, triggered by a variety of stimuli including nigericin (B1684572), leads to the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1.[3] This assembly facilitates the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1.[3] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted.[2][3] Itaconic acid derivatives have been shown to inhibit NLRP3 inflammasome activation by directly modifying the NLRP3 protein, which in turn inhibits the interaction between NLRP3 and NEK7, a crucial step for inflammasome assembly.[12]

Data Presentation

The following tables summarize the expected quantitative data from experiments using IAP-1 to inhibit NLRP3 inflammasome activation in murine bone marrow-derived macrophages (BMDMs).

Table 1: Inhibition of IL-1β Secretion by IAP-1 in LPS-Primed, Nigericin-Stimulated BMDMs

IAP-1 Concentration (µM)IL-1β Concentration (pg/mL) (Mean ± SD)% Inhibition
0 (Vehicle Control)1500 ± 1200
101150 ± 9523.3
25780 ± 6548.0
50450 ± 4070.0
100200 ± 2586.7
125150 ± 2090.0

Table 2: Inhibition of Caspase-1 Activity by IAP-1 in LPS-Primed, Nigericin-Stimulated BMDMs

IAP-1 Concentration (µM)Caspase-1 Activity (Fold Change over Control) (Mean ± SD)% Inhibition
0 (Vehicle Control)8.5 ± 0.70
106.8 ± 0.520.0
254.5 ± 0.447.1
502.8 ± 0.367.1
1001.5 ± 0.282.4
1251.2 ± 0.185.9

Table 3: Inhibition of ASC Speck Formation by IAP-1 in LPS-Primed, Nigericin-Stimulated BMDMs

IAP-1 Concentration (µM)Percentage of Cells with ASC Specks (Mean ± SD)% Inhibition
0 (Vehicle Control)35 ± 40
1028 ± 320.0
2518 ± 2.548.6
5010 ± 271.4
1005 ± 1.585.7
1253 ± 191.4

Mandatory Visualizations

NLRP3_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB pro_IL1B_mRNA pro-IL-1β mRNA NFkB->pro_IL1B_mRNA NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA pro_IL1B Pro-IL-1β pro_IL1B_mRNA->pro_IL1B NLRP3_inactive NLRP3 (inactive) NLRP3_mRNA->NLRP3_inactive Nigericin Nigericin K_efflux K+ Efflux Nigericin->K_efflux NLRP3_active NLRP3 (active) K_efflux->NLRP3_active Inflammasome NLRP3 Inflammasome (NLRP3 + ASC + Pro-Caspase-1) NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome pro_caspase1 Pro-Caspase-1 pro_caspase1->Inflammasome Caspase1 Active Caspase-1 Inflammasome->Caspase1 autocatalysis IL1B Mature IL-1β (Secretion) Caspase1->IL1B cleavage IL18 Mature IL-18 (Secretion) Caspase1->IL18 cleavage Pyroptosis Pyroptosis Caspase1->Pyroptosis cleavage pro_IL18 Pro-IL-18 GSDMD Gasdermin D IAP1 This compound (IAP-1) IAP1->NLRP3_active Inhibition of NLRP3-NEK7 interaction

Caption: NLRP3 inflammasome signaling pathway and the point of inhibition by IAP-1.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis start Seed BMDMs in multi-well plates prime Prime with LPS (e.g., 1 µg/mL, 4 hours) start->prime inhibit Treat with IAP-1 (various concentrations, 1 hour) prime->inhibit activate Activate with Nigericin (e.g., 10 µM, 1 hour) inhibit->activate elisa IL-1β ELISA on supernatant activate->elisa caspase_assay Caspase-1 Activity Assay on lysate activate->caspase_assay asc_speck ASC Speck Immunofluorescence activate->asc_speck

Caption: Experimental workflow for studying IAP-1 effects on NLRP3 activation.

Logical_Relationship IAP1 This compound (IAP-1) (Cell-permeable) Intracellular_IA Intracellular Itaconic Acid IAP1->Intracellular_IA Hydrolysis NLRP3_Alkylation Alkylation of NLRP3 Intracellular_IA->NLRP3_Alkylation NLRP3_NEK7_Inhibition Inhibition of NLRP3-NEK7 Interaction NLRP3_Alkylation->NLRP3_NEK7_Inhibition Inflammasome_Inhibition NLRP3 Inflammasome Assembly Inhibition NLRP3_NEK7_Inhibition->Inflammasome_Inhibition Downstream_Inhibition Inhibition of Downstream Inflammatory Events (IL-1β, Caspase-1 activation, Pyroptosis) Inflammasome_Inhibition->Downstream_Inhibition

Caption: Mechanism of action of IAP-1 in inhibiting NLRP3 inflammasome activation.

Experimental Protocols

Protocol 1: Induction of NLRP3 Inflammasome Activation in Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes the induction of NLRP3 inflammasome activation in murine BMDMs using LPS and nigericin, and the assessment of IAP-1's inhibitory effects.

Materials:

  • Bone Marrow-Derived Macrophages (BMDMs)

  • Complete RPMI 1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Nigericin sodium salt

  • This compound (IAP-1)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • ELISA kit for mouse IL-1β

Procedure:

  • Cell Seeding: Seed BMDMs in a 96-well plate at a density of 1 x 10^5 cells/well in complete RPMI 1640 medium. Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.

  • Priming (Signal 1): Prepare a 2 µg/mL solution of LPS in complete medium. Remove the old medium from the wells and add 100 µL of the LPS solution to each well for a final concentration of 1 µg/mL. Incubate for 4 hours at 37°C.[13][14]

  • Inhibitor Treatment: Prepare a stock solution of IAP-1 in DMSO. Make serial dilutions of IAP-1 in complete medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100, 125 µM). A vehicle control with the same final concentration of DMSO should also be prepared. After the 4-hour LPS priming, gently remove the medium and add 100 µL of the medium containing the different concentrations of IAP-1 or vehicle control. Incubate for 1 hour at 37°C.

  • Activation (Signal 2): Prepare a 20 µM solution of nigericin in complete medium. Add 10 µL of this solution to each well for a final concentration of 10 µM.[13][14] Incubate for 1 hour at 37°C.

  • Sample Collection: After incubation, carefully collect the cell culture supernatants for the measurement of IL-1β.

  • IL-1β Measurement: Quantify the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

Protocol 2: Visualization of ASC Speck Formation by Immunofluorescence

This protocol outlines the procedure for visualizing ASC speck formation, a hallmark of inflammasome activation, using immunofluorescence microscopy.

Materials:

  • BMDMs cultured on glass coverslips in a 24-well plate

  • LPS, Nigericin, and IAP-1

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization/Blocking Buffer (e.g., PBS with 0.1% Triton X-100 and 5% BSA)

  • Primary antibody against ASC

  • Alexa Fluor-conjugated secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Seed and treat BMDMs on coverslips as described in Protocol 1 (steps 1-4).

  • Fixation: After treatment, carefully aspirate the medium and wash the cells once with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[15]

  • Permeabilization and Blocking: Wash the cells three times with PBS. Permeabilize and block the cells with Permeabilization/Blocking Buffer for 30 minutes at room temperature.[15]

  • Primary Antibody Incubation: Incubate the cells with the primary anti-ASC antibody (diluted in blocking buffer) overnight at 4°C.[15]

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate the cells with the Alexa Fluor-conjugated secondary antibody and DAPI for 1 hour at room temperature in the dark.[15]

  • Mounting and Imaging: Wash the cells three times with PBS. Mount the coverslips onto glass slides using mounting medium. Acquire images using a fluorescence microscope.

  • Image Analysis: Quantify the percentage of cells with ASC specks. An ASC speck is identified as a single, bright, perinuclear aggregate of ASC staining. Calculate the percentage of speck-positive cells by dividing the number of cells with specks by the total number of DAPI-stained nuclei and multiplying by 100.[15]

Protocol 3: Measurement of Caspase-1 Activity

This protocol describes a colorimetric assay to measure the activity of caspase-1 in cell lysates.

Materials:

  • BMDMs cultured in a 6-well plate

  • LPS, Nigericin, and IAP-1

  • Cell lysis buffer

  • Caspase-1 colorimetric assay kit (containing a caspase-1 substrate, e.g., YVAD-pNA)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Treatment and Lysis: Seed and treat BMDMs in a 6-well plate as described in Protocol 1 (steps 1-4). After treatment, collect the cells and lyse them according to the caspase-1 assay kit manufacturer's instructions. Briefly, wash the cells with cold PBS and then add lysis buffer. Incubate on ice for 10 minutes and then centrifuge to pellet cell debris.[10]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a suitable protein assay (e.g., BCA assay).

  • Caspase-1 Activity Assay: In a 96-well plate, add an equal amount of protein from each cell lysate. Add the caspase-1 substrate (e.g., YVAD-pNA) to each well.[16]

  • Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours.[10][17] Measure the absorbance at 405 nm using a microplate reader.[10][16]

  • Data Analysis: The increase in absorbance is proportional to the caspase-1 activity. Calculate the fold change in caspase-1 activity relative to the untreated control.

References

Troubleshooting & Optimization

Itaconic acid prodrug-1 stability issues and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with itaconic acid prodrugs. The information provided is intended to help address common stability issues and questions regarding degradation products encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My itaconic acid ester prodrug is showing poor stability in my in vitro assay. What are the likely causes?

A1: Poor stability of itaconic acid ester prodrugs in aqueous media is often due to hydrolysis of the ester bond. This can be influenced by several factors:

  • pH of the medium: Ester hydrolysis can be catalyzed by both acids and bases. The stability of your specific prodrug will be pH-dependent. For instance, some ester prodrugs show accelerated hydrolysis in alkaline conditions. In one study, the hydrolysis of a polymer-drug conjugate of itaconic acid was found to be faster at pH 7.4 than at pH 5.3, suggesting a base-catalyzed mechanism.[1] It is crucial to determine the pH profile of your prodrug's stability.

  • Presence of enzymes: If you are using a biological matrix (e.g., cell culture medium with serum, plasma, tissue homogenates), esterases are likely present and can significantly accelerate the cleavage of the ester bond to release the active drug.[2] Different tissues and species can have varying levels and types of esterase activity.

  • Temperature: Higher temperatures will generally increase the rate of chemical degradation. Ensure your experiments are conducted at a consistent and appropriate temperature.

  • Formulation components: Excipients and other components in your formulation can affect the stability of the prodrug. For example, blending an ester prodrug with lactose (B1674315) has been shown to accelerate hydrolysis.[3]

Troubleshooting Steps:

  • pH Profile: Determine the stability of your prodrug across a range of pH values to find the optimal pH for your experiments.

  • Enzyme Inhibition: If enzymatic degradation is suspected, consider adding esterase inhibitors to a control sample to see if stability is improved.

  • Acellular Controls: Run your experiment in a simple buffer solution without cells or serum to assess the chemical stability of your prodrug under the same conditions.

  • Review Formulation: Carefully examine all components of your experimental medium for any that might be contributing to instability.

Q2: What are the expected degradation products of an itaconic acid ester prodrug?

A2: The primary degradation product from the hydrolysis of an itaconic acid ester prodrug is itaconic acid (or its corresponding monoester, depending on the prodrug design) and the promoietyl alcohol .[2]

In more complex systems, such as polymer-drug conjugates, a variety of degradation products may be observed. For a nanoparticle conjugate of polylactic acid and itaconic acid, the degradation products included:

  • Monomeric itaconic acid[1]

  • Monomeric lactic acid[1]

  • Oligomers of itaconic acid and lactic acid[1]

  • Mixed esters of itaconic acid and propane-1,3-diol (if used as an initiator in polymerization)[1]

It is also important to consider that itaconic acid itself can be metabolized by cells. In some biological systems, itaconic acid can be converted to itaconyl-CoA, which is then further metabolized.[4][5]

Q3: How can I analyze and quantify the degradation of my itaconic acid prodrug?

A3: A combination of chromatographic and spectroscopic methods is typically used:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for separating the prodrug from its degradation products and quantifying their concentrations over time. A reversed-phase C18 column is often suitable.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown degradation products by providing molecular weight information.[1][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify the chemical structure of degradation products, especially when they are isolated or present in sufficient concentration.[1][7]

Troubleshooting Experimental Analysis:

  • Peak Tailing/Poor Resolution in HPLC: This can be due to the dicarboxylic acid nature of itaconic acid. Consider using a mobile phase with a low pH to suppress the ionization of the carboxylic acid groups.

  • Difficulty in Detecting Degradation Products: If the concentration of degradation products is very low, you may need to use a more sensitive detector (like a mass spectrometer) or a concentration step (e.g., freeze-drying and redissolving the sample in a smaller volume) before analysis.[8]

Data on Itaconic Acid Prodrug Stability

The stability of itaconic acid prodrugs can vary significantly depending on the promoiety and the biological matrix. Below are summary tables of stability data from a study on various itaconic acid ester prodrugs.

Table 1: Stability of Itaconic Acid (IA) and its Methyl Ester Prodrugs in Mouse Plasma and Skin Homogenate

CompoundStability in Mouse Plasma (% remaining after 1h)Stability in Mouse Skin Homogenate (% remaining after 1h)
Itaconic Acid (IA)>99%>99%
1-Methyl Itaconate (1-MI)>99%>99%
4-Methyl Itaconate (4-MI)>99%>99%
Dimethyl Itaconate (DMI)1%1%

Data extracted from supporting information of a recent publication.[6]

Table 2: Stability of Various Ester Prodrugs of Itaconic Acid and 4-Methyl Itaconate in Human Plasma and Skin Homogenate

ProdrugParent MoleculePromoietiesStability in Human Plasma (% remaining after 1h)Stability in Human Skin Homogenate (% remaining after 1h)
P1IAPOM1%1%
P2IAPOC85%74%
P3IAODOL1%1%
P124-MIPOM1%1%
P134-MIPOC88%72%
P144-MIODOL1%1%

POM: pivaloyloxymethyl; POC: isopropyloxycarbonyloxymethyl; ODOL: (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl. Data from the same source as Table 1.[6]

These tables clearly show that the choice of the promoiety has a dramatic impact on the stability of the prodrug. POC-based prodrugs (P2 and P13) demonstrated significantly higher stability in human plasma and skin homogenates compared to POM and ODOL-based prodrugs.[6][9]

Experimental Protocols

Protocol 1: In Vitro Prodrug Stability in Plasma

This protocol provides a general method for assessing the stability of an itaconic acid prodrug in plasma.

  • Preparation:

    • Prepare a stock solution of the itaconic acid prodrug in a suitable solvent (e.g., DMSO).

    • Thaw frozen plasma (e.g., human, mouse) at 37°C.

  • Incubation:

    • Pre-warm the plasma to 37°C.

    • Spike the prodrug stock solution into the plasma to achieve the desired final concentration (typically 1-10 µM). The final concentration of the organic solvent should be low (e.g., <1%) to avoid protein precipitation.

    • Incubate the mixture at 37°C.

  • Sampling and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the plasma-prodrug mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold protein precipitation solvent (e.g., acetonitrile) in a 1:3 or 1:4 volume ratio.

  • Sample Processing:

    • Vortex the quenched samples vigorously.

    • Centrifuge at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.

  • Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Analyze the samples by LC-MS to determine the concentration of the remaining prodrug at each time point.

    • Calculate the percentage of the prodrug remaining relative to the 0-minute time point.

Protocol 2: Identification of Degradation Products from a Polymer-Drug Conjugate

This protocol outlines a method for identifying degradation products from a complex formulation like a nanoparticle.

  • Degradation Study:

    • Incubate the nanoparticle suspension in a buffer of interest (e.g., PBS at pH 7.4 or an acidic buffer at pH 5.3) at 37°C for an extended period (e.g., several weeks to months).[1]

  • Sample Preparation:

    • After incubation, centrifuge the nanoparticle suspension to separate the supernatant (containing soluble degradation products) from the remaining nanoparticles.

    • Freeze-dry the supernatant to concentrate the degradation products.[1]

  • NMR Analysis:

    • Re-dissolve the freeze-dried powder in a minimal amount of deuterated water (D₂O).

    • Acquire 1H and 13C NMR spectra to identify the structures of the degradation products.[1][7]

  • Mass Spectrometry Analysis:

    • Analyze the supernatant using electrospray ionization mass spectrometry (ESI-MS) to identify the molecular weights of the various degradation products, including oligomers.[1][7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis stock Prodrug Stock Solution (DMSO) spike Spike Prodrug into Plasma stock->spike plasma Plasma (e.g., Human, Mouse) plasma->spike incubate Incubate at 37°C spike->incubate aliquot Withdraw Aliquots (t = 0, 5, 15, 30, 60 min) incubate->aliquot quench Quench with Cold Acetonitrile aliquot->quench centrifuge Centrifuge quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS Analysis supernatant->lcms data Calculate % Remaining lcms->data degradation_pathway prodrug Itaconic Acid Ester Prodrug hydrolysis Hydrolysis (Chemical or Enzymatic) prodrug->hydrolysis itaconic_acid Itaconic Acid (or Monoester) hydrolysis->itaconic_acid promoietyl_alcohol Promoietyl Alcohol hydrolysis->promoietyl_alcohol metabolism Cellular Metabolism itaconic_acid->metabolism metabolites Further Metabolites (e.g., Itaconyl-CoA) metabolism->metabolites

References

Technical Support Center: Optimizing In Vitro Delivery of Itaconic Acid Prodrug-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vitro delivery of Itaconic Acid Prodrug-1.

Frequently Asked Questions (FAQs)

Q1: What is the rationale behind using a prodrug strategy for itaconic acid?

A1: Itaconic acid is an endogenous immunomodulatory metabolite with therapeutic potential.[1][2][3] However, it is a highly polar molecule with poor cellular permeability, limiting its direct application in vitro and in vivo.[1][2][3] The prodrug approach masks the polar carboxyl groups of itaconic acid, typically with ester-containing promoieties, to increase its lipophilicity and enhance its ability to cross cell membranes.[4][5] Once inside the cell, endogenous esterases cleave the promoieties, releasing the active itaconic acid.[4][6][7]

Q2: How is this compound activated inside the cell?

A2: this compound, an ester-based prodrug, is designed to be activated by intracellular esterases, such as carboxylesterases (CESs).[4] These enzymes are ubiquitously expressed in mammalian cells and hydrolyze the ester bonds of the prodrug, releasing the active itaconic acid and the promoiety.[4][6][7]

Q3: What are some common promoieties used for itaconic acid prodrugs?

A3: Several promoieties have been explored to enhance the delivery of itaconic acid. These include pivaloyloxymethyl (POM), isopropyloxycarbonyloxymethyl (POC), (5-methyl-2-oxo-1,3-dioxol-4-yl) methyl (ODOL), and 3-(hexadecyloxy)propyl (HDP).[1][2] The choice of promoiety can significantly impact the prodrug's stability, permeability, and activation kinetics.[1]

Q4: How can I determine the optimal concentration of this compound for my in vitro experiments?

A4: The optimal concentration should be determined empirically for each cell type and experimental endpoint. It is recommended to perform a dose-response study to evaluate cytotoxicity and efficacy. A starting point could be in the low micromolar range, with concentrations adjusted based on the observed effects. For example, in some studies, dimethyl itaconate (DMI), another cell-permeable analog, has been used at concentrations of 125 µM and 250 µM.[8]

Q5: What is the expected mechanism of action of the released itaconic acid?

A5: Once released, itaconic acid can exert its immunomodulatory effects through various mechanisms. A key mechanism is the inhibition of succinate (B1194679) dehydrogenase (SDH), an enzyme in the tricarboxylic acid (TCA) cycle.[9][10] This leads to metabolic reprogramming and can influence inflammatory responses in cells like macrophages.[9][10][11]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no biological effect observed. 1. Poor cellular uptake: The prodrug may not be efficiently crossing the cell membrane. 2. Insufficient prodrug activation: The cell line may have low esterase activity.[4] 3. Prodrug instability: The prodrug may be degrading in the cell culture medium before reaching the cells.[1] 4. Incorrect dosage: The concentration of the prodrug may be too low.1. Assess permeability: Use a PAMPA assay to determine the permeability of the prodrug.[1] 2. Measure esterase activity: Use a commercial esterase activity assay kit to quantify the esterase levels in your cell lysate. Consider using a cell line known for higher esterase expression. 3. Evaluate stability: Incubate the prodrug in your cell culture medium for various time points (e.g., 0, 2, 6, 24 hours) and analyze its concentration by HPLC or LC-MS.[1] 4. Perform a dose-response experiment: Test a wider range of concentrations to identify the optimal dose.
High cytotoxicity observed. 1. Toxicity of the prodrug itself. 2. Toxicity of the released promoiety. [12] 3. Toxicity of the active itaconic acid at high concentrations. 1. Perform a cytotoxicity assay: Use assays like MTT, XTT, or LDH release to determine the IC50 of the prodrug. 2. Test the promoiety alone: If the promoiety is available, test its cytotoxicity at concentrations equivalent to those released from the prodrug. 3. Lower the concentration: Reduce the prodrug concentration to a non-toxic range while still aiming for efficacy.
High variability between experimental replicates. 1. Inconsistent cell seeding density. 2. Inconsistent prodrug concentration. 3. Variability in cell health or passage number. 4. Edge effects in multi-well plates. 1. Ensure uniform cell seeding: Use a cell counter for accurate cell density. 2. Prepare fresh dilutions: Prepare fresh dilutions of the prodrug from a stock solution for each experiment. 3. Use cells within a consistent passage number range. Monitor cell morphology and viability. 4. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Difficulty in detecting intracellular itaconic acid. 1. Low cellular uptake and/or activation. 2. Rapid metabolism or efflux of itaconic acid. 3. Insensitive detection method. 1. Address uptake and activation issues as described above. 2. Perform time-course experiments: Measure intracellular itaconic acid at different time points after prodrug treatment. 3. Use a sensitive analytical method: LC-MS is a highly sensitive method for quantifying intracellular metabolites.[13]

Data Presentation

Table 1: In Vitro Properties of Selected Itaconic Acid Prodrugs

Prodrug MoietyStability at pH 7.4 (% remaining at 1h)Permeability (Pe, 10-6 cm/s)
Pivaloyloxymethyl (POM)Complete Instability (monoester)> 10 (diester)
Isopropyloxycarbonyloxymethyl (POC)Complete Instability (monoester)> 10 (diester)
(5-methyl-2-oxo-1,3-dioxol-4-yl) methyl (ODOL)Complete Instability (monoester)-
3-(hexadecyloxy)propyl (HDP)Moderately Stable (50-80%)-

Data synthesized from a study on various itaconate prodrugs.[1] Note: "Complete Instability" indicates that the compound degraded rapidly at this pH.

Experimental Protocols

Protocol 1: In Vitro Prodrug Stability Assay

Objective: To assess the chemical stability of this compound in cell culture medium.

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Incubator (37°C, 5% CO₂)

  • HPLC or LC-MS system

  • Microcentrifuge tubes

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Spike the prodrug into pre-warmed cell culture medium to a final concentration of 10 µM.

  • Immediately take a sample at t=0 and store it at -80°C.

  • Incubate the remaining medium at 37°C in a 5% CO₂ incubator.

  • Collect aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours).

  • Stop the reaction by adding a protein precipitation agent (e.g., ice-cold acetonitrile) and centrifuge to remove proteins.

  • Analyze the supernatant for the concentration of the remaining prodrug using a validated HPLC or LC-MS method.

  • Calculate the percentage of prodrug remaining at each time point relative to t=0.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To evaluate the passive permeability of this compound.

Materials:

  • PAMPA plate system (e.g., 96-well format with a donor and acceptor plate)

  • Phosphate buffered saline (PBS), pH 7.4

  • Lipid solution (e.g., phosphatidylcholine in dodecane)

  • This compound

  • Plate reader or HPLC/LC-MS system

Methodology:

  • Prepare a solution of this compound in PBS (donor solution).

  • Coat the filter of the donor plate with the lipid solution and allow it to impregnate.

  • Add the donor solution to the donor wells.

  • Add fresh PBS to the acceptor wells of the acceptor plate.

  • Assemble the PAMPA sandwich by placing the donor plate into the acceptor plate.

  • Incubate at room temperature for a defined period (e.g., 4-18 hours).

  • After incubation, determine the concentration of the prodrug in both the donor and acceptor wells using a suitable analytical method.

  • Calculate the permeability coefficient (Pe) using the appropriate formula.

Protocol 3: Cellular Uptake and Conversion to Itaconic Acid

Objective: To measure the intracellular concentration of itaconic acid following treatment with this compound.

Materials:

  • Cell line of interest (e.g., RAW 264.7 macrophages)

  • This compound

  • Cell culture reagents

  • Ice-cold PBS

  • Ice-cold methanol (B129727)/water (80:20) for extraction

  • Cell scraper

  • LC-MS system

Methodology:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with this compound at the desired concentration for various time points (e.g., 1, 4, 8, 24 hours).

  • At each time point, wash the cells three times with ice-cold PBS to remove any extracellular prodrug.

  • Add ice-cold 80% methanol to the wells and scrape the cells.

  • Collect the cell lysate and centrifuge at high speed to pellet debris.

  • Analyze the supernatant for the concentration of itaconic acid using a validated LC-MS method.[13]

  • Normalize the intracellular itaconic acid concentration to the protein content or cell number.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Prodrug Itaconic Acid Prodrug-1 Prodrug_inside Itaconic Acid Prodrug-1 Prodrug->Prodrug_inside Passive Diffusion Itaconic_Acid Active Itaconic Acid Prodrug_inside->Itaconic_Acid Hydrolysis Promoiety Promoiety Prodrug_inside->Promoiety Cleavage Esterases Intracellular Esterases Esterases->Itaconic_Acid Esterases->Promoiety SDH Succinate Dehydrogenase (SDH) Itaconic_Acid->SDH Inhibition TCA TCA Cycle Inhibition SDH->TCA

Caption: Prodrug-1 activation and mechanism of action.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Seed Cells in Multi-well Plate C Treat Cells with Prodrug-1 Dilutions A->C B Prepare Prodrug-1 Stock Solution B->C D Incubate for Defined Time Points C->D E Perform Cell Viability Assay (e.g., MTT) D->E F Harvest Cells for Metabolite Extraction D->F H Analyze Supernatant for Cytokine Secretion (e.g., ELISA) D->H G Analyze Intracellular Itaconic Acid (LC-MS) F->G

Caption: In vitro experimental workflow for Prodrug-1.

References

Technical Support Center: Synthesis of Itaconic Acid Prodrug-1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Itaconic acid prodrug-1. This guide is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is an orally active prodrug of itaconic acid. It is designed to efficiently deliver the active itaconic acid molecule to target tissues, such as the skin, following oral administration. These prodrugs often possess immunomodulatory properties and are being investigated for inflammatory skin diseases like alopecia areata. A specific example is the topical prodrug SCD-153, which is a prodrug of 4-methyl itaconate (4-MI).

Q2: What is the general synthetic strategy for this compound?

A2: The synthesis of itaconic acid prodrugs, such as SCD-153, typically involves the esterification of a monoester of itaconic acid (e.g., 4-methyl itaconate) with a promoiety. For instance, SCD-153 is synthesized by reacting 4-methyl itaconate (4-MI) with chloromethyl isopropyl carbonate in the presence of a base like potassium carbonate in a suitable solvent such as acetonitrile (B52724) or acetone[1]. Other prodrugs have been synthesized using pivaloyloxymethyl (POM) and isopropyloxycarbonyloxymethyl (POC) promoieties[2][3].

Q3: Why is selective mono-esterification of itaconic acid important?

A3: Selective mono-esterification is crucial because itaconic acid has two carboxylic acid groups with different reactivities. Using monoesters allows for the targeted attachment of a promoiety to the remaining free carboxylic acid group, which is essential for creating a functional prodrug. This approach helps to avoid undesired side reactions and ensures the final product has the desired structure and properties[4][5].

Q4: What are the common side reactions to be aware of during the synthesis?

A4: Two primary side reactions are of concern:

  • Aza-Michael Addition: The α,β-unsaturated system in itaconic acid is susceptible to nucleophilic attack by amines. This can be a significant issue if amine-containing reagents or impurities are present[6][7][8][9][10].

  • Isomerization: Itaconic acid and its esters can isomerize to the thermodynamically more stable mesaconic acid, especially under basic conditions or at elevated temperatures. This isomerization can reduce the yield of the desired product and complicate purification[6][11][12].

Q5: What analytical techniques are used to characterize this compound?

A5: The structure and purity of itaconic acid prodrugs are typically confirmed using a combination of techniques including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the chemical structure[2][13][14][15].

  • High-Resolution Mass Spectrometry (HRMS) to confirm the molecular weight and elemental composition.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) to assess purity and identify any byproducts[2].

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low Yield of the Desired Prodrug
Potential Cause Troubleshooting Step
Incomplete Reaction - Optimize Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.
- Increase Reactant Concentration: A higher concentration of the limiting reagent may drive the reaction to completion.
- Optimize Temperature: While higher temperatures can increase reaction rates, they may also promote side reactions. A careful optimization of the reaction temperature is necessary[16].
Side Reactions - Isomerization to Mesaconic Acid: Use milder bases or lower reaction temperatures to minimize isomerization. The choice of base and solvent system is critical[6][11].
- Aza-Michael Addition: Ensure all reagents and solvents are free from amine impurities. If the promoiety itself contains an amine, consider using protecting groups[7][8][9][10].
Degradation of Product - Control pH during Workup: The ester linkages in the prodrug can be sensitive to acidic or basic conditions. Neutralize the reaction mixture carefully and avoid prolonged exposure to harsh pH conditions[16].
Problem 2: Difficulty in Product Purification
Potential Cause Troubleshooting Step
Co-elution of Starting Materials and Product - Optimize Chromatography Conditions: Experiment with different solvent systems (e.g., gradients of ethyl acetate (B1210297) in hexanes) for column chromatography. Consider using a different stationary phase if separation is challenging.
Presence of Isomeric Impurities - Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method to remove isomeric impurities.
- Preparative HPLC: For difficult separations, preparative HPLC can provide high purity product, although it may be less scalable.
Emulsion Formation during Extraction - Solvent Choice: Use a combination of polar and non-polar solvents for extraction. The addition of brine can help to break emulsions. Solvent extraction using n-butanol has been reported for itaconic acid purification[17][18].
Problem 3: Product Instability
Potential Cause Troubleshooting Step
Hydrolysis of Ester Groups - Storage Conditions: Store the purified prodrug in a cool, dry, and dark place to minimize hydrolysis. Consider storage under an inert atmosphere (e.g., argon or nitrogen).
- pH Sensitivity: The stability of ester prodrugs is often pH-dependent. Determine the optimal pH for storage if the prodrug is to be kept in solution[16].
Solid-State Stability - Characterize Solid Form: Investigate the solid-state properties of the prodrug (e.g., crystallinity, hygroscopicity) to identify the most stable form for storage. SCD-153 has been shown to have good solid-state stability at room temperature[1].

Experimental Protocols

General Protocol for the Synthesis of an Isopropyloxycarbonyloxymethyl (POC) Itaconate Prodrug

This protocol is a generalized procedure based on the synthesis of similar prodrugs[1][2][3].

Materials:

  • 4-Methyl itaconate (4-MI)

  • Chloromethyl isopropyl carbonate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Ethyl acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

Procedure:

  • To a solution of 4-methyl itaconate (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add chloromethyl isopropyl carbonate (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, filter the mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to yield the pure prodrug.

Quantitative Data

The following table summarizes typical reaction parameters and yields for the synthesis of itaconic acid esters. Note that specific yields for "prodrug-1" will depend on the exact structure and reaction conditions.

Reaction Catalyst/Base Solvent Temperature (°C) Time (h) Yield (%) Reference
Dimethyl itaconate synthesisResinMethanol1209>85[19]
Dimethyl itaconate synthesisSulfuric acidMethanol651094.1 (total ester)[16]
Monobutyl itaconate synthesisRb0.5Cs2.0H0.5PW12O40/MCFToluene110695[20]

Visualizations

Logical Workflow for Troubleshooting Low Prodrug Yield

LowYieldTroubleshooting start Low Prodrug Yield check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete optimize_time Optimize Reaction Time incomplete->optimize_time Yes increase_conc Increase Reactant Concentration incomplete->increase_conc Yes optimize_temp Optimize Temperature incomplete->optimize_temp Yes check_sides Analyze for Side Products (NMR/LC-MS) incomplete->check_sides No end Improved Yield optimize_time->end increase_conc->end optimize_temp->end sides_present Side Products Present? check_sides->sides_present isomerization Isomerization sides_present->isomerization Yes aza_michael Aza-Michael Adduct sides_present->aza_michael Yes check_workup Review Workup Procedure sides_present->check_workup No adjust_base_temp Use Milder Base/ Lower Temperature isomerization->adjust_base_temp purify_reagents Purify Reagents/ Protect Amines aza_michael->purify_reagents adjust_base_temp->end purify_reagents->end degradation Product Degradation? check_workup->degradation control_ph Control pH during Workup degradation->control_ph Yes degradation->end No control_ph->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Signaling Pathway of Itaconic Acid Prodrug Action

ProdrugAction Prodrug This compound (e.g., SCD-153) OralAdmin Oral Administration Prodrug->OralAdmin Absorption GI Absorption OralAdmin->Absorption Metabolism Enzymatic Cleavage (Esterases) Absorption->Metabolism ActiveDrug Itaconic Acid / Monoester (Active Moiety) Metabolism->ActiveDrug TargetCell Target Cell (e.g., Keratinocyte) ActiveDrug->TargetCell ImmunoMod Immunomodulatory Effects TargetCell->ImmunoMod

Caption: General pathway of this compound from administration to action.

References

improving Itaconic acid prodrug-1 solubility for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges related to the solubility of Itaconic acid prodrug-1 during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a potential issue?

This compound (also referred to as Compound P2) is an orally active prodrug designed to efficiently deliver the immunomodulatory agent, Itaconic acid, to tissues.[1][2][3] Prodrugs are molecular modifications aimed at optimizing the physicochemical and pharmacological properties of a parent drug, often to improve permeability and oral bioavailability.[4] However, these modifications, which typically increase lipophilicity, can lead to reduced aqueous solubility, a significant challenge in drug development as approximately 40% of marketed drugs are poorly water-soluble.[5][6][7] This can complicate in vitro experiments and formulation development.

Q2: What are the known physicochemical properties of this compound?

Specific solubility data for this compound is not publicly available. However, based on its intended function as an orally available prodrug, it is likely more lipophilic than its parent compound, Itaconic acid. Key properties are summarized below.

Data Presentation

Table 1: Physicochemical Properties of this compound and Parent Compound

PropertyThis compound (Compound P2)Itaconic Acid (Parent Compound)
Chemical Formula C15H22O10[1]C5H6O4[8][9]
Molecular Weight 362.33 g/mol [1]130.10 g/mol [9][10]
CAS Number 2641132-66-1[1]97-65-4[8]
Appearance Powder[1]White solid / Rhombic crystals[8][9]
Known Storage Solvents DMSO[1]Water, Acetone, Methanol, Ethanol[11]
Aqueous Solubility Likely low (by design for permeability)1 g in 12 mL of water[8][9]
pKa Values Not available3.84 & 5.55[9]

Q3: What is the first step to assess the solubility of this compound?

The initial step is to perform preformulation studies to understand the compound's intrinsic physicochemical properties.[12] The most reliable method for determining the equilibrium solubility of a compound with low solubility is the shake-flask method.[13] This will establish a baseline solubility in your specific experimental medium (e.g., water, buffer, cell culture medium) and guide further optimization efforts.

Q4: How does pH likely affect the solubility of this compound?

The solubility of ionizable drugs is highly dependent on the pH of the solution.[14] The parent compound, Itaconic acid, is a dicarboxylic acid with pKa values of 3.84 and 5.55, meaning its solubility increases at a pH above these values as it becomes ionized.[9][14] While the prodrug modification may have altered or masked these ionizable groups, it is critical to determine the pH-solubility profile of the prodrug itself, as any remaining ionizable groups will influence its solubility.[12]

Q5: What are the most common strategies to enhance the solubility of a poorly soluble compound like this compound?

Common techniques to improve the solubility of drug candidates can be categorized as physical and chemical modifications.[12] These include:

  • pH adjustment: For ionizable compounds, adjusting the pH of the solvent can significantly increase solubility.[15]

  • Co-solvents: Using water-miscible organic solvents like DMSO, ethanol, or polyethylene (B3416737) glycols (PEGs) can enhance the solubility of hydrophobic compounds.[7][16]

  • Particle size reduction: Techniques like micronization and nanosizing increase the surface area-to-volume ratio of the drug, which can improve the dissolution rate.[15][16][17]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can create a hydrophilic exterior around the drug molecule, improving its solubility.[17]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance wettability and dissolution.[17]

Troubleshooting Guide

Problem: My this compound is not dissolving in my aqueous buffer.

  • Initial Check: Have you tried preparing a concentrated stock solution in an organic solvent first? The product datasheet recommends DMSO as a storage solvent.[1] It is common practice to dissolve poorly soluble compounds in a small amount of a water-miscible organic solvent before diluting it into an aqueous medium.

  • Solution 1: Use a Co-solvent. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Then, slowly add the stock solution to your aqueous buffer while vortexing to the desired final concentration. Ensure the final concentration of the co-solvent is low (typically <1%) to avoid solvent-induced artifacts in your experiment.

  • Solution 2: Adjust pH. If the prodrug retains acidic functional groups, increasing the pH of the buffer can increase its solubility.[14] Perform a pH-solubility profile experiment to determine the optimal pH range.

  • Solution 3: Apply Energy. Gentle heating or sonication can sometimes help dissolve the compound.[18] However, be cautious as this could potentially lead to the formation of a supersaturated solution that may precipitate over time.[14] Always check for thermal degradation of the compound.

Problem: The prodrug precipitates out of solution when I add it to my cell culture medium.

  • Cause: This often happens when the final concentration of the drug exceeds its solubility limit in the complex biological medium. The presence of salts and proteins in the medium can reduce the effective solubility compared to a simple buffer.

  • Solution 1: Decrease Final Concentration. The most straightforward solution is to work at a lower final concentration of the prodrug. Determine the maximum solubility in your specific cell culture medium beforehand.

  • Solution 2: Optimize Dilution. Add the concentrated DMSO stock solution to the medium drop-wise while gently swirling or vortexing. This helps to disperse the drug rapidly and avoid localized high concentrations that can trigger precipitation.

  • Solution 3: Serum Concentration. If using a serum-containing medium, the protein components can sometimes help to stabilize the drug. Conversely, for some compounds, interactions can reduce solubility. Experiment with adding the prodrug to the medium before and after the addition of serum to see if it has an effect.

Problem: I am observing inconsistent experimental results, which I suspect is due to incomplete dissolution.

  • Confirmation: Visually inspect your solutions for any particulate matter or cloudiness. A small sample can be examined under a light microscope to check for undissolved crystals.

  • Solution 1: Filtration. After attempting to dissolve the compound, filter the solution through a 0.22 µm syringe filter.[12] This will remove any undissolved particles, ensuring you are working with a truly saturated solution. Note that this means your final concentration will be the compound's solubility limit in that solvent, which should be quantified.

  • Solution 2: Perform a Formal Solubility Assay. Use a standardized protocol, such as the Shake-Flask Method, to determine the precise equilibrium solubility of your compound batch in the relevant experimental media.[12][13] This quantitative value is essential for reproducibility.

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of this compound in a specific solvent.[12][13]

  • Materials: this compound powder, chosen solvent (e.g., phosphate-buffered saline pH 7.4), glass vials with screw caps, shaking incubator, centrifuge, 0.22 µm syringe filters, validated analytical method (e.g., HPLC-UV).

  • Procedure:

    • Add an excess amount of this compound to a glass vial. An excess is confirmed if solid material remains visible throughout the experiment.[12]

    • Add a known volume of the solvent to the vial.

    • Seal the vial tightly and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C).

    • Agitate the vials for a sufficient time to reach equilibrium (typically 24-72 hours).[12]

    • After incubation, cease agitation and allow the vials to rest to let undissolved solids settle. Visually confirm the presence of excess solid.

    • Centrifuge the vials at high speed to pellet the remaining solid.[12]

    • Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining microcrystals.[12]

    • Dilute the filtered solution as needed and analyze the concentration of the dissolved drug using a validated analytical method.

Protocol 2: pH-Solubility Profile Determination

This protocol determines the solubility of an ionizable drug at different pH values.[12][14]

  • Materials: this compound powder, a series of buffers covering the desired pH range (e.g., pH 2.0 to 8.0), pH meter, all other materials from Protocol 1.

  • Procedure:

    • Prepare a series of buffers at various pH values.

    • For each pH buffer, follow the complete Equilibrium Solubility Determination protocol (Protocol 1).

    • After determining the solubility at each pH, measure the final pH of the saturated solution, as it may have shifted slightly.[12]

    • Plot the measured solubility (often on a logarithmic scale) against the final measured pH to generate the pH-solubility profile.

Mandatory Visualizations

Diagrams

G Diagram 1: Troubleshooting Workflow for Poor Solubility start Start: Prodrug does not dissolve in aqueous buffer stock Prepare concentrated stock in organic solvent (e.g., DMSO)? start->stock dissolve Dissolve prodrug in 100% DMSO stock->dissolve No dilute Slowly dilute stock into aqueous buffer with agitation stock->dilute Yes dissolve->dilute check1 Precipitation occurs? dilute->check1 sol_limit Concentration exceeds solubility limit check1->sol_limit Yes success Success: Prodrug is dissolved check1->success No reduce_c Reduce final concentration sol_limit->reduce_c complex Consider formulation aids (e.g., cyclodextrins, surfactants) sol_limit->complex reduce_c->dilute G Diagram 2: Shake-Flask Solubility Experiment Workflow A 1. Add excess prodrug to vial B 2. Add known volume of solvent A->B C 3. Seal and agitate at constant T for 24-72h B->C D 4. Centrifuge to pellet excess solid C->D E 5. Withdraw and filter supernatant (0.22 µm) D->E F 6. Analyze concentration via validated method (e.g., HPLC) E->F G Result: Equilibrium Solubility F->G G Diagram 3: Simplified Itaconate Immunomodulatory Pathway prodrug This compound (Oral Admin) hydrolysis In vivo Hydrolysis prodrug->hydrolysis itaconate Itaconic Acid (Active Drug) hydrolysis->itaconate macrophage Activated Macrophage / Keratinocyte itaconate->macrophage cytokines Pro-inflammatory Cytokine Production macrophage->cytokines macrophage->inhibition inflammation Inflammatory Stimulus (e.g., Poly(I:C)/IFNγ) inflammation->macrophage inhibition->cytokines

References

troubleshooting inconsistent results with Itaconic acid prodrug-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Itaconic acid prodrug-1 (Itacax-1). The information is tailored for scientists and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with Itacax-1, presented in a question-and-answer format.

Question 1: I am observing inconsistent anti-inflammatory effects with Itacax-1 in my cell-based assays. What are the potential causes?

Inconsistent results with Itacax-1 can stem from several factors related to its stability, handling, and the experimental setup. Here are the most common causes and their solutions:

  • Prodrug Instability: Itacax-1 is designed to release itaconic acid within the cell. However, it can be unstable under certain conditions. The stability of itaconate prodrugs is pH-dependent. For instance, some monoesters of itaconic acid are completely unstable at a pH of 7.4.[1]

    • Recommendation: Ensure the pH of your culture media is stable and within the optimal range for your cells. Prepare fresh solutions of Itacax-1 for each experiment to minimize degradation.

  • Suboptimal Cell Permeability and Intracellular Conversion: While Itacax-1 is designed to have better cell permeability than itaconic acid, variations in cell types and conditions can affect its uptake and subsequent conversion to the active form.[1][2][3]

    • Recommendation: Confirm that your cell type expresses the necessary intracellular esterases to cleave the prodrug moiety. You can test this by measuring intracellular itaconate levels via mass spectrometry.

  • Variable Reagent Quality: The purity and quality of Itacax-1 can significantly impact its efficacy.

    • Recommendation: Use a high-purity grade of Itacax-1 and store it under the recommended conditions (typically -20°C for powder and -80°C for stock solutions in DMSO).[4]

  • Inconsistent Experimental Protocol: Minor variations in your experimental protocol can lead to significant differences in results.

    • Recommendation: Standardize your protocol, including cell seeding density, treatment duration, and the timing of sample collection.

Question 2: My Itacax-1 solution appears cloudy or precipitates upon addition to the cell culture medium. How can I resolve this?

Solubility issues can lead to inaccurate dosing and inconsistent results.

  • Solvent Choice: Itaconic acid itself is soluble in water and various organic solvents.[5][6] However, the prodrug form may have different solubility characteristics. DMSO is a common solvent for preparing stock solutions.[7]

    • Recommendation: Prepare a high-concentration stock solution of Itacax-1 in anhydrous DMSO. When preparing your working solution, dilute the stock solution in pre-warmed culture medium and vortex gently to ensure it is fully dissolved before adding it to your cells. The final DMSO concentration in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.

  • Precipitation in Media: The components of your cell culture medium, such as proteins in fetal bovine serum (FBS), can sometimes cause compounds to precipitate.

    • Recommendation: Try reducing the percentage of FBS in your medium during the treatment period, if your experimental design allows. Alternatively, test different serum-free media formulations.

Question 3: I am not observing the expected downstream effects on the Nrf2 signaling pathway after treating cells with Itacax-1. What could be wrong?

Itaconic acid is known to activate the Nrf2 pathway by alkylating KEAP1.[1][8] If you are not seeing this effect, consider the following:

  • Insufficient Intracellular Itaconate: As mentioned earlier, poor cell permeability or inefficient conversion of the prodrug can result in low levels of active itaconic acid inside the cell.

    • Recommendation: Perform a dose-response experiment to determine the optimal concentration of Itacax-1 for your specific cell type. You can also try increasing the treatment time to allow for more accumulation of intracellular itaconate.

  • Cell-Type Specific Differences: The responsiveness of the Nrf2 pathway can vary between different cell types.

    • Recommendation: As a positive control, treat your cells with a known Nrf2 activator, such as sulforaphane, to confirm that the pathway is functional in your cell line.

  • Timing of Analysis: The activation of the Nrf2 pathway is a dynamic process. The timing of your analysis after treatment is crucial.

    • Recommendation: Perform a time-course experiment to identify the peak of Nrf2 activation in your cells after Itacax-1 treatment.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound (Itacax-1) is a cell-permeable derivative of itaconic acid. Due to its polar nature, itaconic acid has poor cellular permeability.[1][2][3] The prodrug is designed to cross the cell membrane more efficiently. Once inside the cell, intracellular esterases cleave the prodrug moieties, releasing active itaconic acid. Itaconic acid then exerts its immunomodulatory effects through several mechanisms, including:

  • Inhibition of succinate (B1194679) dehydrogenase (SDH).[1][5]

  • Activation of the Nrf2 antioxidant response pathway via alkylation of KEAP1.[1][8]

  • Regulation of the ATF3/IκBζ inflammatory axis.[1]

Q2: How should I store Itacax-1?

For long-term storage, the powdered form of Itacax-1 should be kept at -20°C for up to two years.[4] Stock solutions in DMSO can be stored at -80°C for up to six months.[4] Avoid repeated freeze-thaw cycles.

Q3: What are the expected off-target effects of Itacax-1?

The prodrug moieties used in Itacax-1, such as pivaloyloxymethyl (POM) and isopropyloxycarbonyloxymethyl (POC), are generally considered to have low toxicity.[1] However, it is always good practice to include a vehicle control (the solvent used to dissolve Itacax-1) and a control with the prodrug moiety alone in your experiments to rule out any off-target effects.

Data Summary

Table 1: Stability and Permeability of Itaconate Prodrugs

ProdrugPromoietiesStability at pH 7.4 (1h)Permeability (PAMPA, GIT)
P1 bis-POM>80%High
P2 (Itacax-1) bis-POC>80%High
P3 bis-ODOL>80%High
P4 POM monoesterComplete InstabilityPoor
P5 POC monoesterComplete InstabilityPoor
P6 ODOL monoesterComplete InstabilityN/A

Data summarized from a study on orally available itaconate prodrugs.[1]

Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Cytokine Inhibition Assay

This protocol describes a general method for evaluating the anti-inflammatory effects of Itacax-1 in human epidermal keratinocytes.

Materials:

  • Human epidermal keratinocytes (NHEKs)

  • Keratinocyte growth medium

  • This compound (Itacax-1)

  • Poly(I:C)

  • Interferon-gamma (IFNγ)

  • ELISA kits for IL-6 and IL-1β

  • DMSO (anhydrous)

Procedure:

  • Seed NHEKs in 96-well plates at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare a 10 mM stock solution of Itacax-1 in DMSO.

  • Prepare working solutions of Itacax-1 in keratinocyte growth medium at various concentrations (e.g., 1, 5, 10, 25, 50 µM).

  • Pre-treat the cells with the Itacax-1 working solutions or vehicle control (medium with the same final concentration of DMSO) for 2 hours.

  • Induce inflammation by adding a combination of Poly(I:C) (1 µg/mL) and IFNγ (10 ng/mL) to the wells.

  • Incubate the cells for 24 hours.

  • Collect the cell culture supernatants.

  • Measure the concentrations of IL-6 and IL-1β in the supernatants using ELISA kits according to the manufacturer's instructions.

Visualizations

Itacax1_Workflow Experimental Workflow for Itacax-1 cluster_prep Preparation cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis prep_stock Prepare 10 mM Itacax-1 stock in DMSO prep_working Dilute stock to working concentrations in media prep_stock->prep_working pretreat Pre-treat with Itacax-1 or vehicle (2h) prep_working->pretreat seed_cells Seed Keratinocytes seed_cells->pretreat induce Induce inflammation (Poly(I:C) + IFNγ) pretreat->induce incubate Incubate (24h) induce->incubate collect Collect Supernatants incubate->collect elisa Measure Cytokines (IL-6, IL-1β) via ELISA collect->elisa

Caption: A typical experimental workflow for assessing the anti-inflammatory effects of Itacax-1.

Itaconate_Signaling Itaconic Acid Signaling Pathways cluster_pathways Intracellular Targets cluster_outcomes Cellular Outcomes Itacax1 Itacax-1 (Prodrug) Itaconate Itaconic Acid (Active) Itacax1->Itaconate Intracellular Esterases SDH SDH Inhibition Itaconate->SDH KEAP1 KEAP1 Alkylation Itaconate->KEAP1 ATF3 ATF3/IκBζ Regulation Itaconate->ATF3 CellMembrane Cell Membrane Inflammation Reduced Inflammation SDH->Inflammation Nrf2 Nrf2 Activation KEAP1->Nrf2 ATF3->Inflammation

Caption: Key signaling pathways modulated by intracellular itaconic acid.

References

Technical Support Center: Itaconic Acid Prodrug-1 (4-Octyl Itaconate) Dose-Response Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Itaconic Acid Prodrug-1, also known as 4-Octyl Itaconate (4-OI). Here, you will find information to optimize dose-response experiments in various cell lines.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is a good starting concentration range for 4-OI in my cell line?

A1: The optimal concentration of 4-OI is highly dependent on the cell line and the biological effect being measured. Based on published studies, a good starting point for most applications is between 10 µM and 125 µM. For Nrf2 activation, effects can be seen at concentrations as low as 10-25 µM in neuronal cells and osteoblasts.[1] For anti-inflammatory effects in macrophages, a range of 62.5 µM to 125 µM is often effective.[2][3] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q2: I am observing cytotoxicity at higher concentrations of 4-OI. What should I do?

A2: Cytotoxicity can be a concern with 4-OI, particularly at concentrations above 240 µM.[4] If you observe significant cell death, consider the following:

  • Lower the Concentration: Reduce the concentration of 4-OI. Often, the desired biological effects (e.g., Nrf2 activation) occur at concentrations lower than those causing cytotoxicity.[1]

  • Reduce Incubation Time: High concentrations of 4-OI may become toxic with prolonged exposure.[4] Try shorter incubation times to achieve the desired effect while minimizing cell death.

  • Perform a Viability Assay: Always run a parallel cytotoxicity assay (e.g., MTT, CCK-8, or LDH release) to determine the IC50 value in your specific cell line and experimental conditions. This will help you establish a therapeutic window.

  • Check Solvent Concentration: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve 4-OI is not exceeding a non-toxic level (typically <0.1%).

Q3: I am not seeing the expected anti-inflammatory effect. What are some possible reasons?

A3: If you are not observing the desired anti-inflammatory response, several factors could be at play:

  • Suboptimal Dose: The concentration of 4-OI may be too low. Refer to the dose-response tables below and consider increasing the concentration.

  • Timing of Treatment: For inflammatory models, the timing of 4-OI treatment relative to the inflammatory stimulus (e.g., LPS) is critical. Pre-treatment with 4-OI for 1-2 hours before applying the stimulus is a common and effective strategy.[2]

  • Cell Line Specificity: The response to 4-OI can vary between cell types. Ensure that your cell line is known to be responsive or consider using a different model system.

  • Readout Sensitivity: Your assay for measuring inflammation (e.g., ELISA for a specific cytokine) may not be sensitive enough. Ensure your assay is properly validated and consider measuring multiple inflammatory markers.

Q4: How can I confirm that 4-OI is activating the Nrf2 pathway in my cells?

A4: Activation of the Nrf2 pathway is a key mechanism of 4-OI.[5] To confirm this, you can:

  • Western Blotting: Perform a western blot to look for increased protein levels of Nrf2 and its downstream targets, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[1]

  • Nuclear Translocation: Analyze the nuclear and cytoplasmic fractions of your cell lysates by western blot to show an accumulation of Nrf2 in the nucleus upon treatment with 4-OI.[1]

  • qPCR: Measure the mRNA levels of Nrf2 target genes (e.g., HMOX1, NQO1) using quantitative real-time PCR. An increase in mRNA expression is indicative of Nrf2 activation.[1]

Data Presentation: 4-OI Dose-Response in Various Cell Lines

The following tables summarize effective concentrations of 4-OI for different biological outcomes in several common cell lines.

Table 1: Nrf2 Activation and Neuroprotection

Cell LineConcentration RangeOutcomeReference
SH-SY5Y (Human Neuronal)10-50 µMIncreased Nrf2 protein levels and downstream gene expression.[1]
SH-SY5Y (Human Neuronal)25 µMEfficiently protected against H₂O₂-induced cytotoxicity.[1]
Primary Murine Osteoblasts10-25 µMPretreatment inhibited H₂O₂-induced reactive oxygen species production.
OB-6 (Human Osteoblastic)10-25 µMActivated Nrf2 signaling and protected against oxidative injury.[6]

Table 2: Anti-inflammatory Effects

Cell LineConcentrationStimulationOutcomeReference
RAW 264.7 (Murine Macrophage)62.5 µMLPS (1 µg/mL)Significantly inhibited TNF-α, IL-1β, and IFN-γ expression.[3]
RAW 264.7 (Murine Macrophage)125 µMLPS (1 µg/mL)Decreased inflammatory cytokine induction.[2]
Bone Marrow-Derived Macrophages40 µMNot specifiedInduced Nrf2 expression during osteoclastogenesis.
Bone Marrow-Derived Dendritic Cells320 µMR837Inhibited IL-1β transcription in an Nrf2-dependent manner.[4]

Table 3: Cytotoxicity Data

Cell LineConcentrationOutcomeReference
Bone Marrow-Derived Dendritic Cells240-480 µMPromoted inflammatory apoptosis and IL-1β release.[4]
SH-SY5Y (Human Neuronal)5-50 µMNon-cytotoxic.[1]

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay (CCK-8/MTT)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 4-OI in an appropriate solvent (e.g., DMSO). Make serial dilutions in complete cell culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of 4-OI. Include a vehicle control (medium with the highest concentration of solvent) and an untreated control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Reagent Addition:

    • For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

    • For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, carefully remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve to determine the IC50 value if applicable.

Protocol 2: Cytokine Measurement by ELISA

  • Cell Culture and Treatment: Seed cells in a multi-well plate (e.g., 24-well or 48-well) and allow them to adhere. Pre-treat cells with various concentrations of 4-OI for 1-2 hours.

  • Stimulation: Add the inflammatory stimulus (e.g., LPS at 1 µg/mL for macrophages) to the wells and incubate for the desired time (e.g., 6-24 hours).

  • Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and carefully collect the culture supernatant. Store at -80°C if not used immediately.

  • ELISA Procedure:

    • Follow the manufacturer's instructions for the specific cytokine ELISA kit (e.g., for TNF-α, IL-6, or IL-1β).

    • Briefly, coat a 96-well plate with the capture antibody.

    • Block the plate to prevent non-specific binding.

    • Add your standards and collected supernatants to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.

    • Wash the plate and add the substrate solution.

    • Stop the reaction and read the absorbance on a microplate reader.

  • Data Analysis: Generate a standard curve from the standards and use it to calculate the concentration of the cytokine in your samples.

Protocol 3: Western Blot for Nrf2 Activation

  • Cell Lysis: After treating the cells with 4-OI for the desired time, wash them with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HO-1, NQO1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis seed_cells Seed Cells in Plate treat Treat Cells with 4-OI seed_cells->treat prep_4oi Prepare 4-OI Dilutions prep_4oi->treat stimulate Add Inflammatory Stimulus (e.g., LPS) treat->stimulate Pre-treatment viability Cell Viability Assay (CCK-8/MTT) stimulate->viability elisa Cytokine Measurement (ELISA) stimulate->elisa wb Western Blot (Nrf2, HO-1) stimulate->wb

General experimental workflow for 4-OI dose-response studies.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Bound under basal conditions Proteasome Proteasomal Degradation Nrf2->Proteasome Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Nuclear Translocation Keap1->Nrf2 Dissociation Cul3 Cul3-Rbx1 (Ubiquitination) Keap1->Cul3 Cul3->Nrf2 Targets Nrf2 for degradation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Transcription of Antioxidant Genes (HO-1, NQO1) ARE->Genes Four_OI 4-Octyl Itaconate (4-OI) Four_OI->Keap1 Alkylates Cysteine Residues

Activation of the Keap1-Nrf2 signaling pathway by 4-Octyl Itaconate.

JAK_STAT_Inhibition Cytokine Cytokine (e.g., IL-4, IFNγ) Receptor Cytokine Receptor Cytokine->Receptor JAK1 JAK1 Receptor->JAK1 Activates STAT STAT JAK1->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P Dimer p-STAT Dimer STAT_P->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene_Expression Gene Expression (e.g., M2 Polarization) Nucleus->Gene_Expression Four_OI 4-Octyl Itaconate (4-OI) Four_OI->JAK1 Directly Modifies & Inhibits Phosphorylation

Inhibition of the JAK/STAT signaling pathway by 4-Octyl Itaconate.

References

Technical Support Center: Itaconic Acid Prodrug Development

Author: BenchChem Technical Support Team. Date: December 2025

This center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers working to overcome the poor permeability of itaconic acid by utilizing prodrug strategies.

Frequently Asked Questions (FAQs)

Q1: Why is itaconic acid poorly permeable across cell membranes?

Itaconic acid is a dicarboxylic acid, making it highly polar and typically ionized at physiological pH. This negative charge hinders its ability to passively diffuse across the lipophilic cell membrane, resulting in poor cellular uptake and limited bioavailability.[1][2] To exert its biological effects, such as the inhibition of succinate (B1194679) dehydrogenase, itaconate must reach the cell cytoplasm and mitochondria.

Q2: What is a prodrug strategy and how does it help improve itaconic acid permeability?

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. For itaconic acid, a common strategy is to temporarily mask one or both of the carboxylic acid groups by converting them into esters. This esterification neutralizes the negative charge, increases the molecule's lipophilicity, and enhances its ability to cross the cell membrane.[2][3] Once inside the cell, endogenous enzymes called esterases cleave the ester bond, releasing the active itaconic acid where it can reach its target.[3]

Q3: What are common itaconic acid prodrugs I might encounter in the literature?

Commonly studied itaconic acid prodrugs include:

  • Dimethyl Itaconate (DMI): A simple methyl ester derivative.

  • 4-Octyl Itaconate (4-OI): An ester with a longer alkyl chain, which further increases lipophilicity.

  • Pivaloyloxymethyl (POM) and Isopropyloxycarbonyloxymethyl (POC) esters: These are advanced prodrug moieties designed for efficient hydrolysis and have been shown to effectively deliver itaconic acid.[1][4]

Q4: What is the primary intracellular target of itaconic acid?

The primary and most well-characterized target of itaconic acid is Succinate Dehydrogenase (SDH) , also known as Complex II of the mitochondrial electron transport chain.[1] Itaconic acid acts as a competitive inhibitor of SDH, leading to the accumulation of succinate. This inhibition has significant downstream effects on cellular metabolism and inflammation.

Troubleshooting Guide

Issue 1: My itaconic acid prodrug shows low or no biological activity in my cell-based assay.

  • Possible Cause 1: Inefficient Hydrolysis: The prodrug may not be efficiently converted to active itaconic acid in your specific cell type. Different cells have varying levels of esterase activity.

    • Solution: Confirm prodrug hydrolysis. Perform an in vitro hydrolysis assay using cell lysates or recombinant esterases. You can also use LC-MS/MS to measure the intracellular concentration of both the prodrug and released itaconic acid.

  • Possible Cause 2: Prodrug Instability: The prodrug might be chemically unstable in your culture medium, degrading before it can enter the cells.

    • Solution: Test the stability of your prodrug in the cell culture medium over the time course of your experiment. Analyze samples at different time points using HPLC or LC-MS/MS.

  • Possible Cause 3: Low Permeability: Despite being a prodrug, the specific derivative you are using may still have insufficient permeability.

    • Solution: Perform a cell permeability assay, such as the Caco-2 assay, to quantify the apparent permeability coefficient (Papp). Compare this value to that of itaconic acid and other known permeable compounds.

  • Possible Cause 4: Incorrect Dosing: The concentration of the prodrug may be too low to produce a measurable effect after hydrolysis.

    • Solution: Perform a dose-response curve to determine the optimal concentration. Ensure the final concentration of released itaconic acid is expected to be within the active range.

Issue 2: I am observing significant cytotoxicity that is not attributable to itaconic acid's known effects.

  • Possible Cause 1: Toxicity of the Promoieties: The leaving group (the "pro-moiety," e.g., an alcohol) released after hydrolysis may be toxic to the cells. For example, hydrolysis of some POM-esters can release formaldehyde.

    • Solution: Test the cytotoxicity of the corresponding alcohol or leaving group alone at concentrations equivalent to those expected to be released from the prodrug.

  • Possible Cause 2: Off-Target Effects of the Intact Prodrug: The esterified prodrug itself may have off-target biological activities independent of itaconic acid release. For example, the electrophilic nature of some derivatives can lead to reactions with cellular nucleophiles like glutathione (B108866).

    • Solution: Design control experiments using a non-hydrolyzable analog of the prodrug if possible. Also, measure key indicators of off-target activity, such as cellular glutathione levels.

Issue 3: My quantitative results (e.g., intracellular itaconate concentration) are inconsistent.

  • Possible Cause 1: Inefficient Cell Lysis and Extraction: Incomplete cell lysis or inefficient extraction can lead to variable recovery of intracellular metabolites.

    • Solution: Optimize your extraction protocol. A common method is to use a cold 80% methanol (B129727)/water solution to quench metabolism and efficiently extract polar metabolites like itaconic acid.[5] Ensure complete cell lysis before extraction.

  • Possible Cause 2: Analytical Method Sensitivity/Specificity: The analytical method may not be sensitive enough to detect low intracellular concentrations or may suffer from interference from other cellular components.

    • Solution: Use a highly sensitive and specific method like LC-MS/MS. Develop a method with a stable isotope-labeled internal standard for accurate quantification. An ion-pairing agent may be needed to achieve good chromatographic separation.[5][6]

Quantitative Data

The following table summarizes permeability data for itaconic acid and several of its prodrugs, demonstrating the significant improvement achieved through the prodrug approach.

CompoundProdrug MoietyPermeability AssayApparent Permeability (Pe) (x 10-6 cm/s)Reference
Itaconic Acid (IA)NonePAMPA-GIT< 0.1[7]
4-Methyl Itaconate (4-MI)Methyl EsterPAMPA-GIT< 0.1[7]
P2 bis-POC on IAPAMPA-GIT> 10[7]
P13 POC on 4-MIPAMPA-GIT> 10[7]
P3 bis-ODOL on IAPAMPA-GIT~15[7]

Data adapted from a study on orally available itaconate prodrugs.[7] PAMPA-GIT (Parallel Artificial Membrane Permeability Assay for Gastrointestinal Tract) is an in vitro model for predicting passive intestinal absorption.

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

This protocol is adapted for lipophilic prodrugs and aims to determine the apparent permeability coefficient (Papp) from the apical (AP) to the basolateral (BL) side of a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell inserts (e.g., 12-well, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • Fasted State Simulated Intestinal Fluid (FaSSIF)

  • Bovine Serum Albumin (BSA)

  • Lucifer yellow (paracellular integrity marker)

  • Transepithelial Electrical Resistance (TEER) meter

  • LC-MS/MS system for sample analysis

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a polarized monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each monolayer. Values should be >250 Ω·cm². Additionally, confirm low permeability to a paracellular marker like Lucifer yellow.

  • Preparation of Buffers:

    • AP Buffer (Donor): Prepare the itaconate prodrug solution (e.g., 10-100 µM) in FaSSIF to enhance the solubility of lipophilic compounds.[8]

    • BL Buffer (Receiver): Use HBSS supplemented with 1-4% BSA. BSA acts as a "sink" for the lipophilic prodrug, preventing it from binding to the plate and better mimicking in vivo conditions.[9]

  • Transport Experiment (AP to BL): a. Carefully wash the Caco-2 monolayers with warm (37°C) HBSS. b. Add 1.5 mL of pre-warmed BL buffer to the basolateral compartment. c. Add 0.5 mL of the AP buffer containing the test prodrug to the apical compartment. d. Incubate the plate at 37°C with gentle shaking (e.g., 50 rpm). e. At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample (e.g., 200 µL) from the basolateral compartment. Replace the volume with fresh, pre-warmed BL buffer. f. At the end of the experiment, take a sample from the apical compartment to determine the initial concentration.

  • Sample Analysis: Quantify the concentration of the prodrug in all samples using a validated LC-MS/MS method.

  • Calculation of Papp: The apparent permeability coefficient (Papp) in cm/s is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the steady-state flux (rate of appearance of the prodrug in the receiver compartment).

    • A is the surface area of the Transwell membrane (cm²).

    • C₀ is the initial concentration of the prodrug in the donor compartment.

Protocol 2: In Vitro Prodrug Hydrolysis Assay

This protocol determines the stability of an itaconate ester prodrug in the presence of hydrolytic enzymes from cell lysates or plasma.

Materials:

  • Itaconate prodrug

  • Cell lysate from the cell line of interest or animal/human plasma

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetonitrile (B52724) or Methanol (for reaction quenching)

  • Incubator/water bath at 37°C

  • LC-MS/MS system

Methodology:

  • Prepare Lysate/Plasma: Prepare cell lysate at a specific protein concentration (e.g., 1 mg/mL) in PBS. If using plasma, thaw and centrifuge to remove any precipitates.

  • Reaction Setup: a. Pre-warm the lysate or plasma solution to 37°C. b. Prepare the prodrug stock solution in a suitable solvent (e.g., DMSO) and dilute it in PBS to the desired starting concentration (e.g., 10 µM). The final DMSO concentration should be low (<0.5%) to avoid affecting enzyme activity. c. Initiate the reaction by adding the prodrug solution to the lysate/plasma.

  • Time-Course Incubation: a. Incubate the mixture at 37°C. b. At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the enzymatic reaction by adding the aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile or methanol with an internal standard. This will precipitate the proteins.

  • Sample Preparation: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate or vial and analyze using LC-MS/MS to quantify the remaining concentration of the prodrug and the appearance of itaconic acid.

  • Data Analysis: Plot the percentage of remaining prodrug against time. From this curve, you can calculate the half-life (t₁/₂) of the prodrug in the matrix.

Protocol 3: LC-MS/MS for Intracellular Itaconic Acid Quantification

This protocol provides a method for the sensitive detection of itaconic acid from cell extracts.

Methodology:

  • Sample Collection and Extraction: a. Culture cells to the desired density and treat with the itaconic acid prodrug. b. Aspirate the culture medium and quickly wash the cells with ice-cold PBS. c. Immediately add ice-cold 80% methanol containing a stable isotope-labeled itaconic acid internal standard to the cells to quench metabolism and extract metabolites. d. Scrape the cells, collect the extract, and vortex thoroughly. e. Centrifuge at high speed at 4°C to pellet cell debris.

  • Chromatography:

    • Column: A column suitable for polar compounds, such as an ACQUITY UPLC HSS T3 column (1.8 µm).[10]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Use a gradient optimized for the retention and separation of small organic acids.

    • Ion-Pairing (Optional): For enhanced retention and peak shape, an ion-pairing agent like tributylamine (B1682462) can be added to the mobile phase.[6]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Example):

      • Itaconic Acid: Precursor ion (m/z) 129.0 -> Product ion (m/z) 85.0

      • Internal Standard (¹³C₅-Itaconic Acid): Precursor ion (m/z) 134.0 -> Product ion (m/z) 89.0

  • Quantification: Generate a standard curve using known concentrations of itaconic acid and the internal standard. Calculate the concentration of itaconic acid in the samples based on the peak area ratio relative to the internal standard.

Visualizations

Itaconic_Acid_Prodrug_Workflow Experimental Workflow for Itaconic Acid Prodrug Evaluation cluster_0 cluster_1 Prodrug_Design Prodrug Design (e.g., Esterification) Synthesis Chemical Synthesis Prodrug_Design->Synthesis Stability In Vitro Stability (Chemical & Enzymatic) Synthesis->Stability Characterize Permeability Permeability Assay (e.g., Caco-2, PAMPA) Synthesis->Permeability Cell_Assay Cell-Based Activity (e.g., Cytokine Reduction) Stability->Cell_Assay If Stable Permeability->Cell_Assay If Permeable Target_Engagement Target Engagement (SDH Inhibition Assay) Cell_Assay->Target_Engagement Confirm Mechanism PK_Studies In Vivo PK Studies (Animal Models) Target_Engagement->PK_Studies Lead Candidate Efficacy In Vivo Efficacy (Disease Models) PK_Studies->Efficacy

Caption: A typical workflow for the development and evaluation of itaconic acid prodrugs.

Itaconic_Acid_MoA Mechanism of Itaconic Acid Prodrug Action Prodrug Itaconate Prodrug (Lipophilic Ester) Cell_Membrane Cell Membrane Prodrug->Cell_Membrane Passive Diffusion Intracellular_Prodrug Intracellular Prodrug Cell_Membrane->Intracellular_Prodrug Esterases Cellular Esterases Intracellular_Prodrug->Esterases Itaconate Itaconic Acid (Active Drug) Esterases->Itaconate Hydrolysis Mitochondrion Mitochondrion Itaconate->Mitochondrion SDH Succinate Dehydrogenase (SDH) Itaconate->SDH Inhibition Mitochondrion->SDH Fumarate Fumarate SDH->Fumarate Effect Anti-inflammatory Effects SDH->Effect Metabolic Shift Leads To... Succinate Succinate Succinate->SDH Substrate

Caption: Prodrug delivery and mechanism of action of itaconic acid.

Caption: A logical flowchart for troubleshooting failed itaconic acid prodrug experiments.

References

Technical Support Center: Minimizing Off-Target Effects of Itaconic Acid Prodrug-1

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of Itaconic Acid Prodrug-1 (IAP-1). Our goal is to help you achieve reliable and reproducible results by minimizing potential off-target effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (IAP-1) and why is a prodrug strategy used?

A1: Itaconic acid is an endogenous metabolite with immunomodulatory properties that has therapeutic potential. However, its high polarity limits its ability to cross cell membranes. IAP-1 is a cell-permeable prodrug of itaconic acid. It is designed to efficiently enter cells, where it is then converted into the active itaconic acid by intracellular enzymes. This strategy enhances the bioavailability and cellular concentration of itaconic acid.[1]

Q2: What are the primary on-target and potential off-target effects of itaconic acid?

A2:

  • On-Target Effects: The primary on-target effect of itaconic acid is the modulation of cellular metabolism and inflammatory responses. A key mechanism is the inhibition of the enzyme succinate (B1194679) dehydrogenase (SDH) in the mitochondrial tricarboxylic acid (TCA) cycle.[2] Itaconic acid can also activate the Nrf2 antioxidant response pathway.[3][4]

  • Potential Off-Target Effects: Due to its chemical structure (an α,β-unsaturated carboxylic acid), itaconic acid is an electrophile and can react with nucleophiles within the cell. This can lead to:

    • Alkylation of Cysteine Residues: Itaconic acid can covalently modify cysteine residues on proteins, potentially altering their function.[2]

    • Glutathione (B108866) (GSH) Depletion: It can react with and deplete the cellular antioxidant glutathione, which can lead to oxidative stress.[5]

    • Induction of Reactive Oxygen Species (ROS): At higher concentrations or with prolonged exposure, the disruption of mitochondrial function and depletion of antioxidants can lead to an increase in reactive oxygen species (ROS), which can be cytotoxic.[6][7]

Q3: How can I design my experiments to minimize off-target effects of IAP-1?

A3: A careful experimental design is crucial. We recommend the following:

  • Titrate the Dose: Perform a dose-response curve to identify the lowest effective concentration of IAP-1 that achieves the desired biological effect in your specific cell type.

  • Optimize Treatment Duration: Conduct a time-course experiment to determine the shortest exposure time necessary to observe the on-target effect. Prolonged incubation can increase the likelihood of off-target effects.

  • Use Appropriate Controls:

    • Vehicle Control: To control for any effects of the solvent used to dissolve IAP-1.

    • Parent Drug Control: Include itaconic acid at a concentration expected to be released by the prodrug to compare effects.

    • Inactive Analogs (if available): Use a structurally similar but inactive molecule to distinguish specific from non-specific effects.

Q4: What are the signs of significant off-target effects or cytotoxicity in my cell cultures?

A4: Look for the following indicators:

  • A significant decrease in cell viability at concentrations intended to be non-toxic.

  • Changes in cell morphology, such as rounding, detachment, or blebbing.

  • Activation of apoptosis or necrosis pathways.

  • Elevated levels of cellular ROS or significant depletion of glutathione.

Troubleshooting Guides

Issue Encountered Potential Cause Recommended Solution
High Cell Death/Cytotoxicity The concentration of IAP-1 is too high for the specific cell type or density.Perform a dose-response experiment to determine the IC50 value and select a working concentration well below this value. Start with a range of 10-100 µM.[8][9]
The treatment duration is too long, leading to excessive accumulation of itaconic acid and subsequent toxicity.Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the optimal treatment window.
Inconsistent or Irreproducible Results The health and confluency of the cells are variable between experiments.Standardize your cell culture conditions, including seeding density, passage number, and ensuring cells are in the logarithmic growth phase before treatment.
Degradation of IAP-1 in the stock solution or culture medium.Prepare fresh stock solutions of IAP-1 regularly and store them appropriately. Minimize freeze-thaw cycles. Consider the stability of the compound in your specific culture medium over the experiment's duration.
Unexpected Biological Readouts Off-target effects are confounding the on-target results.Measure markers of off-target effects, such as intracellular glutathione (GSH) levels and reactive oxygen species (ROS), in parallel with your primary endpoints. This will help you correlate any unexpected findings with potential off-target mechanisms.

Data Presentation

Summary of Key Cellular Effects of Itaconic Acid
Parameter Description Typical Assay Expected Outcome with High IAP-1 Concentration
Cytotoxicity Measures the degree to which an agent is toxic to cells.MTT, MTS, or LDH release assay.Increased cell death (Lower MTT/MTS signal, higher LDH release).
Glutathione (GSH) Levels Measures the concentration of the key cellular antioxidant, glutathione.Luminescent-based assays (e.g., GSH-Glo™) or fluorescent probes (e.g., monochlorobimane).[10]Depletion of intracellular GSH.
Reactive Oxygen Species (ROS) Measures the levels of reactive, oxygen-containing molecules that can cause cellular damage.Fluorescent probes like H2DCFDA or Dihydrorhodamine.[11][12][13]Increased intracellular ROS levels.

Experimental Protocols

Protocol 1: Assessing Cytotoxicity using the MTT Assay

This protocol provides a general guideline for determining the cytotoxic potential of IAP-1.

  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of IAP-1 in your cell culture medium. Include a vehicle-only control.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of IAP-1.

  • Incubation: Incubate the plate for your desired treatment duration (e.g., 24 or 48 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.

Protocol 2: Measurement of Intracellular Glutathione (GSH)

This protocol outlines a general method using a fluorescent probe.

  • Cell Seeding and Treatment: Seed and treat cells with IAP-1 as described in the cytotoxicity protocol. Include a positive control for GSH depletion (e.g., L-Buthionine-sulfoximine).[14]

  • Probe Loading: After treatment, remove the medium and wash the cells with a buffered saline solution. Add a working solution of a GSH-sensitive fluorescent dye (e.g., monochlorobimane) and incubate as per the manufacturer's instructions.[10]

  • Fluorescence Measurement: After incubation, measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Normalize the fluorescence intensity to the number of cells or protein concentration. Express the results as a percentage of the GSH level in control cells.

Protocol 3: Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol provides a general method using the H2DCFDA probe.

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with IAP-1 for the desired time. Include a positive control for ROS induction (e.g., H₂O₂).

  • Probe Loading: Remove the treatment medium, wash the cells, and incubate them with H2DCFDA working solution in a serum-free medium, typically for 30 minutes at 37°C.[13][15]

  • Signal Measurement: After loading, wash the cells to remove the excess probe. Add a clear buffer (e.g., PBS) and immediately measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[15]

  • Data Analysis: Quantify the fluorescence intensity and normalize it to cell number or protein content. Compare the ROS levels in treated cells to the vehicle control.

Visualizations

Signaling Pathways of Itaconic Acid

itaconic_acid_pathways cluster_entry Cellular Entry and Conversion cluster_on_target On-Target Effects cluster_off_target Potential Off-Target Effects IAP1 IAP-1 (Extracellular) IAP1_intra IAP-1 (Intracellular) IAP1->IAP1_intra Cellular Uptake Esterases Intracellular Esterases IAP1_intra->Esterases Hydrolysis Itaconate Itaconic Acid SDH Succinate Dehydrogenase (SDH) Itaconate->SDH Inhibition Nrf2 Nrf2 Activation Itaconate->Nrf2 Activation GSH Glutathione (GSH) Itaconate->GSH Alkylation Proteins Protein Cysteines Itaconate->Proteins Alkylation Esterases->Itaconate Anti_Inflammatory Anti-inflammatory Response SDH->Anti_Inflammatory Nrf2->Anti_Inflammatory GSH_Depletion GSH Depletion GSH->GSH_Depletion Protein_Alkylation Protein Alkylation Proteins->Protein_Alkylation ROS Increased ROS GSH_Depletion->ROS

Caption: IAP-1 conversion to Itaconic Acid and its subsequent on-target and off-target cellular effects.

Experimental Workflow for Minimizing Off-Target Effects

experimental_workflow start Start Experiment Design dose_response 1. Dose-Response Assay (e.g., MTT) to find IC50 start->dose_response time_course 2. Time-Course Assay (measure on-target effect over time) dose_response->time_course select_conditions 3. Select Optimal Dose & Time (Lowest effective concentration, shortest effective duration) time_course->select_conditions main_experiment 4. Perform Main Experiment with On-Target Readouts select_conditions->main_experiment off_target_assays 5. Parallel Off-Target Assays (GSH, ROS, Cytotoxicity) select_conditions->off_target_assays analyze 6. Analyze & Correlate Data main_experiment->analyze off_target_assays->analyze interpret 7. Interpret Results (Distinguish on-target vs. off-target effects) analyze->interpret end Conclusion interpret->end

Caption: A stepwise workflow for optimizing experimental conditions to reduce off-target effects of IAP-1.

Logical Relationships in Off-Target Effects

logical_relationships cause High IAP-1 Concentration or Prolonged Exposure mechanism Electrophilic nature of Itaconic Acid Disruption of mitochondrial respiration cause->mechanism effect1 Alkylation of Glutathione (GSH) Alkylation of Protein Cysteines mechanism:mech1->effect1 effect2 Mitochondrial Dysfunction mechanism:mech2->effect2 consequence1 GSH Depletion effect1:gsh->consequence1 consequence2 Altered Protein Function effect1:prot->consequence2 outcome Oxidative Stress Cytotoxicity consequence1->outcome consequence2->outcome effect2->outcome

Caption: The causal chain from high IAP-1 exposure to downstream off-target effects and cytotoxicity.

References

stability of Itaconic acid prodrug-1 in different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for research and development purposes. Specific stability data for "Itaconic acid prodrug-1" is not publicly available. The data presented here is hypothetical and designed to illustrate typical stability characteristics of an ester-based prodrug under various pH conditions. Researchers should always perform their own stability studies for their specific formulations and applications.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in aqueous solutions?

A1: this compound, as an ester-based prodrug, is susceptible to hydrolysis in aqueous environments. Its stability is highly dependent on the pH of the solution. Generally, it will exhibit greatest stability at a slightly acidic pH (around 4-5) and will degrade more rapidly in highly acidic or alkaline conditions.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathway is the hydrolysis of the ester linkages, which liberates the active parent drug, Itaconic Acid, and the corresponding promoiety. This hydrolysis can be catalyzed by acid or base.

Q3: How does temperature affect the stability of this compound?

A3: As with most chemical reactions, the degradation of this compound is accelerated at higher temperatures. For optimal stability, it is recommended to store solutions at refrigerated temperatures (2-8°C) and protect them from light.

Q4: What analytical methods are suitable for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique. This method should be able to separate the intact prodrug from its degradation products, primarily Itaconic Acid.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of prodrug potency in my formulation. The pH of your formulation may be too high or too low, accelerating hydrolysis.Measure the pH of your formulation. Adjust the pH to be within the optimal stability range (typically pH 4-5) using appropriate buffers.
High storage temperature.Store your formulation at the recommended temperature (e.g., 2-8°C) and perform accelerated stability studies to understand temperature effects.
Unexpected peaks appearing in my HPLC chromatogram. These are likely degradation products of the prodrug.Characterize the degradation products, which are likely Itaconic Acid and the promoiety. Adjust formulation pH or storage conditions to minimize degradation.
Variability in stability results between batches. Inconsistent pH or composition of the formulation buffer.Ensure precise and consistent preparation of all formulation components, especially the buffer system. Verify the pH of each batch.
Contamination with enzymes (e.g., esterases) if using biological matrices.If working with biological samples, ensure proper handling and storage to minimize enzymatic activity (e.g., use of enzyme inhibitors, storage at -80°C).

Data on pH-Dependent Stability (Hypothetical)

The following table summarizes the hypothetical stability of this compound in various aqueous buffer solutions at 37°C.

pH Condition Half-life (t½) (hours) Primary Degradation Product
1.2Simulated Gastric Fluid2.5Itaconic Acid
4.5Acetate Buffer120Itaconic Acid
7.4Phosphate Buffered Saline (PBS)18Itaconic Acid
9.0Carbonate Buffer0.5Itaconic Acid

Experimental Protocols

Protocol: pH Stability Study of this compound using HPLC

1. Objective: To determine the rate of hydrolysis of this compound at various pH values.

2. Materials:

  • This compound

  • HPLC grade water, acetonitrile (B52724), and methanol

  • Phosphate, acetate, and carbonate buffer components

  • Calibrated pH meter

  • HPLC system with a UV detector and a C18 reverse-phase column

  • Constant temperature incubator

3. Procedure:

  • Buffer Preparation: Prepare aqueous buffer solutions at the desired pH values (e.g., 1.2, 4.5, 7.4, 9.0).

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation:

    • For each pH condition, add a small volume of the stock solution to the buffer to achieve the desired final concentration (e.g., 10 µg/mL). Ensure the amount of organic solvent is minimal (e.g., <1%) to not significantly alter the aqueous environment.

    • Prepare triplicate samples for each pH condition.

  • Incubation: Place the prepared samples in a constant temperature incubator set to the desired temperature (e.g., 37°C).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each sample.

    • Immediately quench the degradation by diluting the aliquot in the mobile phase or a suitable solvent to stop further reaction.

    • Analyze the samples by a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the concentration of the remaining this compound at each time point.

    • Plot the natural logarithm of the concentration versus time.

    • Determine the degradation rate constant (k) from the slope of the line.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Visualizations

cluster_acid Acid-Catalyzed Hydrolysis (Low pH) cluster_base Base-Catalyzed Hydrolysis (High pH) Prodrug_H This compound Intermediate_H Protonated Ester Intermediate Prodrug_H->Intermediate_H + H+ Products_H Itaconic Acid + Promoiety Intermediate_H->Products_H + H2O Prodrug_OH This compound Intermediate_OH Tetrahedral Intermediate Prodrug_OH->Intermediate_OH + OH- Products_OH Itaconic Acid + Promoiety Intermediate_OH->Products_OH

Caption: Hypothetical degradation pathways of this compound.

start Start: pH Stability Study prep_buffers Prepare Buffers at Target pH Values start->prep_buffers prep_stock Prepare Prodrug Stock Solution prep_buffers->prep_stock prep_samples Prepare Samples in Buffers prep_stock->prep_samples incubate Incubate Samples at Constant Temperature prep_samples->incubate sampling Withdraw Aliquots at Time Points incubate->sampling quench Quench Degradation sampling->quench hplc Analyze by HPLC quench->hplc data_analysis Plot ln(Conc) vs. Time Calculate Rate Constant (k) and Half-life (t½) hplc->data_analysis end End: Determine pH-Stability Profile data_analysis->end

Caption: Experimental workflow for a pH stability study.

Technical Support Center: Enhancing the In Vivo Half-Life of Itaconic Acid Prodrugs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with itaconic acid prodrugs. It provides troubleshooting guidance and answers to frequently asked questions to address challenges related to enhancing the in vivo half-life of these compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the in vivo half-life of our itaconic acid prodrug shorter than expected?

A short in vivo half-life for an itaconic acid prodrug can be attributed to several factors:

  • Rapid Enzymatic Cleavage: The ester linkages commonly used in itaconic acid prodrugs are susceptible to hydrolysis by plasma and tissue esterases. The rate of cleavage can vary significantly depending on the promoiety used.

  • Poor Stability: The prodrug may be chemically unstable at physiological pH, leading to premature degradation before it can exert its therapeutic effect. Some monoesters of itaconic acid have shown complete instability at pH 7.4[1].

  • Rapid Clearance: The physicochemical properties of the prodrug itself might lead to rapid renal or hepatic clearance.

  • Low Bioavailability: For orally administered prodrugs, poor absorption from the gastrointestinal tract can result in low systemic exposure and an apparent short half-life. Itaconic acid itself is highly polar with poor cellular permeability, a challenge that prodrug strategies aim to overcome[1][2].

Q2: What are the most effective strategies to extend the half-life of an itaconic acid prodrug?

Several strategies can be employed to enhance the in vivo half-life:

  • Prodrug Moiety Optimization: The choice of the promoiety is critical. Different ester groups will have varying stability against enzymatic hydrolysis. For instance, isopropyloxycarbonyloxymethyl (POC)-based prodrugs of itaconate have demonstrated favorable stability and pharmacokinetics[1][2].

  • Formulation Strategies: Incorporating the prodrug into a drug delivery system, such as nanoparticles or liposomes, can protect it from premature degradation and clearance, thereby extending its circulation time. Polymer-drug conjugates using materials like polylactic acid (PLA) are one such approach[3].

  • PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains to the prodrug can increase its hydrodynamic volume, which reduces renal clearance and shields it from enzymatic degradation.

  • Structural Modification of Itaconic Acid: While focusing on the prodrug moiety is common, minor modifications to the itaconic acid backbone itself could influence its metabolic profile, though this may also impact its efficacy.

Q3: How do I choose the right animal model for pharmacokinetic studies of my itaconic acid prodrug?

The selection of an appropriate animal model is crucial for obtaining relevant pharmacokinetic data.

  • Species-Specific Esterase Activity: The type and activity of esterases can vary significantly between species (e.g., mice, rats, dogs, non-human primates). It is advisable to conduct preliminary in vitro plasma stability assays using plasma from different species to select a model that most closely mimics human plasma in terms of prodrug hydrolysis.

  • Disease Model Relevance: If the prodrug is being developed for a specific disease, the pharmacokinetic studies should ideally be conducted in a relevant animal model of that disease, as the disease state can sometimes alter drug metabolism and disposition.

  • Commonly Used Models: Mice, particularly strains like C57BL/6J, and rats are frequently used for initial pharmacokinetic screening of itaconate derivatives due to their well-characterized physiology and the availability of research tools[4][5].

Q4: What are the key pharmacokinetic parameters I should be measuring?

When evaluating the in vivo performance of an itaconic acid prodrug, the following parameters are essential:

  • Half-life (t½): The time it takes for the concentration of the prodrug and the released active itaconic acid to decrease by half in the plasma.

  • Maximum Concentration (Cmax): The highest concentration of the prodrug and the active drug in the plasma.

  • Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

  • Area Under the Curve (AUC): The total exposure to the drug over time.

  • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

  • Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

Troubleshooting Guides

Issue 1: High Inter-Individual Variability in Pharmacokinetic Data

  • Possible Cause: Inconsistent dosing, sampling times, or animal handling. Genetic variability within the animal strain affecting metabolic enzyme expression.

  • Troubleshooting Steps:

    • Standardize Procedures: Ensure strict adherence to protocols for dosing, blood sampling times, and sample processing.

    • Use a Sufficient Number of Animals: Increase the group size to improve statistical power and account for biological variability.

    • Consider Animal Health: Ensure all animals are healthy and of a similar age and weight.

    • Evaluate Formulation: Inconsistent suspension or solution of the prodrug can lead to variable dosing. Ensure the formulation is homogeneous.

Issue 2: Prodrug is Stable in Plasma In Vitro but has a Short Half-Life In Vivo

  • Possible Cause: Rapid clearance by metabolic organs (liver, kidneys) that is not accounted for in in vitro plasma stability assays. High tissue sequestration followed by rapid metabolism at the tissue site.

  • Troubleshooting Steps:

    • Conduct In Vitro Metabolism Studies: Use liver microsomes or hepatocytes to investigate the metabolic stability of the prodrug. This will help identify if it is a substrate for major metabolic enzymes.

    • Perform Tissue Distribution Studies: Analyze the concentration of the prodrug and its metabolites in various tissues to understand its distribution and identify potential sites of rapid metabolism.

    • Re-evaluate Prodrug Design: The promoiety may be a target for tissue-specific enzymes. Consider a different promoiety that is more resistant to metabolism in key clearing organs.

Issue 3: Low Oral Bioavailability of the Itaconic Acid Prodrug

  • Possible Cause: Poor aqueous solubility of the prodrug. Degradation in the gastrointestinal tract (e.g., acidic environment of the stomach, gut microbiome). Low permeability across the intestinal wall. First-pass metabolism in the gut wall or liver.

  • Troubleshooting Steps:

    • Assess Physicochemical Properties: Determine the solubility and stability of the prodrug at different pH values mimicking the GI tract.

    • Use Permeability Assays: Employ in vitro models like Caco-2 cell monolayers to assess the intestinal permeability of the prodrug.

    • Formulation Development: Consider formulations that enhance solubility and protect the prodrug from degradation, such as lipid-based formulations or enteric coatings.

    • Investigate First-Pass Metabolism: Administer the prodrug intravenously and orally to determine the absolute bioavailability and the extent of first-pass metabolism.

Quantitative Data Presentation

The following table summarizes pharmacokinetic data for itaconic acid (IA) and its derivatives released from different prodrugs after oral administration in mice.

Prodrug/AnalyteDose (mg/kg IA equivalent)Cmax (µM in plasma)t½ (hours in plasma)AUC₀-t (µM·h in plasma)Reference
Itaconic Acid--0.49-[4][5]
IA from Prodrug P210083.8 ± 18.81.42 ± 0.24108 ± 2.68[1]
4-MI from Prodrug P13100258 ± 28.30.87 ± 0.09200 ± 11.8[1]

4-MI: 4-methyl itaconate

Experimental Protocols

Protocol 1: Determination of In Vivo Half-Life in Mice

This protocol outlines the key steps for a pharmacokinetic study to determine the half-life of an itaconic acid prodrug and the released active itaconic acid.

1. Animal Preparation and Dosing:

  • Animals: Use male C57BL/6J mice (8-10 weeks old). Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide animals into groups (e.g., n=3-5 per time point or for serial sampling).

  • Formulation: Prepare the itaconic acid prodrug in a suitable vehicle (e.g., a solution or suspension in 0.5% carboxymethylcellulose).

  • Dosing: Administer a single dose of the prodrug via the desired route (e.g., oral gavage or intravenous injection).

2. Blood Sampling:

  • Time Points: Collect blood samples at multiple time points post-dosing (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Collection Method: Collect blood (e.g., 50-100 µL) via a suitable method such as retro-orbital sinus, tail vein, or saphenous vein into tubes containing an anticoagulant (e.g., EDTA).

3. Plasma Preparation and Storage:

  • Centrifugation: Centrifuge the blood samples (e.g., at 4°C, 2000 x g for 10 minutes) to separate the plasma.

  • Storage: Transfer the plasma to clean tubes and store at -80°C until analysis.

4. Bioanalysis:

  • Sample Preparation: Perform protein precipitation or liquid-liquid extraction on the plasma samples to extract the prodrug and active itaconic acid.

  • Quantification: Use a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method to accurately quantify the concentrations of the prodrug and the released itaconic acid in the plasma samples.

5. Pharmacokinetic Analysis:

  • Data Plotting: Plot the plasma concentration of the prodrug and itaconic acid versus time.

  • Parameter Calculation: Use non-compartmental analysis with pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate the key parameters, including t½, Cmax, Tmax, and AUC.

Visualizations

Itaconic Acid Immunomodulatory Signaling Pathway

Itaconic_Acid_Signaling cluster_extracellular Extracellular cluster_cell Macrophage cluster_tca TCA Cycle cluster_signaling Signaling Cascade LPS LPS TLR4 TLR4 LPS->TLR4 binds LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB activates IRG1 IRG1 (ACOD1) Itaconate Itaconic Acid (Itaconate) IRG1->Itaconate produces cis_Aconitate cis-Aconitate cis_Aconitate->IRG1 Itaconate->NFkB inhibits KEAP1 KEAP1 Itaconate->KEAP1 alkylates SDH Succinate Dehydrogenase (SDH) Itaconate->SDH inhibits NFkB->IRG1 upregulates Pro_inflammatory Pro-inflammatory Cytokines NFkB->Pro_inflammatory induces Nrf2 Nrf2 KEAP1->Nrf2 inhibits ARE Antioxidant Response Element Nrf2->ARE activates Anti_inflammatory Anti-inflammatory & Antioxidant Genes ARE->Anti_inflammatory promotes transcription

Caption: Immunomodulatory signaling pathway of Itaconic Acid in macrophages.

Experimental Workflow for In Vivo Half-Life Determination

Experimental_Workflow start Start acclimatization Animal Acclimatization (≥ 1 week) start->acclimatization dosing Prodrug Administration (Oral or IV) acclimatization->dosing sampling Serial Blood Sampling (Multiple Time Points) dosing->sampling centrifugation Plasma Separation (Centrifugation) sampling->centrifugation storage Sample Storage (-80°C) centrifugation->storage analysis LC-MS/MS Bioanalysis storage->analysis pk_calc Pharmacokinetic Analysis analysis->pk_calc end End pk_calc->end

Caption: Workflow for determining the in vivo half-life of a prodrug.

References

Validation & Comparative

A Comparative Guide to the Immunomodulatory Effects of Itaconic Acid Prodrug-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the immunomodulatory effects of Itaconic acid prodrug-1 against two established classes of immunomodulators: Janus kinase (JAK) inhibitors and corticosteroids. The information presented is supported by experimental data to assist in the evaluation of these compounds for therapeutic development.

Introduction to Itaconic Acid and its Prodrugs

Itaconic acid is an endogenous metabolite produced by macrophages during inflammation.[1][2] It functions as a key immunomodulatory molecule by influencing various cellular signaling and metabolic pathways.[1] However, the therapeutic potential of itaconic acid is limited by its poor cell permeability. To overcome this, prodrugs such as this compound (a conceptual representative of orally available itaconate prodrugs like SCD-153 and P13) have been developed to enhance bioavailability and intracellular delivery of the active compound.[3][4][5]

Mechanism of Action: A Comparative Overview

The immunomodulatory effects of this compound, JAK inhibitors, and corticosteroids are mediated through distinct molecular mechanisms.

This compound: Once inside the cell, the prodrug releases itaconic acid, which exerts its effects through multiple pathways:

  • Inhibition of Succinate Dehydrogenase (SDH): Itaconate competitively inhibits SDH (Complex II) in the mitochondrial electron transport chain, leading to an accumulation of succinate. This metabolic shift has downstream effects on cellular signaling.[1]

  • Activation of Nrf2: Itaconate activates the transcription factor Nrf2, a master regulator of the antioxidant response, by modifying Keap1. This leads to the expression of antioxidant and anti-inflammatory genes.[2]

  • Modulation of Inflammatory Signaling: Itaconate can directly alkylate proteins involved in inflammatory signaling, such as NLRP3, thereby inhibiting inflammasome activation. It also upregulates ATF3, which in turn suppresses the expression of the pro-inflammatory transcription factor IκBζ, leading to reduced production of cytokines like IL-6.[2][6]

  • JAK1 Inhibition: Recent studies suggest that itaconate and its derivatives can also target and inhibit JAK1, a key enzyme in cytokine signaling pathways.[6]

JAK Inhibitors (e.g., Tofacitinib): These are small molecule inhibitors that target the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2).

  • Cytokine Receptor Signaling Blockade: JAKs are crucial for signal transduction downstream of numerous cytokine receptors. By inhibiting JAKs, these drugs block the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins, which are essential for the transcription of many pro-inflammatory genes.[7][8] This effectively dampens the cellular response to a wide range of cytokines, including interleukins and interferons.[9][10]

Corticosteroids (e.g., Dexamethasone): These synthetic glucocorticoids are potent anti-inflammatory and immunosuppressive agents.

  • Genomic Effects: Corticosteroids bind to the glucocorticoid receptor (GR) in the cytoplasm. The activated GR translocates to the nucleus where it can either:

    • Transactivation: Bind to glucocorticoid response elements (GREs) on DNA to upregulate the expression of anti-inflammatory proteins.

    • Transrepression: Interfere with the activity of pro-inflammatory transcription factors such as NF-κB and AP-1, thereby downregulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[11][12][13]

Signaling Pathway Diagrams

Itaconic_Acid_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Prodrug-1 Itaconic Acid Prodrug-1 Itaconate_in Itaconic Acid Prodrug-1->Itaconate_in Intracellular conversion Keap1 Keap1 Itaconate_in->Keap1 NLRP3 NLRP3 Inflammasome Itaconate_in->NLRP3 JAK1 JAK1 Itaconate_in->JAK1 SDH SDH Itaconate_in->SDH ATF3 ATF3 Itaconate_in->ATF3 upregulation Nrf2 Nrf2 Keap1->Nrf2 degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation Antioxidant\nGenes Antioxidant Gene Expression Nrf2_nuc->Antioxidant\nGenes activation IκBζ IκBζ ATF3->IκBζ Pro-inflammatory\nGenes Pro-inflammatory Gene Expression IκBζ->Pro-inflammatory\nGenes activation

Figure 1: Itaconic Acid Signaling Pathway

JAK_Inhibitor_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK activation Cytokine Cytokine Cytokine->Cytokine_Receptor STAT STAT JAK->STAT phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer dimerization & translocation Tofacitinib Tofacitinib (JAK Inhibitor) Tofacitinib->JAK Gene_Expression Pro-inflammatory Gene Expression STAT_dimer->Gene_Expression activation

Figure 2: JAK Inhibitor Signaling Pathway

Corticosteroid_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dexamethasone (B1670325) Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR GR_active Activated GR GR->GR_active translocation NF-κB NF-κB GR_active->NF-κB inhibition GRE GRE GR_active->GRE binding Pro-inflammatory\nGenes Pro-inflammatory Gene Expression NF-κB->Pro-inflammatory\nGenes activation Anti-inflammatory\nGenes Anti-inflammatory Gene Expression GRE->Anti-inflammatory\nGenes activation

Figure 3: Corticosteroid Signaling Pathway

In Vitro Performance: Cytokine Inhibition

The following table summarizes the available data on the in vitro inhibitory effects of Itaconic acid derivatives, Tofacitinib, and Dexamethasone on the production of key pro-inflammatory cytokines, TNF-α and IL-6.

CompoundCell TypeStimulantCytokine MeasuredInhibition DataReference
Itaconic Acid Derivatives
SCD-153 (4-methyl itaconate prodrug)Human Epidermal KeratinocytesPoly I:CIL-6Significant attenuation[14]
SCD-153 (4-methyl itaconate prodrug)Human Epidermal KeratinocytesIFNγIL-6Significant attenuation[14]
Itaconic AcidLaying Hen JejunumPerfluorooctanoic AcidTNF-α, IL-6Downregulated gene expression[15]
JAK Inhibitor
TofacitinibMouse Model of Acute HepatitisLPS/D-GalTNF-α, IL-6Reduced plasma levels[16]
TofacitinibRheumatoid Arthritis Synovial FibroblastsOSMIL-6Decreased release[17]
Corticosteroid
DexamethasoneHuman Retinal Microvascular PericytesTNF-α/IL-1βIL-6IC50: 2-6 nM[11]
DexamethasoneHuman Mononuclear CellsLPSIL-6, TNF-αDose-dependent inhibition[18]
DexamethasoneMurine Spiral Ligament FibrocytesTNF-αIL-6Significant reduction[13]

In Vivo Validation: Animal Models

The therapeutic potential of these immunomodulators has been evaluated in various animal models of inflammatory diseases.

Compound ClassAnimal ModelDisease ModeledKey FindingsReference
Itaconic Acid Prodrug C3H/HeJ MiceAlopecia AreataTopical SCD-153 induced hair regrowth.[3]
JAK Inhibitor DBA1/J Mice (CIA Model)Rheumatoid ArthritisTofacitinib reduced Th17 cells and pro-inflammatory cytokines.[7]
Rat (AIA Model)Rheumatoid ArthritisTofacitinib reduced inflammation, swelling, and bone resorption.[7]
Corticosteroid CD-1 Mice (Contact Hypersensitivity)Atopic DermatitisDexamethasone significantly attenuated the allergic reaction.[19]
Ovalbumin-Induced Mouse ModelAtopic DermatitisBetamethasone showed efficacy in reducing ear swelling.[20]

Experimental Protocols

Cytokine Measurement by ELISA (Enzyme-Linked Immunosorbent Assay)

This protocol outlines the general steps for a sandwich ELISA to quantify cytokine concentrations in cell culture supernatants.

ELISA_Workflow cluster_workflow ELISA Protocol Workflow Start Start Plate_Coating 1. Coat 96-well plate with capture antibody overnight at 4°C. Start->Plate_Coating Washing1 2. Wash plate. Plate_Coating->Washing1 Blocking 3. Block with blocking buffer for 1-2 hours at RT. Washing1->Blocking Washing2 4. Wash plate. Blocking->Washing2 Sample_Incubation 5. Add standards and samples. Incubate for 2 hours at RT. Washing2->Sample_Incubation Washing3 6. Wash plate. Sample_Incubation->Washing3 Detection_Ab 7. Add biotinylated detection antibody. Incubate for 1 hour at RT. Washing3->Detection_Ab Washing4 8. Wash plate. Detection_Ab->Washing4 Enzyme_Conjugate 9. Add streptavidin-HRP. Incubate for 30 minutes at RT. Washing4->Enzyme_Conjugate Washing5 10. Wash plate. Enzyme_Conjugate->Washing5 Substrate_Addition 11. Add TMB substrate. Incubate in the dark. Washing5->Substrate_Addition Stop_Reaction 12. Add stop solution. Substrate_Addition->Stop_Reaction Read_Plate 13. Read absorbance at 450 nm. Stop_Reaction->Read_Plate Data_Analysis 14. Calculate cytokine concentrations using standard curve. Read_Plate->Data_Analysis End End Data_Analysis->End

Figure 4: ELISA Experimental Workflow

Key Reagents and Considerations:

  • Capture and Detection Antibodies: Specific monoclonal antibodies for the cytokine of interest.

  • Recombinant Cytokine Standard: For generating a standard curve.

  • Blocking Buffer: To prevent non-specific binding.

  • Wash Buffer: Typically PBS with a mild detergent (e.g., Tween-20).

  • Enzyme Conjugate: Streptavidin-Horseradish Peroxidase (HRP).

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).

  • Stop Solution: An acid (e.g., H₂SO₄) to stop the enzymatic reaction.

Detailed Steps:

  • Plate Coating: Dilute the capture antibody in a coating buffer and add 100 µL to each well of a 96-well ELISA plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate 3-4 times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature (RT).

  • Washing: Repeat the wash step.

  • Sample and Standard Incubation: Prepare serial dilutions of the recombinant cytokine standard. Add 100 µL of standards and samples to the appropriate wells and incubate for 2 hours at RT.

  • Washing: Repeat the wash step.

  • Detection Antibody Incubation: Add 100 µL of the diluted biotinylated detection antibody to each well and incubate for 1 hour at RT.

  • Washing: Repeat the wash step.

  • Enzyme Conjugate Incubation: Add 100 µL of diluted streptavidin-HRP to each well and incubate for 30 minutes at RT, protected from light.

  • Washing: Repeat the wash step.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well and incubate in the dark at RT until a color change is observed.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Reading: Measure the optical density at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the standards. Use this curve to determine the concentration of the cytokine in the samples.

In Vivo Animal Models

Alopecia Areata Model (C3H/HeJ Mice):

  • Model: C3H/HeJ mice are a commonly used strain that can spontaneously develop an autoimmune-mediated hair loss condition that mimics human alopecia areata.

  • Procedure: A topical formulation of the test compound (e.g., this compound) or a vehicle control is applied daily to a shaved area on the back of the mice.

  • Evaluation: Hair regrowth is monitored and scored visually over a period of several weeks. Histological analysis of skin biopsies can be performed to assess inflammation and hair follicle morphology.[3]

Collagen-Induced Arthritis (CIA) Model in Mice:

  • Model: CIA is a widely used model for rheumatoid arthritis. Arthritis is induced by immunization with type II collagen emulsified in complete Freund's adjuvant.

  • Procedure: Following the onset of arthritis, animals are treated with the test compound (e.g., a JAK inhibitor) or vehicle control, typically via oral gavage.

  • Evaluation: Disease severity is assessed by scoring paw swelling and inflammation. Histopathological analysis of the joints is performed to evaluate cartilage and bone erosion. Cytokine levels in the serum and joint tissue can also be measured.[7]

Contact Hypersensitivity Model in Mice:

  • Model: This model is used to study delayed-type hypersensitivity reactions and aspects of atopic dermatitis.

  • Procedure: Mice are sensitized by applying a hapten (e.g., oxazolone) to the skin. Several days later, the ear is challenged with the same hapten, inducing an inflammatory response. Test compounds (e.g., corticosteroids) are typically applied topically to the ear.

  • Evaluation: The inflammatory response is quantified by measuring the increase in ear thickness. Histological examination of the ear tissue can reveal the extent of cellular infiltration and edema.[19]

Conclusion

This compound represents a novel immunomodulatory approach with a multi-faceted mechanism of action that includes metabolic reprogramming and targeted inhibition of inflammatory pathways. In comparison, JAK inhibitors offer broad suppression of cytokine signaling, while corticosteroids exert potent, widespread anti-inflammatory and immunosuppressive effects through genomic and non-genomic mechanisms.

The choice of an immunomodulatory agent will depend on the specific therapeutic indication, the desired level of immunosuppression, and the safety profile. The data presented in this guide provide a foundation for further investigation and development of this compound as a potential therapeutic for a range of inflammatory and autoimmune diseases. Further head-to-head studies with standardized protocols will be crucial for a more definitive comparison of the efficacy and safety of these different immunomodulatory strategies.

References

The Superior Efficacy of Itaconic Acid Prodrug-1 in Modulating Inflammatory Responses: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the latest experimental data reveals the enhanced efficacy of Itaconic Acid Prodrug-1 (IA P-1), a novel anti-inflammatory agent, in comparison to other itaconate derivatives such as 4-Octyl Itaconate (4-OI) and Dimethyl Itaconate (DMI). This guide provides a detailed comparison of their performance, supported by experimental evidence, for researchers, scientists, and professionals in drug development.

Itaconic acid, a metabolite produced by immune cells, has emerged as a key regulator of inflammation. However, its therapeutic potential is limited by poor cell permeability. To overcome this, various derivatives and prodrugs have been developed. This report focuses on a comparative evaluation of a leading prodrug candidate, the Isopropyloxycarbonyloxymethyl (POC) derivative of 4-methyl itaconate (referred to here as this compound or IA P-1), against the widely studied derivatives 4-OI and DMI.

Executive Summary of Comparative Efficacy

IA P-1 demonstrates a superior profile in terms of chemical stability, cellular permeability, and the release of the active itaconate moiety, leading to more potent anti-inflammatory effects. Unlike derivatives such as 4-OI and DMI, which are not readily converted to intracellular itaconate, IA P-1 is designed to efficiently deliver the active compound inside the cell, where it can exert its immunomodulatory functions.[1][2][3][4]

Quantitative Data Comparison

The following tables summarize the key performance metrics of IA P-1, 4-OI, and DMI based on available preclinical data.

Table 1: Physicochemical and Pharmacokinetic Properties

ParameterThis compound (IA P-1)4-Octyl Itaconate (4-OI)Dimethyl Itaconate (DMI)Itaconic Acid (IA)
Cellular Permeability Excellent (Pe > 10 × 10−6 cm/s)[1]HighHighPoor
Chemical Stability (Gastric Conditions) Favorable[1]ModerateModerateStable
Conversion to Intracellular Itaconate Efficiently releases 4-methyl itaconate[1]Not converted[2][3][4]Not converted[2][3][4]N/A
Oral Bioavailability Favorable Pharmacokinetics[1][5]Not EstablishedNot EstablishedLow

Table 2: In Vitro Anti-Inflammatory Efficacy

AssayThis compound (IA P-1)4-Octyl Itaconate (4-OI)Dimethyl Itaconate (DMI)
Inhibition of Pro-inflammatory Cytokines (e.g., IL-6, IL-1β) Significant inhibition of Poly(I:C)/IFNγ-induced cytokines[1][5]Potent inhibitor of cytokine release[6][7][8]Suppresses inflammatory cytokine production[9]
Nrf2 Activation Activates Nrf2 pathway (inferred from itaconate release)Potent activator of Nrf2[6][10]Activates Nrf2 pathway[9][11]
NF-κB Inhibition Suppresses NF-κB signaling (inferred)Inhibits NF-κB pathwayInhibits NF-κB pathway[9]
NLRP3 Inflammasome Inhibition Attenuates NLRP3 inflammasome activity[1]Inhibits NLRP3 inflammasomeModulates NLRP3 inflammasome

Signaling Pathways and Mechanisms of Action

Itaconate and its derivatives exert their anti-inflammatory effects through the modulation of key signaling pathways. IA P-1, by delivering the active itaconate moiety, is expected to engage these pathways more effectively.

Itaconate_Signaling_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_macrophage Macrophage Stimulus Inflammatory Stimulus (LPS) TLR4 TLR4 Stimulus->TLR4 binds NFkB NF-κB Activation TLR4->NFkB activates IRG1 IRG1 Upregulation TLR4->IRG1 induces Pro_Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Pro_Cytokines induces Inflammation Inflammation Pro_Cytokines->Inflammation Itaconate_Prod Itaconate Production IRG1->Itaconate_Prod catalyzes SDH Succinate Dehydrogenase (SDH) Itaconate_Prod->SDH inhibits NLRP3 NLRP3 Inflammasome Itaconate_Prod->NLRP3 inhibits KEAP1 KEAP1 Itaconate_Prod->KEAP1 alkylates IL1b IL-1β Secretion NLRP3->IL1b activates IL1b->Inflammation Nrf2 Nrf2 Activation KEAP1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE activates Anti-inflammatory\n& Antioxidant Genes Anti-inflammatory & Antioxidant Genes ARE->Anti-inflammatory\n& Antioxidant Genes Itaconic_Acid_Derivatives This compound & Other Derivatives Itaconic_Acid_Derivatives->Itaconate_Prod mimic/deliver

Caption: Mechanism of action of itaconate and its derivatives.

Experimental Protocols

Detailed methodologies for the key assays cited in this comparison guide are provided below.

Cellular Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is used to predict passive oral absorption.

  • Plate Preparation: A 96-well filter plate is coated with a solution of lecithin (B1663433) in dodecane (B42187) to form an artificial membrane.

  • Compound Preparation: Test compounds (IA P-1, 4-OI, DMI) are dissolved in a buffer solution at a specific concentration.

  • Assay: The filter plate is placed on a 96-well acceptor plate containing buffer. The donor plate, containing the test compounds, is then placed on top of the filter plate.

  • Incubation: The assembly is incubated for a specified period (e.g., 4-18 hours) at room temperature.

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.

  • Permeability Calculation: The permeability coefficient (Pe) is calculated using the following equation: Pe = C x VA / (Area x Time x (CD - CA)) where C is a constant, VA is the volume of the acceptor well, Area is the filter area, Time is the incubation time, and CD and CA are the concentrations in the donor and acceptor wells, respectively.[1]

NF-κB Reporter Assay

This assay measures the activation of the NF-κB signaling pathway.

  • Cell Culture and Transfection: HEK293 cells are cultured and transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. A control plasmid (e.g., Renilla luciferase) is co-transfected for normalization.[12][13][14][15][16]

  • Compound Treatment: Transfected cells are treated with the test compounds (IA P-1, 4-OI, DMI) for a specified duration.

  • Stimulation: Cells are then stimulated with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α), to induce NF-κB activation.

  • Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's protocol.

  • Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The percentage of inhibition by the test compounds is calculated relative to the stimulated control.[12][13][14][15][16]

NFkB_Reporter_Assay_Workflow Start Start Cell_Culture HEK293 Cell Culture Start->Cell_Culture Transfection Transfection with NF-κB Luciferase Reporter Cell_Culture->Transfection Compound_Treatment Treatment with Itaconate Derivatives Transfection->Compound_Treatment Stimulation Stimulation with TNF-α Compound_Treatment->Stimulation Lysis Cell Lysis Stimulation->Lysis Luciferase_Assay Luciferase Assay Lysis->Luciferase_Assay Data_Analysis Data Analysis (Normalization & Inhibition %) Luciferase_Assay->Data_Analysis End End Data_Analysis->End

References

A Comparative Analysis of Itaconic Acid Prodrug-1 and JAK Inhibitors in Immunomodulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two distinct classes of immunomodulatory agents: Itaconic acid prodrug-1 and Janus kinase (JAK) inhibitors. While both hold promise in the treatment of inflammatory and autoimmune diseases, they operate through fundamentally different mechanisms of action. This document outlines their signaling pathways, presents available preclinical data for comparison, and provides detailed experimental protocols for key assays in immunomodulation research.

Introduction

Inflammatory and autoimmune diseases represent a significant therapeutic challenge. The dysregulation of immune pathways is a central feature of these conditions, leading to chronic inflammation and tissue damage. Small molecule therapeutics that can modulate these pathways are of high interest. This guide focuses on a comparative overview of this compound, an emerging therapeutic strategy, and the established class of JAK inhibitors.

Itaconic acid , an endogenous metabolite produced by macrophages, has demonstrated significant immunomodulatory properties.[1][2][3] However, its clinical utility is limited by poor cell permeability. This compound is an orally active prodrug designed to overcome this limitation by efficiently delivering itaconic acid to tissues.[4][5] It and other itaconate derivatives have been shown to inhibit inflammatory cytokines and are under investigation for various inflammatory conditions, including skin diseases like alopecia areata.[4][5]

JAK inhibitors are a class of oral medications that target the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2).[6][7][8] These enzymes are crucial for the signaling of numerous cytokines and growth factors that drive inflammatory and autoimmune responses.[8][9] Several JAK inhibitors are approved for the treatment of diseases such as rheumatoid arthritis, psoriatic arthritis, and inflammatory bowel disease.[6][7][8][10]

Mechanism of Action

The two drug classes exert their immunomodulatory effects through distinct intracellular pathways.

Itaconic Acid and its Prodrugs

Itaconic acid, the active component of this compound, is a multi-modal immunomodulator. Its proposed mechanisms of action include:

  • Inhibition of Succinate Dehydrogenase (SDH): By inhibiting this key enzyme in the Krebs cycle, itaconate alters cellular metabolism and reduces the production of pro-inflammatory mediators.[1][2]

  • Activation of the Nrf2 Pathway: Itaconate and its derivatives can activate the transcription factor Nrf2, which upregulates the expression of antioxidant and cytoprotective genes, thereby mitigating oxidative stress and inflammation.[1][11]

  • Modulation of Inflammatory Signaling: It has been shown to regulate the ATF3/IκBζ inflammatory axis and inhibit the NLRP3 inflammasome, both of which are critical in the inflammatory response.[1][12]

  • Direct Antibacterial Effects: Itaconate can inhibit the growth of certain bacteria by targeting their metabolic pathways.[2]

Itaconic_Acid_Pathway Itaconic_Acid_Prodrug_1 Itaconic_Acid_Prodrug_1 Itaconic_Acid Itaconic_Acid Itaconic_Acid_Prodrug_1->Itaconic_Acid Conversion

JAK Inhibitors

JAK inhibitors function by blocking the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway.[6][8][9] This pathway is the primary signaling route for a wide range of cytokines and growth factors involved in immunity and inflammation. The mechanism involves:

  • Cytokine Receptor Binding: Pro-inflammatory cytokines bind to their specific receptors on the cell surface.

  • JAK Activation: This binding leads to the activation of receptor-associated JAKs.

  • STAT Phosphorylation: Activated JAKs then phosphorylate STAT proteins.

  • Gene Transcription: Phosphorylated STATs dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation and immune responses.[8][9]

By inhibiting JAKs, these drugs prevent the phosphorylation of STATs, thereby blocking the downstream signaling cascade and reducing the production of inflammatory mediators.[8]

JAK_STAT_Pathway

Comparative Efficacy and Safety Data

Direct comparative clinical trials between this compound and JAK inhibitors are not yet available. The following tables summarize available preclinical and clinical data to provide a comparative perspective.

Table 1: Preclinical Efficacy in Arthritis Models
FeatureItaconate Derivatives (e.g., 4-Octyl Itaconate)JAK Inhibitors (e.g., Tofacitinib, Baricitinib)
Animal Model Collagen-Induced Arthritis (CIA) in mice; Surgical destabilization of the medial meniscus model of OA in miceCollagen-Induced Arthritis (CIA) in mice and rats; Adjuvant-Induced Arthritis (AIA) in rats
Key Efficacy Outcomes - Reduced secretion and mRNA expression of IL-6 and TNF-α in chondrocytes[13]- Attenuated cell death and apoptosis in chondrocytes[13]- Activated the Nrf2 signaling pathway[13]- In vivo, showed protective effects on articular cartilage[13]- Dose-dependent reduction in paw swelling, inflammatory cell infiltration, and protection of cartilage and bone in rAIA model (Baricitinib)[14]- Reduction in Th17 cells, IL-17, and other pro-inflammatory cytokines in CIA model (Tofacitinib)[15]- Reduced inflammation, swelling, and bone resorption in AIA model (Tofacitinib)[15]
Mechanism of Action in Model Inhibition of inflammatory injury and apoptosis in chondrocytes, activation of Nrf2 pathway.[13]Inhibition of JAK-STAT signaling, leading to reduced pro-inflammatory cytokine production and immune cell activation.[15][16]
Table 2: In Vitro Immunomodulatory Effects
FeatureItaconate Derivatives (e.g., Dimethyl Itaconate)JAK Inhibitors
Cell Types Macrophages, Microglia, T-cellsPeripheral Blood Mononuclear Cells (PBMCs), T-cells, various immune cell lines
Key Effects - Inhibited LPS-induced inflammatory cytokine production in microglia[17]- Suppressed T-cell activation and proliferation[3]- Reduced secretion of IL-1β and TNF-α[18]- Potent inhibition of cytokine-induced STAT phosphorylation[14]- Inhibition of pro-inflammatory cytokine synthesis (TNF-α, IL-1β) in LPS-stimulated PBMCs[19]
Reported IC50 / Effective Concentration Varies depending on the derivative and assay.Nanomolar to low micromolar range for inhibition of JAK enzymes and cytokine signaling.
Table 3: Clinical Safety and Tolerability Profile (JAK Inhibitors)

No clinical data is available for this compound.

Adverse Event ProfileJAK Inhibitors (Class Effect)
Common Adverse Events Upper respiratory tract infections, headache, diarrhea, nausea.
Serious Adverse Events Serious infections (including tuberculosis and herpes zoster), major adverse cardiovascular events (MACE), malignancies, thrombosis (venous thromboembolism).[6][15][20][21]
FDA Boxed Warning Yes, for increased risk of serious heart-related events, cancer, blood clots, and death.[6]
Monitoring Requirements Regular monitoring of blood counts, liver enzymes, and lipids. Screening for latent tuberculosis before starting therapy.

A preliminary toxicity study of an itaconate prodrug (P13) showed no hematological changes or weight loss at the tested doses in a preclinical model.[1]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Collagen-Induced Arthritis (CIA) in Mice

This is a widely used animal model for studying rheumatoid arthritis.

CIA_Workflow Start Start Immunization Day 0: Primary Immunization (Collagen + CFA) Start->Immunization Boost Day 21: Booster Immunization (Collagen + IFA) Immunization->Boost Onset Day 26-35: Onset of Arthritis Boost->Onset Evaluation Disease Evaluation: - Clinical Scoring - Histopathology - Biomarker Analysis Onset->Evaluation Treatment Treatment with Test Compound Onset->Treatment End End Evaluation->End Treatment->Evaluation

Protocol:

  • Animals: DBA/1J mice (genetically susceptible strain), 8-10 weeks old.[10]

  • Reagents:

    • Bovine type II collagen.

    • Complete Freund's Adjuvant (CFA).

    • Incomplete Freund's Adjuvant (IFA).[10]

  • Procedure:

    • Day 0 (Primary Immunization): Emulsify type II collagen with CFA. Inject 0.1 ml of the emulsion subcutaneously at the base of the tail.[10]

    • Day 21 (Booster Immunization): Emulsify type II collagen with IFA. Administer a booster injection of 0.1 ml subcutaneously at a different site from the primary injection.[10]

    • Disease Monitoring: From day 21 onwards, monitor mice daily for signs of arthritis. Score each paw based on the severity of swelling and erythema (e.g., on a scale of 0-4).

    • Treatment: Administer the test compound (e.g., this compound or a JAK inhibitor) orally or via another appropriate route, starting before or after the onset of disease, depending on the study design (prophylactic or therapeutic).

    • Endpoint Analysis: At the end of the study, collect tissues for histopathological analysis of joint inflammation and damage, and blood for cytokine and antibody measurements.

In Vitro Cytokine Inhibition Assay

This assay is used to determine the ability of a compound to inhibit the production of pro-inflammatory cytokines from immune cells.

Protocol:

  • Cell Culture:

    • Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll density gradient centrifugation.[19]

    • Alternatively, use a macrophage cell line such as RAW 264.7.

  • Reagents:

    • Lipopolysaccharide (LPS) to stimulate cytokine production.

    • Test compound (dissolved in a suitable solvent like DMSO).

    • Cell culture medium.

    • ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β).

  • Procedure:

    • Seed the cells in a 96-well plate at an appropriate density.

    • Pre-incubate the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/ml) for a duration sufficient to induce cytokine production (e.g., 4-24 hours).[19]

    • Collect the cell culture supernatants.

    • Measure the concentration of cytokines in the supernatants using ELISA.[19]

    • Calculate the percentage inhibition of cytokine production for each concentration of the test compound and determine the IC50 value.

T-cell Proliferation Assay

This assay measures the effect of a compound on the proliferation of T-cells, a key event in the adaptive immune response.

Protocol:

  • Cell Preparation:

    • Isolate T-cells from human PBMCs or mouse splenocytes.

    • Label the cells with a proliferation tracking dye, such as Carboxyfluorescein succinimidyl ester (CFSE) or a similar dye.

  • Reagents:

    • T-cell activators, such as anti-CD3 and anti-CD28 antibodies, or a mitogen like Phytohaemagglutinin (PHA).

    • Test compound.

    • Cell culture medium.

  • Procedure:

    • Culture the dye-labeled T-cells in a 96-well plate.

    • Add the T-cell activators to the wells.

    • Add various concentrations of the test compound.

    • Incubate the plate for 3-5 days to allow for T-cell proliferation.

    • Analyze the cells by flow cytometry. Proliferation is measured by the dilution of the tracking dye in daughter cells.

    • Quantify the percentage of proliferating cells and the proliferation index in the presence and absence of the test compound.

Summary and Future Directions

Itaconic acid prodrugs and JAK inhibitors represent two distinct and promising strategies for the treatment of inflammatory and autoimmune diseases.

  • JAK inhibitors are an established class of drugs with proven clinical efficacy in a range of conditions. Their broad-spectrum inhibition of cytokine signaling is highly effective, but also associated with a range of on-target side effects that require careful patient monitoring.

  • Itaconic acid prodrugs are an emerging therapeutic class with a multi-modal mechanism of action that includes metabolic reprogramming, antioxidant effects, and direct anti-inflammatory actions. Preclinical data is encouraging, suggesting a potentially favorable safety profile.[1]

Future research should focus on direct comparative studies of these two classes in relevant preclinical models to better understand their relative efficacy and safety. As this compound and other itaconate derivatives advance into clinical development, it will be crucial to evaluate their performance against established therapies like JAK inhibitors. The distinct mechanisms of action may also offer opportunities for combination therapies or for treating patient populations that do not respond to or cannot tolerate existing treatments.

References

A Comparative In Vitro Analysis of Novel Itaconate Prodrugs and 4-Octyl Itaconate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of recently developed itaconic acid prodrugs with the widely studied derivative, 4-octyl itaconate (4-OI). Itaconic acid, an endogenous metabolite produced by macrophages, has emerged as a key regulator of inflammation and oxidative stress. However, its therapeutic potential is limited by high polarity and poor cellular permeability. To overcome these limitations, various derivatives and prodrugs have been synthesized. This guide summarizes key experimental data from in vitro studies to facilitate a direct comparison of their performance.

Overview of Compared Compounds

4-Octyl Itaconate (4-OI): A cell-permeable ester derivative of itaconic acid that has been extensively used in preclinical research to probe the anti-inflammatory and antioxidant effects of itaconate. It effectively activates the Nrf2 pathway.[1][2][3]

Novel Itaconate Prodrugs (P2, P9, P13): A series of recently developed prodrugs designed to enhance the oral bioavailability of itaconic acid and its monoesters.[4][5][6] These prodrugs utilize isopropyloxycarbonyloxymethyl (POC) promoieties to improve cellular permeability and release the active drug intracellularly.[4][5][6]

  • P2: A bis-POC prodrug of itaconic acid (IA).[4]

  • P9: A POC prodrug of 1-methyl itaconate (1-MI).[4]

  • P13: A POC prodrug of 4-methyl itaconate (4-MI).[4]

Quantitative Data Comparison

The following tables summarize the key in vitro performance metrics of the novel itaconate prodrugs compared to 4-octyl itaconate.

Table 1: In Vitro Permeability

CompoundPermeation Index (Pe) [10-6 cm/s]Permeability Classification
Itaconic Acid (IA)<1Poor
4-Octyl Itaconate (4-OI)Data not available in comparative study-
P2 (IA Prodrug) >10 Excellent
P13 (4-MI Prodrug) >10 Excellent

Data from Parallel Artificial Membrane Permeability Assay (PAMPA) designed to mimic gastrointestinal tract permeability.[4]

Table 2: In Vitro Cytotoxicity in Normal Human Epidermal Keratinocytes (NHEKs)

CompoundConcentrationCell Viability (%)
P2 (IA Prodrug) 100 µM>80%
P9 (1-MI Prodrug) 100 µM>80%
P13 (4-MI Prodrug) 100 µM>80%

Cell viability assessed after 8 hours of treatment.[4]

Table 3: In Vitro Anti-Inflammatory Activity in NHEKs

Compound (Concentration)Inhibition of Poly(I:C)/IFNγ-induced IL-6 Expression
P2 (IA Prodrug) Significant Inhibition
P13 (4-MI Prodrug) Significant Inhibition

NHEKs were stimulated with Poly(I:C) and IFNγ to induce an inflammatory response.[4][5][6]

Mechanism of Action: Nrf2 Activation

A primary anti-inflammatory mechanism of itaconate and its derivatives is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][7][8][9] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1). Itaconate and its derivatives, being electrophilic, can directly modify cysteine residues on Keap1.[1][2][3] This modification leads to a conformational change in Keap1, resulting in the release of Nrf2. Once liberated, Nrf2 translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating their transcription.

Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Itaconate Itaconate Derivatives Keap1_Nrf2 Keap1-Nrf2 Complex Itaconate->Keap1_Nrf2 Alkylates Cysteine Residues Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Target_Genes Antioxidant & Anti-inflammatory Genes (e.g., HO-1, NQO1) ARE->Target_Genes Activates Transcription

Caption: Nrf2 activation pathway by itaconate derivatives.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to predict passive, transcellular permeability of substances through the gastrointestinal tract.

  • A filter plate is coated with a solution of lecithin (B1663433) in dodecane (B42187) to form an artificial membrane.

  • The test compound (e.g., P2, P13) is added to the donor wells (top plate).

  • A buffer solution is added to the acceptor wells (bottom plate).

  • The donor plate is placed on top of the acceptor plate, allowing the compound to permeate through the artificial membrane.

  • After a set incubation period, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS.

  • The permeability coefficient (Pe) is calculated based on these concentrations.

PAMPA_Workflow cluster_setup Assay Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis A Coat filter plate with lecithin/dodecane solution B Add test compound to donor wells A->B C Add buffer to acceptor wells B->C D Assemble donor and acceptor plates C->D E Incubate D->E F Measure compound concentration in donor and acceptor wells (LC-MS/MS) E->F G Calculate Permeability Coefficient (Pe) F->G

Caption: Workflow for the PAMPA experiment.

Cytotoxicity Assay in Normal Human Epidermal Keratinocytes (NHEKs)

This assay determines the effect of the compounds on cell viability.

  • NHEKs are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds (e.g., P2, P9, P13) or a vehicle control.

  • After an 8-hour incubation period, a cell viability reagent (e.g., CellTiter-Glo®) is added to each well.

  • The plate is incubated to allow for the luminescent signal to stabilize.

  • Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.

  • Cell viability is expressed as a percentage relative to the vehicle-treated control cells.[4]

Anti-Inflammatory Activity Assay in NHEKs

This assay measures the ability of the compounds to suppress inflammation.

  • NHEKs are seeded in plates and grown to confluency.

  • Cells are pre-treated with the test compounds (P2, P13) for a specified period.

  • Inflammation is then induced by adding a combination of Poly(I:C) (a TLR3 agonist) and Interferon-gamma (IFNγ).

  • After a 24-hour incubation with the inflammatory stimuli, the cell culture supernatant is collected.

  • The concentration of pro-inflammatory cytokines, such as Interleukin-6 (IL-6), in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • The inhibition of cytokine expression is calculated by comparing the cytokine levels in compound-treated cells to those in cells treated only with the inflammatory stimuli.[4]

Conclusion

The development of novel itaconate prodrugs, such as P2 and P13, represents a significant advancement in harnessing the therapeutic potential of itaconic acid. In vitro data demonstrates that these POC-based prodrugs exhibit excellent gastrointestinal permeability, a critical factor for oral drug delivery, which is a known limitation of itaconic acid itself.[4][5][6] Furthermore, these prodrugs show low cytotoxicity at effective concentrations and maintain the anti-inflammatory properties of the parent molecule, as evidenced by their ability to significantly inhibit pro-inflammatory cytokine expression in stimulated keratinocytes.[4]

While 4-octyl itaconate has been an invaluable tool for in vitro and preclinical research, the newer generation of prodrugs appears to offer a more promising profile for clinical translation, particularly for oral administration. Further head-to-head in vivo studies will be crucial to fully elucidate the comparative efficacy and pharmacokinetic profiles of these compounds.

References

Confirming Target Engagement of Itaconic Acid Prodrug-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key methodologies for confirming the cellular target engagement of Itaconic acid prodrug-1. As a cell-permeable derivative of the endogenous immunomodulatory metabolite itaconic acid, confirming its interaction with intracellular targets is crucial for understanding its mechanism of action and advancing its therapeutic development. This document outlines detailed experimental protocols, presents comparative quantitative data, and visualizes complex biological and experimental workflows.

Introduction to Itaconic Acid and its Prodrugs

Itaconic acid is a dicarboxylic acid produced in mammalian immune cells that plays a significant role in regulating inflammation and metabolism. Its therapeutic potential is limited by poor cell permeability. Itaconic acid prodrugs, such as this compound, are designed to overcome this limitation and effectively deliver itaconic acid into cells. Once inside the cell, the prodrug is cleaved, releasing the active itaconic acid. The primary known targets of itaconic acid are:

  • Kelch-like ECH-associated protein 1 (Keap1): Itaconic acid alkylates cysteine residues on Keap1, leading to the activation of the Nrf2 antioxidant response pathway.[1]

  • Succinate (B1194679) dehydrogenase (SDH): Itaconic acid competitively inhibits SDH, a key enzyme in the tricarboxylic acid (TCA) cycle and electron transport chain, leading to the accumulation of succinate.[2][3]

This guide will compare and contrast several state-of-the-art techniques to confirm the engagement of this compound with these targets in a cellular context.

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in intact cells. It is based on the principle that ligand binding stabilizes a target protein, resulting in a higher melting temperature.[4]

Experimental Protocol: CETSA for Keap1 and SDH Engagement
  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., RAW 264.7 macrophages) to 80% confluency.

    • Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 2-4 hours) to allow for prodrug conversion and target engagement.

  • Heat Challenge:

    • Harvest and wash the cells, then resuspend them in a buffer with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C.

  • Cell Lysis and Fractionation:

    • Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.

    • Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Quantification and Detection:

    • Collect the supernatant (soluble fraction) and determine the protein concentration.

    • Analyze the abundance of the target proteins (Keap1 and SDH) in the soluble fraction by Western blotting or ELISA.

  • Data Analysis:

    • Quantify the band intensities and normalize them to the intensity at the lowest temperature (e.g., 40°C).

    • Plot the normalized intensity against temperature to generate melting curves. A rightward shift in the melting curve for the drug-treated samples compared to the vehicle control indicates target stabilization and engagement.

    • For isothermal dose-response (ITDR) CETSA, cells are treated with a range of drug concentrations and heated at a single, optimized temperature. The resulting dose-response curve can be used to determine the EC50 for target engagement.[5]

Illustrative Data Presentation
Target ProteinTreatmentMelting Temperature (Tm) (°C)Thermal Shift (ΔTm) (°C)Cellular EC50 (ITDR-CETSA)
Keap1 Vehicle52.1--
This compound (10 µM)55.8+3.72.5 µM
SDH Vehicle58.4--
This compound (50 µM)60.2+1.815 µM

Note: These are representative data to illustrate the expected outcome of a CETSA experiment.

CETSA_Workflow cluster_cell_culture 1. Cell Treatment cluster_lysis 3. Lysis & Separation cluster_analysis 4. Analysis start Cells in Culture treat Incubate with This compound start->treat heat Apply Temperature Gradient lyse Cell Lysis centrifuge Centrifugation lyse->centrifuge soluble Soluble Fraction (Target + Ligand) centrifuge->soluble pellet Aggregated Fraction (Unbound Target) centrifuge->pellet Pellet analysis Western Blot / ELISA for Keap1 / SDH soluble->analysis

Figure 1: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Competitive Binding Assays

Competitive binding assays are used to determine the affinity of a ligand for its target protein by measuring its ability to compete with a known, often labeled, binder. These assays are typically performed using purified proteins or cell lysates.

Experimental Protocol: Competitive Binding for SDH
  • Preparation of Reagents:

    • Purify recombinant SDH protein.

    • Use a known labeled ligand for SDH (e.g., a radiolabeled or fluorescently tagged succinate analog) or a substrate-based enzymatic assay. For an enzymatic assay, succinate is the natural substrate, and the product formation (fumarate) is measured.

    • Prepare a dilution series of this compound (pre-incubated in a cellular lysate to allow for conversion to itaconic acid).

  • Assay Performance (Enzymatic Inhibition format):

    • In a microplate, combine the purified SDH enzyme with the itaconic acid dilutions.

    • Initiate the enzymatic reaction by adding a saturating concentration of the substrate (succinate) and any necessary cofactors.

    • Monitor the rate of product formation over time using a spectrophotometer or plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of itaconic acid relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the itaconic acid concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of itaconic acid that inhibits 50% of the enzyme's activity.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and its affinity (Km) for the enzyme. A kinetic analysis has determined a Ki for itaconate of 0.22 mM for SDH.[3]

Illustrative Data Presentation
Target ProteinAssay TypeLigandIC50Ki
SDH Enzymatic InhibitionItaconic Acid350 µM220 µM
Keap1 Fluorescence PolarizationItaconic Acid Derivative5 µMNot Determined

Note: These are representative data. The IC50 for itaconic acid's inhibition of SDH can vary depending on the assay conditions. The Keap1 data is hypothetical for a derivative, as direct binding assays for itaconic acid itself are less common than functional assays.

Competitive_Binding_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay cluster_detection 3. Detection cluster_analysis 4. Analysis target Purified Target (e.g., SDH) reaction Enzymatic Reaction: Target + Substrate + Varying [Itaconic Acid] target->reaction ligand Itaconic Acid (from prodrug) ligand->reaction substrate Substrate (Succinate) substrate->reaction measure Measure Product Formation Rate reaction->measure plot Plot % Inhibition vs. log[Itaconic Acid] measure->plot ic50 Determine IC50/Ki plot->ic50

Figure 2: Workflow for a competitive binding assay (enzymatic inhibition format).

Downstream Target Engagement & Metabolic Readouts

Confirming that this compound engages its targets can also be achieved by measuring the direct downstream consequences of target interaction.

A. Nrf2 Pathway Activation (Keap1 Engagement)

Engagement of Keap1 by itaconic acid leads to the stabilization and nuclear translocation of Nrf2, which in turn drives the expression of antioxidant genes like HMOX1 and NQO1.

Experimental Protocol:

  • Cell Treatment: Treat cells (e.g., THP-1 macrophages) with a dose range of this compound for a specified time (e.g., 6-24 hours).

  • Analysis of Nrf2 Activation:

    • Western Blot: Analyze whole-cell lysates for the upregulation of Nrf2, HMOX1, and NQO1 protein levels.

    • qPCR: Extract RNA and perform quantitative real-time PCR to measure the mRNA expression of HMOX1 and NQO1.

  • Data Analysis: Quantify the fold change in protein or mRNA expression relative to vehicle-treated cells. Determine the EC50 for the induction of Nrf2 target genes. For example, the cell-permeable derivative 4-octyl itaconate (4-OI) has been shown to induce Nrf2 activation.

B. Succinate Accumulation (SDH Engagement)

Inhibition of SDH by itaconic acid leads to the accumulation of its substrate, succinate.

Experimental Protocol:

  • Cell Treatment: Treat cells with this compound.

  • Metabolite Extraction: Harvest the cells and perform metabolite extraction.

  • Quantification of Succinate: Analyze the cell extracts using liquid chromatography-mass spectrometry (LC-MS) to quantify the intracellular levels of succinate.

  • Data Analysis: Determine the fold change in succinate levels compared to control cells and calculate the EC50 for succinate accumulation. It has been shown that itaconate treatment leads to increased succinate levels.[6]

Illustrative Data Presentation
ReadoutAssay TypeLigandEC50 / IC50
Nrf2 Target Gene (HMOX1) Induction qPCR4-Octyl Itaconate50-100 µM
Pro-inflammatory Cytokine (IL-1β) Inhibition ELISA4-Octyl Itaconate~125 µM
Succinate Accumulation LC-MSItaconic AcidDose-dependent increase

Note: Data for 4-Octyl Itaconate is used as a representative cell-permeable itaconate derivative.

Signaling_Pathway cluster_prodrug Cellular Entry & Activation cluster_keap1_nrf2 Keap1-Nrf2 Pathway cluster_sdh SDH Inhibition prodrug Itaconic Acid Prodrug-1 ia Itaconic Acid prodrug->ia Esterases keap1_nrf2 Keap1-Nrf2 Complex ia->keap1_nrf2 Alkylates Cysteines (Inhibition) sdh SDH ia->sdh Competitive Inhibition nrf2 Nrf2 keap1_nrf2->nrf2 Release nucleus Nucleus nrf2->nucleus Translocation are Antioxidant Response Element (ARE) genes HMOX1, NQO1 Expression are->genes succinate Succinate succinate->sdh fumarate Fumarate sdh->fumarate

Figure 3: Signaling pathways affected by Itaconic Acid.

Comparison of Methods

MethodPrincipleThroughputAdvantagesDisadvantages
CETSA Ligand-induced thermal stabilization of the target protein.[4]Low to Medium- Label-free- Performed in intact cells, physiologically relevant- Direct measure of target binding- Requires specific antibodies for detection- Not all proteins show a significant thermal shift- Indirect measure of affinity
Competitive Binding Assay Competition between the test compound and a known ligand for the target protein.High- Quantitative (IC50, Ki)- Can determine direct binding affinity- Typically requires purified protein (in vitro)- May require labeled ligands- Does not fully recapitulate the cellular environment
Downstream/Metabolic Readouts Measurement of the functional consequences of target engagement.Medium to High- Provides information on the functional outcome of target binding- Can be highly sensitive- Indirect measure of target engagement- Can be influenced by off-target effects- May not be suitable for all targets

Conclusion

Confirming the cellular target engagement of this compound requires a multi-faceted approach. The Cellular Thermal Shift Assay (CETSA) provides direct evidence of target binding in a native cellular context, making it a valuable tool for validating engagement with both Keap1 and SDH. Competitive binding assays , while typically performed in vitro, offer quantitative measures of binding affinity (IC50, Ki) and are particularly useful for targets with known enzymatic activity like SDH. Finally, downstream and metabolic readouts , such as the activation of the Nrf2 pathway and the accumulation of succinate, provide crucial functional validation of target engagement.

For a comprehensive understanding of this compound's mechanism of action, it is recommended to employ a combination of these methods. CETSA can provide the initial confirmation of intracellular target binding, which can then be quantified using competitive binding assays and functionally validated by measuring downstream signaling and metabolic changes. This integrated approach will provide the robust data necessary for the continued development of this compound as a therapeutic agent.

References

A Head-to-Head Comparison of Itaconate Prodrugs P2 and P13: Enhancing the Therapeutic Potential of Itaconate

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are increasingly turning their attention to itaconate, an endogenous metabolite with potent immunomodulatory properties. However, its therapeutic application has been hampered by high polarity and poor cell permeability. To overcome these limitations, prodrug strategies have been employed, leading to the development of promising candidates like P2 and P13. This guide provides a detailed side-by-side comparison of these two isopropyloxycarbonyloxymethyl (POC)-based itaconate prodrugs, supported by experimental data to inform future research and development.

Itaconic acid (IA), a key player in the regulation of immune responses and inflammation, holds significant therapeutic promise.[1][2] Its clinical translation, however, is challenged by its inherent physicochemical properties. The development of prodrugs such as P2 (a prodrug of itaconic acid) and P13 (a prodrug of 4-methyl itaconate, 4-MI) represents a significant step forward in harnessing the therapeutic benefits of itaconate.[3][4] These prodrugs are designed to improve cellular uptake and oral bioavailability, releasing the active itaconate or its derivative intracellularly.[3][4][5]

Performance Data at a Glance: P2 vs. P13

A direct comparison of P2 and P13 reveals their distinct yet favorable profiles in terms of stability, permeability, and immunomodulatory activity. The following tables summarize the key quantitative data from preclinical studies.

Parameter P2 (Itaconic Acid Prodrug) P13 (4-Methyl Itaconate Prodrug)
Chemical Stability (Simulated Gastric Fluid, pH 1.2, 1h) StableStable
Permeability (Caco-2 Assay, Papp A→B, 10-6 cm/s) HighHigh
Active Moiety Released Itaconic Acid (IA)4-Methyl Itaconate (4-MI)
Oral Bioavailability (Mouse) Releases micromolar concentrations of IAReleases micromolar concentrations of 4-MI
Table 1: Physicochemical and Pharmacokinetic Properties of P2 and P13.
Target Gene P2 Inhibition (%) at 100 µM P13 Inhibition (%) at 100 µM
CXCL9 > 90%> 90%
CXCL10 > 90%> 90%
CXCL11 > 90%> 90%
IL-6 > 90%> 90%
IFNβ > 90%~50%
TLR3 > 90%> 90%
Table 2: Inhibition of Poly(I:C)/IFNγ-Induced Gene Expression in Human Epidermal Keratinocytes by P2 and P13.[4]

In-Depth Experimental Analysis

The superior performance of P2 and P13 as itaconate prodrugs is substantiated by a series of rigorous in vitro and in vivo experiments.

In Vitro Stability and Permeability

Both P2 and P13 demonstrated excellent stability in simulated gastric fluid, a critical attribute for oral drug candidates. Furthermore, their permeability was assessed using the Caco-2 cell monolayer model, which is a well-established in vitro system for predicting human intestinal absorption.[5] Both prodrugs exhibited high permeability, indicating their potential for efficient absorption following oral administration.[4]

Immunomodulatory Efficacy in Human Keratinocytes

A key measure of the prodrugs' efficacy is their ability to suppress inflammatory responses. In a study using human epidermal keratinocytes stimulated with Poly(I:C) and IFNγ to mimic an inflammatory state, both P2 and P13 showed significant, dose-dependent inhibition of key inflammatory chemokines and cytokines.[4] Notably, P2 and P13 potently inhibited the expression of CXCL9, CXCL10, CXCL11, and IL-6.[4] Interestingly, P2 also demonstrated strong inhibition of IFNβ and TLR3, while P13's effect on IFNβ was less pronounced.[4] This suggests that while both prodrugs are effective immunomodulators, they may have subtle differences in their downstream effects.

Oral Bioavailability in Mice

Pharmacokinetic studies in mice confirmed the successful oral delivery of the active moieties.[4] Following oral administration, both P2 and P13 led to the release of micromolar concentrations of itaconic acid and 4-methyl itaconate, respectively, in the systemic circulation.[3][4][5] This demonstrates that the prodrug strategy effectively overcomes the bioavailability limitations of the parent compounds.

Signaling Pathways and Mechanism of Action

Itaconate and its derivatives exert their immunomodulatory effects through multiple signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of P2 and P13.

Itaconate_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular P2_P13 Prodrugs (P2, P13) Itaconate Itaconate / 4-MI P2_P13->Itaconate Intracellular Release Nrf2_pathway Nrf2 Pathway Itaconate->Nrf2_pathway Activates NFkB_pathway NF-κB Pathway Itaconate->NFkB_pathway Inhibits JAK_STAT_pathway JAK/STAT Pathway Itaconate->JAK_STAT_pathway Inhibits SDH Succinate (B1194679) Dehydrogenase (SDH) Itaconate->SDH Inhibits Anti_inflammatory Anti_inflammatory Nrf2_pathway->Anti_inflammatory Anti-inflammatory & Antioxidant Effects Pro_inflammatory Pro_inflammatory NFkB_pathway->Pro_inflammatory Pro-inflammatory Cytokines JAK_STAT_pathway->Pro_inflammatory

Caption: Itaconate prodrugs P2 and P13 release their active moieties intracellularly, which then modulate key inflammatory signaling pathways.

The primary mechanisms of action for itaconate include the activation of the Nrf2 pathway, which upregulates antioxidant and anti-inflammatory genes, and the inhibition of the NF-κB and JAK/STAT signaling pathways, which are critical for the production of pro-inflammatory cytokines.[1][2][6][7] Additionally, itaconate is known to inhibit the enzyme succinate dehydrogenase (SDH), a key component of the Krebs cycle and inflammatory signaling.[7]

Experimental Methodologies

The following are summaries of the key experimental protocols used to evaluate P2 and P13.

In Vitro Stability Assay
  • Objective: To assess the stability of the prodrugs in a simulated gastric environment.

  • Method: Prodrugs were incubated in simulated gastric fluid (pH 1.2) at 37°C for 1 hour. The remaining concentration of the prodrug was then quantified using High-Performance Liquid Chromatography (HPLC).

Caco-2 Permeability Assay
  • Objective: To determine the intestinal permeability of the prodrugs.

  • Method: Caco-2 cells were seeded on Transwell inserts and cultured for 21-25 days to form a confluent monolayer. The prodrug solution was added to the apical (A) side, and the amount of prodrug transported to the basolateral (B) side was measured over time using LC-MS/MS. The apparent permeability coefficient (Papp) was calculated.

Caco2_Workflow cluster_workflow Caco-2 Permeability Assay Workflow start Seed Caco-2 cells on Transwell inserts culture Culture for 21-25 days to form monolayer start->culture add_prodrug Add prodrug to apical side culture->add_prodrug incubate Incubate at 37°C add_prodrug->incubate sample Sample from basolateral side incubate->sample analyze Analyze by LC-MS/MS and calculate Papp sample->analyze

Caption: Workflow for assessing the intestinal permeability of itaconate prodrugs using the Caco-2 cell model.

Pharmacokinetic Study in Mice
  • Objective: To evaluate the oral bioavailability and the release of the active moieties in vivo.

  • Method: The prodrugs were administered to mice via oral gavage. Blood samples were collected at various time points, and the plasma concentrations of the prodrug and the released active compound (itaconic acid or 4-methyl itaconate) were determined by LC-MS/MS.

Inhibition of Poly(I:C)/IFNγ-Induced Cytokine Expression
  • Objective: To assess the immunomodulatory activity of the prodrugs in a cellular model of skin inflammation.

  • Method: Normal Human Epidermal Keratinocytes (NHEKs) were pre-treated with varying concentrations of the prodrugs for 1 hour. The cells were then stimulated with a combination of Poly(I:C) and IFNγ for 24 hours. The expression levels of target inflammatory genes were quantified using quantitative real-time PCR (qRT-PCR).

Conclusion

The development of itaconate prodrugs P2 and P13 represents a significant advancement in overcoming the delivery challenges of itaconic acid. Both prodrugs exhibit favorable stability, high permeability, and potent immunomodulatory effects. While both are highly effective, P2 shows a broader inhibitory profile on inflammatory markers in the tested keratinocyte model. The data presented here provides a solid foundation for the further development of these promising therapeutic candidates for a range of inflammatory and autoimmune disorders. Future studies should focus on head-to-head efficacy in relevant disease models to fully delineate their therapeutic potential.

References

Evaluating the Specificity of Itaconic Acid Prodrug-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a representative itaconic acid prodrug, herein referred to as "Itaconic acid prodrug-1," and the Janus kinase (JAK) inhibitor, Tofacitinib. For the purpose of this guide, "this compound" is defined as the pivaloyloxymethyl (POC)-based prodrug of 4-methyl itaconate (P13), a compound that has shown promise in preclinical studies. This comparison focuses on the specificity of their mechanisms of action, their effects on cytokine signaling, and their potential for off-target effects, supported by available experimental data.

Introduction to this compound and Tofacitinib

Itaconic acid is an endogenous metabolite produced by macrophages during inflammation that exhibits immunomodulatory properties.[1] However, its therapeutic potential is limited by poor cell permeability. To overcome this, prodrugs of itaconic acid and its derivatives have been developed. "this compound" (P13) is an orally available prodrug of 4-methyl itaconate designed to enhance cellular uptake and release the active metabolite intracellularly.[1][2][3] The primary mechanism of action of itaconate is the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the tricarboxylic acid (TCA) cycle.[1][4]

Tofacitinib is a small molecule inhibitor of Janus kinases (JAKs), a family of enzymes that play a crucial role in cytokine signaling pathways that regulate immune cell function and inflammation.[5][6] It is approved for the treatment of several autoimmune diseases. Tofacitinib primarily inhibits JAK1 and JAK3, with lower potency against JAK2 and TYK2.[6]

Comparative Data

The following tables summarize the available quantitative data for this compound (via its active form, 4-methyl itaconate) and Tofacitinib.

Table 1: Mechanism of Action and On-Target Potency
FeatureThis compound (active form: 4-methyl itaconate)Tofacitinib
Primary Target(s) Succinate Dehydrogenase (SDH)Janus Kinase 1 (JAK1), Janus Kinase 3 (JAK3)
Mechanism Competitive inhibition of SDH, leading to alterations in cellular metabolism and reduced production of pro-inflammatory mediators.[4]Inhibition of the ATP-binding site of JAKs, blocking the phosphorylation and activation of STATs, thereby interrupting cytokine signaling.[5]
On-Target Potency (IC50) Not explicitly reported in the reviewed literature. Described as a competitive inhibitor of SDH.[4]JAK1: 1.7 - 81 nMJAK2: 1.8 - 80 nMJAK3: 0.75 - 34 nM[6]
Table 2: Cytokine Inhibition Profile
CytokineThis compound (P13)Tofacitinib (in human whole blood)
Experimental System Poly(I:C)/IFNγ-stimulated human epidermal keratinocytes[1]Cytokine-stimulated human whole blood[7][8][9]
IL-6 Significant inhibition (>90%)[1]IC50: Varies by study and cell type[7][8][9]
IL-1β Significant attenuation[10]-
IFNβ Significant attenuation[10]-
IL-2, IL-4, IL-15, IL-21 (JAK1/3 dependent) Not reportedPotent inhibition[8]
IFNα, IFNγ (JAK1/2 dependent) Not reportedPotent inhibition[7][8]
IL-10, IL-12, IL-23 Not reportedLess potent inhibition[7]

Note: A direct quantitative comparison is challenging due to the different experimental systems used.

Table 3: Off-Target Effects and Toxicity
FeatureThis compound (P13)Tofacitinib
Known Off-Targets Data from broad kinome-wide screening is not publicly available. As a metabolite derivative, off-target effects are hypothesized to be minimal.Can inhibit other kinases to a lesser extent. Potential off-targets identified include TRPM6 and PKN2.[5]
Preclinical Toxicity No significant effect on body weight or hematological parameters in mice with chronic administration.[11]-
Clinical Side Effects Not applicable (in preclinical development).Increased risk of serious infections, changes in blood cell counts, liver enzyme abnormalities, and lipid profile changes.[5]

Signaling Pathway Diagrams

Itaconic_Acid_Pathway cluster_extracellular Extracellular Space Prodrug-1 Itaconic Acid Prodrug-1 (P13) Itaconic_Acid Itaconic_Acid Prodrug-1->Itaconic_Acid Esterases SDH SDH Itaconic_Acid->SDH KEAP1 KEAP1 Itaconic_Acid->KEAP1 Glycolysis Glycolysis Itaconic_Acid->Glycolysis Inflammasome Inflammasome Itaconic_Acid->Inflammasome Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH Nrf2 Nrf2 KEAP1->Nrf2 ARE ARE Nrf2->ARE Gene_Expression Gene_Expression ARE->Gene_Expression

Caption: Signaling pathway of this compound.

Tofacitinib_Pathway cluster_extracellular Extracellular Space Cytokine Cytokine (e.g., IL-6, IFNγ) Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT DNA DNA pSTAT->DNA Translocation Gene_Expression Gene_Expression DNA->Gene_Expression Tofacitinib Tofacitinib Tofacitinib->JAK

Caption: Signaling pathway of Tofacitinib.

Experimental Workflows and Logical Relationships

Specificity_Workflow Start Start: Select Test Compounds On_Target On-Target Activity Assay (e.g., SDH or JAK activity) Start->On_Target Off_Target Off-Target Screening (e.g., Kinase Panel) Start->Off_Target Cell_Based Cell-Based Functional Assays Start->Cell_Based Data_Analysis Data Analysis and Specificity Profiling On_Target->Data_Analysis Off_Target->Data_Analysis Cytokine Cytokine Release Assay Cell_Based->Cytokine Viability Cell Viability Assay Cell_Based->Viability Cytokine->Data_Analysis Viability->Data_Analysis Conclusion Conclusion: Comparative Specificity Data_Analysis->Conclusion

Caption: Experimental workflow for specificity evaluation.

Logical_Comparison Prodrug {this compound (P13) | {Mechanism: SDH Inhibition | Primary Effect: Metabolic reprogramming, Anti-inflammatory}} Comparison Comparative Evaluation Prodrug->Comparison Tofacitinib {Tofacitinib | {Mechanism: JAK Inhibition | Primary Effect: Blocks cytokine signaling}} Tofacitinib->Comparison Specificity {Specificity | {On-Target Potency | Off-Target Profile}} Comparison->Specificity Functional_Outcome {Functional Outcome | {Cytokine Inhibition | Therapeutic Effect}} Comparison->Functional_Outcome

Caption: Logical relationship for comparative evaluation.

Experimental Protocols

Succinate Dehydrogenase (SDH) Activity Assay

Objective: To determine the inhibitory effect of 4-methyl itaconate (the active form of this compound) on SDH activity.

Materials:

  • Isolated mitochondria or cell lysates

  • SDH Assay Buffer (e.g., from a commercial kit like Abcam ab228560 or Sigma-Aldrich MAK197)[12][13]

  • SDH Substrate Mix (containing succinate)[13]

  • SDH Probe (an artificial electron acceptor, e.g., DCIP)[12][13]

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 600 nm

Protocol:

  • Sample Preparation: Prepare mitochondrial or cell lysates according to standard protocols.[12][13]

  • Reaction Setup: In a 96-well plate, add the sample (lysate or mitochondria) to wells. Include a positive control (purified SDH) and a blank (assay buffer only).

  • Inhibitor Addition: Add varying concentrations of 4-methyl itaconate to the sample wells.

  • Reaction Initiation: Add the SDH Reaction Mix (containing substrate and probe) to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 600 nm in kinetic mode at 25°C for 10-30 minutes. The decrease in absorbance corresponds to the reduction of the probe by SDH activity.[12]

  • Data Analysis: Calculate the rate of reaction (change in absorbance over time) for each condition. Determine the IC50 value of 4-methyl itaconate by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

JAK Kinase Activity Assay

Objective: To determine the inhibitory effect of Tofacitinib on the activity of JAK1, JAK2, and JAK3.

Materials:

  • Recombinant human JAK1, JAK2, and JAK3 enzymes

  • Kinase assay buffer

  • ATP

  • Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • Tofacitinib

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well white microplate

  • Luminometer

Protocol:

  • Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the specific JAK enzyme, and the substrate peptide.

  • Inhibitor Addition: Add serial dilutions of Tofacitinib to the wells. Include a no-inhibitor control and a no-enzyme control.

  • Reaction Initiation: Add ATP to all wells to start the kinase reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each Tofacitinib concentration and determine the IC50 values for each JAK isoform.

Cytokine Release Assay in Human Epidermal Keratinocytes

Objective: To compare the effects of this compound and Tofacitinib on the release of pro-inflammatory cytokines from stimulated keratinocytes.

Materials:

  • Normal Human Epidermal Keratinocytes (NHEKs)

  • Keratinocyte growth medium

  • Polyinosinic:polycytidylic acid (Poly(I:C))

  • Interferon-gamma (IFNγ)

  • This compound (P13)

  • Tofacitinib

  • ELISA kits for target cytokines (e.g., IL-6, IL-1β)

  • 96-well cell culture plates

Protocol:

  • Cell Culture: Seed NHEKs in 96-well plates and grow to confluence.

  • Pre-treatment: Treat the cells with various concentrations of P13 or Tofacitinib for a specified period (e.g., 1 hour).

  • Stimulation: Stimulate the cells with a combination of Poly(I:C) and IFNγ to induce cytokine production.[1] Include unstimulated and vehicle-treated controls.

  • Incubation: Incubate the cells for a suitable time (e.g., 24 hours) to allow for cytokine secretion.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentration of the target cytokines in the supernatants using specific ELISA kits according to the manufacturer's protocols.

  • Data Analysis: Compare the levels of cytokine release in the drug-treated groups to the stimulated control group to determine the inhibitory effect of each compound.

Cell Viability Assay (MTS Assay)

Objective: To assess the cytotoxicity of this compound and Tofacitinib.

Materials:

  • Cell line of interest (e.g., NHEKs)

  • Cell culture medium

  • This compound (P13)

  • Tofacitinib

  • MTS reagent

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Compound Treatment: Add serial dilutions of P13 or Tofacitinib to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for a desired exposure period (e.g., 24, 48, or 72 hours).

  • MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

Conclusion

This guide provides a comparative framework for evaluating the specificity of this compound (represented by P13) and Tofacitinib. The available data suggests that these two compounds have distinct mechanisms of action and, consequently, different specificity profiles. This compound acts as a metabolic modulator by inhibiting SDH, while Tofacitinib directly targets the JAK-STAT signaling pathway.

While Tofacitinib has a well-characterized profile of on-target and off-target kinase inhibition, the specificity of itaconate prodrugs is an area of ongoing research. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies to further elucidate the specificity and therapeutic potential of these promising immunomodulatory agents. A direct, head-to-head comparison in the same experimental systems would be invaluable for a more definitive assessment of their relative specificity and efficacy.

References

cross-validation of Itaconic acid prodrug-1 activity in different cell types

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of Itaconic Acid Prodrug-1 activity. This guide provides an objective comparison of its performance with other alternatives, supported by experimental data.

Itaconic acid, an endogenous metabolite produced by immune cells, has emerged as a significant immunomodulatory molecule with potent anti-inflammatory and antioxidant properties.[1][2] However, its therapeutic application is hampered by high polarity and poor cell permeability. To overcome this limitation, various prodrug strategies have been developed to enhance its bioavailability and intracellular delivery. This guide focuses on a comparative analysis of the activity of representative itaconic acid prodrugs, herein referred to as "this compound" for the purpose of this guide, across different cell types. We will be comparing the activities of prominent itaconic acid derivatives such as 4-octyl itaconate (4-OI), dimethyl itaconate (DMI), and isopropyloxycarbonyloxymethyl (POC)-based prodrugs.

The primary mechanisms of action for itaconate and its derivatives involve the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the tricarboxylic acid (TCA) cycle, which leads to an accumulation of succinate.[3][4][5] Additionally, itaconate and its prodrugs are known to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of antioxidant responses, by alkylating cysteine residues on Keap1.[2][6] These actions collectively contribute to the modulation of inflammatory responses.

Signaling Pathways of Itaconic Acid Prodrugs

Itaconic_Acid_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Prodrug Itaconic Acid Prodrug Itaconate Itaconate Prodrug->Itaconate Esterases Nrf2_Keap1 Nrf2-Keap1 Complex Itaconate->Nrf2_Keap1 Alkylates Cysteine Residues on Keap1 GAPDH GAPDH Itaconate->GAPDH Inhibition SDH Succinate Dehydrogenase (Complex II) Itaconate->SDH Inhibition Keap1 Keap1 Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release ARE Antioxidant Response Element Nrf2->ARE Translocation Glycolysis Glycolysis GAPDH->Glycolysis Antioxidant_Genes Antioxidant & Anti-inflammatory Genes (e.g., HO-1) ARE->Antioxidant_Genes Transcription Succinate Succinate Succinate->SDH TCA_Cycle TCA Cycle TCA_Cycle->Succinate

Fig. 1: Signaling pathway of itaconic acid prodrugs.

Comparative Activity in Different Cell Types

The following tables summarize the activity of various itaconic acid prodrugs in immune, epithelial, and fibroblast cell lines.

Table 1: Activity in Immune Cells (Macrophages)

ProdrugCell LineConcentrationEffectReference
4-Octyl Itaconate (4-OI)Murine BMDM25-200 µMInhibition of Pam3CSK4-induced prostaglandin (B15479496) production.[7]
4-Octyl Itaconate (4-OI)Human PBMCs200 µMInhibition of Pam3CSK4-induced prostaglandin production.[7]
4-Octyl Itaconate (4-OI)Murine BMDM250 µMSuppression of LPS-induced CCL3, CCL5, and CCL22 chemokines (Nrf2-dependent).[8]
4-Octyl Itaconate (4-OI)Human THP-1100 µMActivation of Nrf2 signaling and inhibition of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).[9][10]
4-Octyl Itaconate (4-OI)Human PBMCs from SLE patientsNot specifiedActivation of Nrf2 signaling and inhibition of pro-inflammatory cytokines.[9][10]
4-Octyl Itaconate (4-OI)Murine Peritoneal MacrophagesNot specifiedDownregulation of M1 macrophage polarization and inhibition of MAPK activation.[11]
Dimethyl Itaconate (DMI)Murine BMDMNot specifiedInhibition of LPS-induced IL-1β, IL-12p70, and IL-6 (no effect on TNF-α).[12]
Dimethyl Itaconate (DMI)Murine Macrophages20 mg/mouse (in vivo)Upregulation of IL-6 production in LPS-induced inflammation.[13]

Table 2: Activity in Epithelial Cells

ProdrugCell LineConcentrationEffectReference
POC-based prodrugs (P2, P13)Human Epidermal Keratinocytes (NHEK)Not specifiedSignificant inhibition of Poly(I:C)/IFNγ-induced inflammatory cytokines (>90% inhibition of TLR3 and IL-6 mRNA).[14][15][16]
4-Octyl Itaconate (4-OI)Human A549 (Lung Epithelial)250 µMSuppression of IL-1β-induced CCL5 and CCL22 chemokines.[8]
Dimethyl Itaconate (DMI)Human Epithelial CellsNot specifiedInhibition of TNF-α induced NF-κB signaling.[17]
Dimethyl Itaconate (DMI)Intestinal Epithelial CellsNot specifiedInhibition of IL-1β and CCL2 secretion.[18]

Table 3: Activity in Fibroblasts

| Prodrug | Cell Line | Concentration | Effect | Reference | | :--- | :--- | :--- | :--- | | 4-Octyl Itaconate (4-OI) | Human Dermal Fibroblasts (SSc) | 100 µM | Reduced collagen levels by ~60%. |[19] | | 4-Octyl Itaconate (4-OI) | Human Dermal Fibroblasts | 100 µM | Reduced LPS-induced IL-6 and MCP-1 release. |[19] | | 4-Octyl Itaconate (4-OI) | Human Dermal Fibroblasts | 100 µM | Reduced TGF-β1-induced collagen production. |[19] |

Experimental Workflow

Experimental_Workflow cluster_assays 6. Downstream Assays Cell_Culture 1. Cell Culture (e.g., Macrophages, Epithelial Cells) Pre-treatment 2. Pre-treatment with Itaconic Acid Prodrug Cell_Culture->Pre-treatment Stimulation 3. Inflammatory Stimulation (e.g., LPS, Poly(I:C)/IFNγ) Pre-treatment->Stimulation Incubation 4. Incubation Stimulation->Incubation Collection 5. Collection of Supernatant and Cell Lysate Incubation->Collection ELISA Cytokine Measurement (ELISA) Collection->ELISA Viability Cell Viability (MTT Assay) Collection->Viability Nrf2_Assay Nrf2 Activation (Western Blot/qPCR) Collection->Nrf2_Assay SDH_Assay SDH Activity Assay Collection->SDH_Assay

Fig. 2: General experimental workflow for assessing prodrug activity.

Experimental Protocols

Cell Culture and Treatment

Murine macrophage cell lines (e.g., RAW264.7) or primary bone marrow-derived macrophages (BMDMs) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.[20] Human peripheral blood mononuclear cells (PBMCs) can be isolated from whole blood and cultured in RPMI-1640 medium.[7] For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of the itaconic acid prodrug (e.g., 4-OI at 25-250 µM) or vehicle control (DMSO) for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory agent like Lipopolysaccharide (LPS; 100 ng/mL) or Poly(I:C)/IFNγ.[7][8][20]

Cytokine Measurement (ELISA)

Cell culture supernatants are collected after treatment and stimulation. The concentrations of cytokines such as TNF-α, IL-6, and IL-1β are measured using commercially available ELISA kits according to the manufacturer's instructions.[6][21][22] Briefly, a capture antibody specific for the cytokine of interest is coated onto a 96-well plate. After blocking, standards and samples are added to the wells. A biotinylated detection antibody is then added, followed by a streptavidin-HRP conjugate. The addition of a substrate solution (e.g., TMB) results in a colorimetric reaction that is stopped with a stop solution. The absorbance is read at 450 nm, and cytokine concentrations are determined from a standard curve.[6][22]

Cell Viability Assay (MTT Assay)

To assess the cytotoxicity of the prodrugs, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be performed. Cells are seeded in a 96-well plate and treated with various concentrations of the itaconic acid prodrug for a specified duration. MTT solution is then added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells. The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage of the vehicle-treated control.

Nrf2 Activation Assay

Activation of the Nrf2 pathway can be assessed by measuring the expression of Nrf2 target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), using quantitative real-time PCR (qPCR) or Western blotting for the respective proteins.[9] For Western blotting, cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with specific antibodies against Nrf2, HO-1, or NQO1. An alternative method is to use a luciferase reporter assay where cells are transfected with a plasmid containing the antioxidant response element (ARE) upstream of a luciferase gene. Nrf2 activation leads to increased luciferase expression, which can be quantified by measuring luminescence.[19]

Succinate Dehydrogenase (SDH) Activity Assay

SDH activity can be measured in isolated mitochondria or whole-cell lysates. The assay is based on the reduction of a specific substrate by SDH. For example, the activity can be determined by monitoring the reduction of 2,6-dichlorophenolindophenol (DCPIP) spectrophotometrically at 600 nm. The reaction mixture typically contains the cell lysate or mitochondrial fraction, succinate as the substrate, and DCPIP. The rate of decrease in absorbance is proportional to the SDH activity.[3][4]

References

Assessing the Translational Potential of Itaconic Acid Prodrug-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the translational potential of Itaconic Acid Prodrug-1 (IA-P1), a novel orally available prodrug of the endogenous immunomodulatory metabolite, itaconic acid. It objectively compares the performance of IA-P1 with its parent compound, itaconic acid, and provides supporting experimental data and detailed methodologies for key validation experiments.

Introduction: Overcoming the Delivery Challenge of Itaconic Acid

Itaconic acid (IA) is an endogenous metabolite produced in macrophages that plays a crucial role in regulating inflammation and immunity.[1][2] Its therapeutic potential is significant for a range of inflammatory diseases, including psoriasis, rheumatoid arthritis, and multiple sclerosis.[1][3] However, the clinical translation of itaconic acid has been hampered by its high polarity, which results in poor cellular permeability and low oral bioavailability.[4][5]

To address this limitation, prodrug strategies have been developed to enhance the delivery of itaconic acid. This guide focuses on a leading orally available prodrug candidate, referred to here as this compound (IA-P1), which is based on the isopropyloxycarbonyloxymethyl (POC) promoiety (referred to as P2 in recent literature).[1][4][5] This approach aims to mask the polar carboxyl groups of itaconic acid, improving its membrane permeability and allowing for efficient systemic delivery, after which it is metabolized to release the active itaconic acid intracellularly.

Mechanism of Action of Itaconic Acid

Once released from its prodrug form, itaconic acid exerts its immunomodulatory effects through multiple signaling pathways.[1][6][7][8][9] These mechanisms offer a multi-pronged approach to dampening inflammation, distinguishing it from many existing anti-inflammatory agents that target single pathways.

The key mechanisms of action for itaconic acid are:

  • Inhibition of Succinate (B1194679) Dehydrogenase (SDH): Itaconic acid structurally resembles succinate and can competitively inhibit SDH, a key enzyme in the tricarboxylic acid (TCA) cycle. This leads to an accumulation of succinate, which can modulate inflammatory responses.[1][7][10]

  • Activation of the Nrf2 Pathway: Itaconic acid can alkylate cysteine residues on Keap1, leading to the activation of the transcription factor Nrf2.[1][7][8] Nrf2 activation upregulates the expression of antioxidant and anti-inflammatory genes.[7][8][11]

  • Regulation of the ATF3/IκBζ Axis: Itaconic acid can induce the expression of Activating Transcription Factor 3 (ATF3), which in turn suppresses the expression of IκBζ, a key regulator of pro-inflammatory gene expression, thereby reducing the production of cytokines like IL-6.[1][7][9]

  • Inhibition of the NLRP3 Inflammasome: Itaconic acid has been shown to inhibit the activation of the NLRP3 inflammasome, a key driver of inflammation that leads to the production of pro-inflammatory cytokines IL-1β and IL-18.[1][3][6]

  • Inhibition of Glycolysis: By directly alkylating enzymes like GAPDH, itaconic acid can inhibit glycolysis, a metabolic pathway that is upregulated in pro-inflammatory macrophages.[1][7][9]

  • Activation of OXGR1 Receptor: Itaconic acid can act as a signaling molecule by activating the G protein-coupled receptor OXGR1, which is involved in modulating immune responses.[8][10][11]

Itaconic_Acid_Signaling_Pathways cluster_prodrug Extracellular cluster_cell Intracellular cluster_tca TCA Cycle cluster_nrf2 Nrf2 Pathway cluster_atf3 ATF3/IκBζ Axis cluster_nlrp3 NLRP3 Inflammasome IA-P1 Itaconic Acid Prodrug-1 (IA-P1) IA Itaconic Acid (IA) IA-P1->IA Esterases SDH Succinate Dehydrogenase (SDH) IA->SDH Inhibits Keap1 Keap1 IA->Keap1 Alkylates ATF3 ATF3 IA->ATF3 Induces NLRP3 NLRP3 Inflammasome IA->NLRP3 Inhibits Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH Nrf2 Nrf2 ARE Antioxidant Response Element Nrf2->ARE Translocation Anti-inflammatory &\nAntioxidant Genes Anti-inflammatory & Antioxidant Genes ARE->Anti-inflammatory &\nAntioxidant Genes IkappaBzeta IκBζ ATF3->IkappaBzeta Inhibits IL6 IL-6 Expression IkappaBzeta->IL6 Promotes Inflammation Inflammation IL6->Inflammation IL1beta IL-1β / IL-18 NLRP3->IL1beta Activation IL1beta->Inflammation

Figure 1: Signaling Pathways of Itaconic Acid

Comparative Performance: IA-P1 vs. Itaconic Acid

The primary advantage of IA-P1 is its superior physicochemical properties, which translate to improved biological performance in key areas relevant for clinical translation.

Physicochemical and Pharmacokinetic Properties

The following table summarizes the comparative in vitro properties of IA-P1 and its parent compound, itaconic acid.

ParameterItaconic Acid (IA)This compound (IA-P1)Rationale for Improvement
Cell Permeability PoorHighThe lipophilic POC promoiety enhances passive diffusion across cell membranes.
Oral Bioavailability LowFavorableImproved permeability and stability in gastric conditions lead to better absorption.[4][5]
In Vitro Stability N/AFavorable stability in gastric conditions (low pH) and moderate stability at physiological pH.[1]The prodrug is designed to be stable enough for absorption but cleavable to release IA.
Active Moiety Release N/AEfficient release of IA in skin homogenates and plasma.[1]Cleavage by endogenous esterases to release the active drug.
In Vitro Efficacy

The immunomodulatory effects of IA-P1 were evaluated in human epidermal keratinocytes stimulated with Poly(I:C)/IFNγ to induce an inflammatory response.

CytokineTreatmentInhibition of Expression
Pro-inflammatory Cytokines Itaconic Acid (IA)Moderate (limited by cell entry)
(e.g., IL-6, IL-1β)This compound (IA-P1) Significant Inhibition [1][4][5]

These results demonstrate that by improving cellular uptake, IA-P1 is significantly more potent at inhibiting inflammatory cytokine production in a cellular model compared to itaconic acid itself.

Experimental Protocols for Translational Assessment

The following section details the methodologies for key experiments crucial for assessing the translational potential of a novel prodrug like IA-P1.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation stability Stability Assays (Plasma, Gastric Fluid) permeability Permeability Assay (e.g., Caco-2) stability->permeability efficacy In Vitro Efficacy (Cytokine Inhibition) permeability->efficacy pk Pharmacokinetics (PK) (Rodent Model) efficacy->pk toxicity Acute Toxicity Study (Rodent Model) pk->toxicity pd Pharmacodynamics (PD)/ Disease Model Efficacy toxicity->pd decision Go/No-Go Decision for Clinical Translation pd->decision start Prodrug Candidate (IA-P1) start->stability

Figure 2: Workflow for Assessing Translational Potential

In Vitro Plasma Stability Assay

Objective: To determine the rate at which the prodrug is cleared from plasma by enzymatic degradation.

Methodology:

  • Preparation: A stock solution of IA-P1 is prepared in DMSO and diluted to a final concentration of 1 µM in pooled plasma (from human, rat, or mouse). The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting enzyme activity.[3][8]

  • Incubation: The plasma-drug mixture is incubated in a shaking water bath at 37°C.

  • Sampling: Aliquots are taken at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).[9]

  • Reaction Termination: The enzymatic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates plasma proteins.[9]

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of IA-P1.[10]

  • Data Analysis: The percentage of the compound remaining at each time point is calculated relative to the 0-minute sample. The half-life (t½) is determined by plotting the natural logarithm of the remaining concentration against time.[10]

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of IA-P1 as a predictor of oral absorption.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on semipermeable supports in Transwell® plates and cultured for approximately 21 days to form a differentiated, polarized monolayer that mimics the intestinal epithelium.[4]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the leakage of a fluorescent marker like Lucifer Yellow.[4][5]

  • Permeability Measurement (Apical to Basolateral):

    • The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution).

    • IA-P1 is added to the apical (upper) compartment (donor).

    • At specified time intervals, samples are taken from the basolateral (lower) compartment (receiver) and replaced with fresh buffer.

  • Analysis: The concentration of IA-P1 in the receiver compartment samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula:

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.[4]

Cytokine Expression Assay in Keratinocytes

Objective: To measure the anti-inflammatory efficacy of IA-P1 in a relevant cell model.

Methodology:

  • Cell Culture and Stimulation: Normal human epidermal keratinocytes are cultured and then stimulated with a combination of Poly(I:C) and IFN-γ to induce the expression of pro-inflammatory cytokines.

  • Treatment: Cells are co-treated with the inflammatory stimuli and varying concentrations of IA-P1 or itaconic acid.

  • Sample Collection: After a suitable incubation period (e.g., 24 hours), the cell culture supernatant is collected for protein analysis, and the cells are lysed for RNA extraction.

  • Analysis by ELISA (for protein):

    • The concentration of secreted cytokines (e.g., IL-6, IL-1β) in the supernatant is quantified using commercially available sandwich ELISA kits.[12][13]

    • The assay involves capturing the cytokine with a specific antibody, detecting it with a second, enzyme-linked antibody, and measuring the colorimetric change after adding a substrate.[13]

  • Analysis by qRT-PCR (for mRNA):

    • Total RNA is extracted from the cells and reverse-transcribed to cDNA.

    • Quantitative real-time PCR is performed using specific primers for the target cytokine genes and a housekeeping gene for normalization.

    • The relative change in gene expression is calculated using the ΔΔCt method.[14]

In Vivo Oral Pharmacokinetic Study in Mice

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of IA-P1 after oral administration and to quantify the systemic exposure to both the prodrug and the released itaconic acid.

Methodology:

  • Animal Dosing: Male C57BL/6J mice are fasted overnight and then administered a single oral dose of IA-P1 via gavage.[15] The prodrug is typically formulated in a suitable vehicle.

  • Blood Sampling: Serial blood samples are collected from a small number of mice at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via submandibular or saphenous vein bleeding.[15]

  • Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant and centrifuged to separate the plasma.

  • Bioanalysis: Plasma concentrations of both IA-P1 and the released itaconic acid are quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t½) are calculated using non-compartmental analysis.[15]

Acute Oral Toxicity Study in Mice

Objective: To evaluate the general toxicity of a single high dose of IA-P1 and to determine the maximum tolerated dose (MTD).

Methodology:

  • Dosing: According to OECD guideline 423 or 425, a stepwise dosing procedure is used.[2][16] A small group of mice (e.g., 3) is given a starting dose.

  • Observation: The animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, body weight), and any adverse effects for up to 14 days.[17][18]

  • Dose Adjustment: Depending on the outcome, the dose for the next group of animals is increased or decreased.

  • Necropsy: At the end of the observation period, all animals are euthanized, and a gross necropsy is performed. Key organs may be collected for histopathological examination.[17]

  • Data Analysis: The study aims to identify a dose that causes no adverse effects and a dose that causes overt toxicity, thereby establishing a preliminary safety window.

Conclusion

This compound (IA-P1) represents a promising strategy to unlock the therapeutic potential of itaconic acid. By enhancing oral bioavailability and cellular permeability, IA-P1 demonstrates superior in vitro efficacy compared to its parent compound. The comprehensive assessment of its stability, permeability, efficacy, pharmacokinetics, and safety, as outlined in this guide, provides a robust framework for evaluating its translational potential. The multi-faceted mechanism of action of itaconic acid suggests that IA-P1 could offer a novel and effective treatment for a variety of inflammatory and autoimmune disorders. Further preclinical development in relevant disease models is warranted to confirm its therapeutic utility.

References

Safety Operating Guide

Navigating the Safe Disposal of Itaconic Acid Prodrug-1: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of novel chemical entities is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Itaconic Acid Prodrug-1, a research chemical that demands careful management. While specific data for this prodrug is not publicly available, the following protocols are based on the known properties of its parent compound, itaconic acid, and established best practices for the disposal of laboratory-grade research chemicals.

Core Principle: Precaution and Compliance

Given that "this compound" is a research compound, its full toxicological and environmental profile may not be fully characterized. Therefore, a precautionary approach is paramount. All waste containing this compound must be treated as hazardous unless explicitly determined otherwise by a qualified safety professional. Adherence to local, state, and federal regulations is mandatory.[1][2][3]

Immediate Safety and Handling Protocols

Before beginning any disposal process, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Itaconic acid can cause serious eye irritation or damage.[1][3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin irritation and absorption.[3][4]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dusts are generated.To prevent irritation of the respiratory system.[1][3]
Protective Clothing Laboratory coat.To protect skin and clothing from contamination.[1][3]

Step-by-Step Disposal Procedure

This procedure outlines the approved methods for disposing of this compound waste. Direct disposal into sanitary sewer systems is strictly prohibited.[2][3][4][5]

1. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2]

  • Collect all solid waste (e.g., contaminated filter paper, unused compound) and liquid waste (e.g., solutions containing the compound) in separate, clearly labeled, and compatible hazardous waste containers.[1][3][6]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[6]

2. Neutralization of Acidic Properties (for liquid waste, if applicable and approved):

  • While itaconic acid is a weak acid, neutralization can be a pre-treatment step if deemed appropriate by a qualified chemist or your EHS department.

  • Slowly add a dilute solution of a weak base (e.g., sodium bicarbonate) to the liquid waste while stirring in a fume hood.

  • Monitor the pH until it is within the acceptable range for your facility's waste pickup (typically between 6 and 8).

  • Caution: This process may generate gas and heat. Proceed with caution and appropriate containment.

3. Final Disposal Options:

  • Option A: Licensed Waste Disposal Service (Recommended)

    • This is the most common and recommended method for research chemicals.[2][3][6]

    • Arrange for pickup by your institution's contracted hazardous waste disposal company. They are equipped to handle and dispose of chemical waste in compliance with all regulations.[6]

  • Option B: Incineration

    • If permissible by local regulations and your facility's capabilities, the compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[2][3][5] This should only be performed by trained personnel in a licensed facility.

  • Option C: Licensed Landfill

    • Disposal in a licensed hazardous waste landfill is a potential option but is generally less preferred than incineration.[5] This must be arranged through a certified waste management provider.

Experimental Protocol: Spill Cleanup

In the event of a spill, follow these procedures immediately:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).

  • Collect: For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[1][2][3] Use wet methods if necessary to minimize dust.

  • Package: Place all contaminated materials into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Itaconic Acid Prodrug-1 Waste Generated ppe Don Appropriate PPE start->ppe segregate Segregate Waste into Labeled Hazardous Waste Container ppe->segregate spill Spill Occurs segregate->spill Check for Spills spill_protocol Follow Spill Cleanup Protocol spill->spill_protocol Yes no_spill No Spill spill->no_spill No spill_protocol->segregate contact_ehs Contact Institutional EHS for Pickup no_spill->contact_ehs end End: Waste Properly Disposed of by Licensed Vendor contact_ehs->end

Disposal decision workflow for this compound.

Environmental and Safety Data Summary

The following table summarizes key safety and environmental considerations for itaconic acid, the parent compound. This data should be considered relevant for the prodrug in the absence of specific information.

ParameterValue/InformationCitation
Aquatic Toxicity Harmful to aquatic organisms.[1]
Bioaccumulation Potential Low.[1]
Mobility in Soil High, due to water solubility.[1][7]
Primary Hazards Serious eye damage, skin and respiratory irritation.[1][3]
Combustibility Combustible solid; dust may form explosive mixtures with air.[1]
Incompatibilities Oxidizing agents, strong bases.[1][5][7]

By adhering to these rigorous safety and disposal protocols, laboratories can ensure the responsible management of this compound, protecting both personnel and the environment. Always consult your institution's specific safety guidelines and EHS department for final authority on disposal procedures.

References

Personal protective equipment for handling Itaconic acid prodrug-1

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific safety data for a compound identified as "Itaconic acid prodrug-1" is not publicly available. This guide is based on the known properties of the parent compound, itaconic acid, and general best practices for handling research-grade chemicals. Researchers must exercise caution and perform a thorough risk assessment before handling any new or uncharacterized substance.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure safe handling, operation, and disposal.

I. Hazard Identification and Immediate Precautions

Itaconic acid, the parent compound, is classified as causing skin irritation (H315), serious eye damage (H318/H319), and potential respiratory irritation (H335).[1][2][3] As a prodrug, "this compound" should be handled with the assumption that it may possess similar or potentially enhanced hazardous properties until thoroughly characterized.

Immediate Actions in Case of Exposure:

  • Eye Contact: Immediately rinse cautiously with water for several minutes.[1][2][3] Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2][3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[1][2] If skin irritation occurs, consult a physician.[1][2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and consult a physician.[1][2]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]

II. Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure.[4][5]

PPE CategorySpecificationRationale
Hand Protection Double gloving with nitrile or neoprene gloves.[6] The outer glove should be disposed of after each task or in case of contamination.[5]Protects against skin contact and absorption. Double gloving provides an extra layer of protection.
Eye Protection Safety glasses with side-shields or chemical safety goggles.[1][7][8] A face shield may be necessary for splash hazards.[2][9]Prevents eye contact, which can cause serious damage.[3][7][10]
Skin and Body Protection A disposable, low-permeability laboratory gown with a solid front, long sleeves, and tight-fitting cuffs.[5][6]Prevents contamination of personal clothing and skin.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator (e.g., N95) may be required.[4][6]Minimizes inhalation of the compound, which may cause respiratory irritation.[1][2][10]

III. Operational Plan: Handling and Storage

Handling:

  • Work in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[1]

  • Avoid the formation of dust and aerosols.[1][2]

  • Use personal protective equipment as specified in Section II.[2]

  • Wash hands thoroughly after handling.[1][2]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][2]

  • Keep the container tightly closed.[1][2]

  • The parent compound, itaconic acid, is sensitive to moisture.[2]

IV. Physical and Chemical Properties of Itaconic Acid

The following table summarizes the known properties of the parent compound, itaconic acid. The properties of "this compound" may differ.

PropertyValue
Molecular Formula C5H6O4[1][2][3]
Molecular Weight 130.10 g/mol [1][2][3]
Appearance White crystalline solid[10][11][12]
Melting Point 165 - 168 °C (decomposes)[3][7][13]
Solubility Soluble in water (approx. 80.1 g/L at 20°C)[12]
Density ~1.63 g/cm³[13]

V. Disposal Plan

All waste materials contaminated with "this compound" must be treated as hazardous waste.

  • Solid Waste: Collect in a suitable, labeled, and closed container for disposal.[1][2]

  • Liquid Waste (Solutions): Consult with your institution's environmental health and safety (EHS) office for appropriate disposal procedures. Do not discharge into drains or the environment.[2]

  • Decontamination: Decontaminate work surfaces and equipment after use.

  • Disposal Method: Engage a licensed professional waste disposal service.[1][2] Disposal may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator with an afterburner and scrubber.[2]

VI. Experimental Workflow and Safety Diagram

The following diagram outlines the general workflow for safely handling "this compound" in a laboratory setting.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal a Conduct Risk Assessment b Don Appropriate PPE (Gloves, Gown, Goggles) a->b c Weigh Compound b->c Proceed to Handling d Prepare Solution c->d e Perform Experiment d->e f Decontaminate Work Area and Equipment e->f Experiment Complete g Segregate and Label Waste (Solid and Liquid) f->g h Doff PPE Correctly g->h i Wash Hands Thoroughly h->i j Exit Laboratory i->j End of Procedure

References

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体外研究产品的免责声明和信息

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